Product packaging for Pyrenophorol(Cat. No.:CAS No. 22248-41-5)

Pyrenophorol

货号: B1679937
CAS 编号: 22248-41-5
分子量: 312.36 g/mol
InChI 键: RBQNDQOKFICJGL-UTBFYLPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pyrenophorol is a macrolide.
(3E,5S,8R,11E,13S,16R)-5,13-Dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione has been reported in Pinus strobus and Pyrenophora chaetomioides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O6 B1679937 Pyrenophorol CAS No. 22248-41-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQNDQOKFICJGL-UTBFYLPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448991
Record name Pyrenophorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-41-5
Record name Pyrenophorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Pyrenophorol from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a 16-membered C2-symmetric macrolide dilactone, is a fungal secondary metabolite of significant scientific interest due to its diverse and potent biological activities. First discovered in the fungus Pyrenophora avenae, it has since been isolated from a range of other fungal species, including those from the genera Byssochlamys, Stemphylium, Alternaria, Drechslera, and Phoma. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from fungal cultures, summarizes its known biological activities with available quantitative data, and explores its mechanism of action, including its influence on signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Producing Organisms

This compound was first isolated from the fungus Pyrenophora avenae, a plant pathogen.[1] Subsequent research has identified several other fungal species as producers of this macrolide, highlighting its distribution across different fungal taxa. Known this compound-producing fungi include:

  • Byssochlamys nivea[1]

  • Stemphylium radicinum[1]

  • Alternaria alternata[1]

  • Drechslera avenae[1][2]

  • An endophytic Phoma sp. isolated from Lycium intricatum[3]

The production of this compound by various fungi, including plant pathogens and endophytes, suggests its potential ecological roles, such as in plant-microbe interactions and as a defense mechanism.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve a multi-step process combining solvent extraction and various chromatographic techniques. The following is a generalized protocol compiled from methodologies reported in the literature.

Fungal Cultivation and Fermentation

Successful isolation of this compound begins with the cultivation of a high-yielding fungal strain under optimal conditions.

  • Culture Media: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for the initial growth of the fungal mycelium. For large-scale production, liquid fermentation in a suitable nutrient-rich medium is employed. The composition of the fermentation medium can significantly influence the yield of secondary metabolites and should be optimized for the specific fungal strain.

  • Fermentation Conditions: The fungus is typically cultured for several weeks in either static or shake flask cultures at a controlled temperature, commonly between 22-28°C. The fermentation time required for maximum this compound production needs to be determined empirically for each fungal strain.

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and culture filtrate are separated, and the secondary metabolites are extracted.

  • Separation: The culture broth is filtered to separate the mycelial mass from the liquid filtrate.

  • Solvent Extraction: Both the mycelium and the filtrate are extracted with a suitable organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its ability to efficiently extract a wide range of secondary metabolites, including macrolides. The extraction is typically performed multiple times to ensure a high recovery of the target compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate this compound.

  • Column Chromatography: The initial purification step often involves column chromatography on silica (B1680970) gel. A step-gradient elution with a solvent system of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol (B129727) mixtures) is used to separate the components of the crude extract into fractions.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing this compound. The plates are typically visualized under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Further Purification: Fractions enriched with this compound may require further purification using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Pyrenophorol_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fungus This compound-Producing Fungus Culture Liquid Culture Fungus->Culture Inoculation Filtration Filtration Culture->Filtration Mycelium Mycelium Filtration->Mycelium Filtrate Filtrate Filtration->Filtrate Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Mycelium->Solvent_Extraction Filtrate->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_this compound Pure this compound Fractions->Purified_this compound Further Purification (e.g., HPLC) TLC->Fractions Identify Positive Fractions

A generalized workflow for the isolation of this compound.

Structural Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to identify the presence of chromophores in the molecule.

Quantitative Data

Fungal SourceReported YieldReference
Drechslera avenaeData not consistently reported in public literature[2]
Phoma sp.Data not consistently reported in public literature[3]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a molecule of interest for potential applications in agriculture and medicine.

Antifungal and Antimicrobial Activity

This compound has demonstrated significant antifungal activity against various fungal species. It also possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.

Phytotoxic Activity

One of the most well-documented activities of this compound is its phytotoxicity. It has been shown to cause necrosis on the leaves of certain plant species, particularly wild oats (Avena sterilis).[2] This selective phytotoxicity has led to investigations into its potential as a natural herbicide.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is an active area of research. Studies on its phytotoxic effects have shown that its mode of action is distinct from that of several commercial herbicides, suggesting a novel cellular target.[4]

In the context of seed germination, a related compound, pyrenophoric acid, has been shown to activate the abscisic acid (ABA) signaling pathway.[1][5] This suggests that this compound may also interact with plant hormone signaling pathways.

The following diagram depicts a hypothetical model of this compound's interaction with the ABA signaling pathway, based on the activity of related compounds.

Pyrenophorol_Signaling_Pathway This compound This compound ABA_Receptor ABA Receptor This compound->ABA_Receptor Binds/Activates PP2C PP2C Phosphatase ABA_Receptor->PP2C Inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 Inhibits (Dephosphorylates) ABF ABF Transcription Factor SnRK2->ABF Activates (Phosphorylates) Gene_Expression Stress-Responsive Gene Expression ABF->Gene_Expression Induces Seed_Germination Seed Germination Inhibition Gene_Expression->Seed_Germination

Hypothetical interaction with the ABA signaling pathway.

Further research is needed to fully elucidate the molecular targets and signaling pathways affected by this compound in different organisms. Understanding these mechanisms will be crucial for the development of any potential applications.

Conclusion

This compound remains a fascinating fungal metabolite with a rich chemical structure and a diverse range of biological activities. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further research. Future investigations into its mechanism of action and the optimization of its production are likely to uncover new opportunities for its application in various fields, from agriculture to medicine. This guide provides the necessary technical information for researchers to embark on or advance their studies of this promising natural product.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of Pyrenophorol. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction

This compound is a 16-membered C2-symmetric macrocyclic dilactone, a fungal metabolite originally isolated from Alternaria and Phoma species.[1] It has garnered significant interest within the scientific community due to its unique structural features and a broad spectrum of biological activities. These activities include potent antifungal, antimicrobial, and phytotoxic properties.[1] This guide will delve into the core chemical characteristics of this compound, providing a foundation for further research and development.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a 16-membered ring containing two ester linkages (a dilactone) and two hydroxyl groups. The molecule possesses C2 symmetry, a feature that has made it an attractive target for total synthesis.

IUPAC Name: (3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione.[1]

CAS Number: 22248-41-5.[1]

Molecular Formula: C₁₆H₂₄O₆.

The naturally occurring enantiomer is (-)-Pyrenophorol, and its absolute configuration has been determined to be (5S, 8R, 13S, 16R). This specific stereochemistry is crucial for its biological activity.

Figure 1: Chemical structure and absolute configuration of (-)-Pyrenophorol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is vital for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of (-)-Pyrenophorol
PropertyValueReference
Molecular Weight 312.36 g/mol
Appearance Solid
Solubility DMSO: 5 mg/mL, Methanol: 5 mg/mL
Table 2: Spectroscopic Data for (-)-Pyrenophorol
Spectroscopic TechniqueKey FeaturesReference
¹H NMR (CDCl₃, 300 MHz) δ 6.78 (d, 1H, J = 15.6 Hz, olefinic), 6.03 (d, 1H, J = 15.6 Hz, olefinic), 3.73 (s, 3H, OCH₃), 3.61 (m, 1H, -OCH), 1.68 (m, 2H, -CH₂), 1.53 (m, 2H, -CH₂), 1.3 (d, 3H, J = 3.0 Hz, -CH₃), 1.01 (s, 9H, 3 × -CH₃), 0.06 (s, 6H, 2 × -CH₃)
¹³C NMR (CDCl₃, 150 MHz) Data consistent with the proposed structure.
Infrared (IR) Characteristic absorptions for hydroxyl (O-H) and ester carbonyl (C=O) functional groups are observed.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with notable antifungal and antimicrobial effects. Quantitative data on its minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.

Table 3: Antimicrobial Activity of this compound
OrganismActivityConcentrationReference
Saccharomyces cerevisiaeAntifungalMIC = 4 µM
Microbotryum violaceumAntifungalActive
Escherichia coliAntibacterialActive
Bacillus megateriumAntibacterialActive
Chlorella fuscaAntialgalActive
Wild Oats (Avena sterilis)Phytotoxic (leaf necrosis)64 µM
Human Topoisomerase IIαInhibition75 and 100 µM

One of the key mechanisms of action for this compound's cytotoxic effects is the inhibition of human topoisomerase IIα. Topoisomerase II enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can disrupt these essential cellular processes, leading to cell death.

Topoisomerase_Inhibition cluster_process Mechanism of Topoisomerase II Inhibition by this compound This compound This compound TopoII Topoisomerase IIα This compound->TopoII Inhibits DNA_cleavage Transient DNA Double-Strand Break TopoII->DNA_cleavage Mediates CellCycleArrest Cell Cycle Arrest & Apoptosis TopoII->CellCycleArrest Disruption leads to Religation DNA Religation DNA_cleavage->Religation Leads to Religation->TopoII Regenerates Synthesis_Workflow start (S)-Ethyl Lactate step1 Multi-step conversion start->step1 intermediate1 Key Aldehyde Intermediate step1->intermediate1 step2 Wittig Olefination intermediate1->step2 intermediate2 α,β-Unsaturated Ester step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Allylic Alcohol step3->intermediate3 step4 Esterification intermediate3->step4 intermediate4 Hydroxy Acid Monomer step4->intermediate4 step5 Mitsunobu Cyclodimerization intermediate4->step5 end (-)-Pyrenophorol step5->end

References

The Pyrenophorol Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of the Genetic and Enzymatic Machinery Underlying the Production of a Bioactive Fungal Metabolite

Pyrenophorol, a 16-membered macrolide, is a polyketide natural product with a range of biological activities, including antifungal and phytotoxic properties. While its presence has been noted in various fungi, including species of Alternaria, detailed understanding of its biosynthesis has remained elusive until recent genomic investigations. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the key genes, enzymes, and experimental methodologies that have elucidated this complex process. The information presented is primarily derived from the characterization of the this compound biosynthetic gene cluster in Setosphaeria sp., with a comparative analysis to identify potential homologous pathways in the genus Alternaria.

The this compound Biosynthetic Gene Cluster (pyl)

Genome mining efforts have successfully identified a dedicated biosynthetic gene cluster, designated as the pyl cluster, responsible for the production of this compound in Setosphaeria sp. SCSIO 41009. This cluster encodes a suite of enzymes that work in concert to construct and modify the this compound scaffold.

Core Biosynthetic Enzymes

The core of the this compound biosynthesis pathway is governed by a Type I iterative polyketide synthase (PKS) and a dedicated thioesterase.

  • PylA (Polyketide Synthase): This large, multidomain enzyme is the central architect of the this compound backbone. As a Type I PKS, it iteratively condenses acetyl-CoA and malonyl-CoA units to assemble the polyketide chain.

  • PylB (Thioesterase): Following the synthesis of the linear polyketide chain by PylA, the thioesterase PylB is crucial for the release and cyclization of the molecule, leading to the formation of a symmetrical 16-membered dilactone ring.[1]

Tailoring and Modifying Enzymes

Once the core macrolide structure is formed, a series of tailoring enzymes modify it to produce the final this compound molecule. A key and unusual step in this process is an isomerization reaction catalyzed by a flavoenzyme.

  • PylE (Flavoenzyme): This distinctive enzyme catalyzes the isomerization of a 4-alcohol-2,3-unsaturated moiety within the dilactone scaffold.[1][2] This reaction results in the formation of a 1,4-diketone, a critical step in the maturation of this compound.[1][2]

The complete pyl gene cluster likely contains additional genes encoding other modifying enzymes, such as reductases and dehydrogenases, as well as transporters and regulatory proteins. The precise functions of all genes within the cluster are a subject of ongoing research.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the assembly of a polyketide chain and proceeds through cyclization and subsequent enzymatic modifications.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA polyketide_chain Linear Polyketide Chain acetyl_coa->polyketide_chain PylA (PKS) malonyl_coa Malonyl-CoA malonyl_coa->polyketide_chain PylA (PKS) dilactone Symmetrical 16-membered Dilactone polyketide_chain->dilactone PylB (Thioesterase) isomerized_intermediate 1,4-Diketone Intermediate dilactone->isomerized_intermediate PylE (Flavoenzyme) This compound This compound isomerized_intermediate->this compound Further Tailoring (e.g., reductions)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genome mining, heterologous expression, and analytical chemistry techniques.

Identification of the pyl Gene Cluster

The pyl gene cluster was identified through bioinformatic analysis of the Setosphaeria sp. SCSIO 41009 genome. This process typically involves:

  • Genome Sequencing: Obtaining a high-quality whole-genome sequence of the producing organism.

  • Bioinformatic Analysis: Using software such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.

  • Homology Searching: Comparing the predicted protein sequences from the identified clusters with known enzyme families to hypothesize the class of natural product synthesized.

Heterologous Expression in Aspergillus nidulans

To functionally characterize the pyl gene cluster, it was heterologously expressed in the model filamentous fungus Aspergillus nidulans. This technique allows for the production of the target compound in a host that does not naturally produce it, facilitating analysis.

Workflow for Heterologous Expression:

Heterologous Expression Workflow start Isolate pyl gene cluster DNA from Setosphaeria sp. clone Clone pyl genes into Aspergillus expression vectors start->clone transform Transform Aspergillus nidulans protoplasts with expression vectors clone->transform select Select transformed fungal colonies transform->select culture Culture transformants under inducing conditions select->culture extract Extract secondary metabolites from culture culture->extract analyze Analyze extracts by LC-MS and NMR extract->analyze

Caption: General workflow for heterologous expression of a biosynthetic gene cluster.

Key Methodological Details:

  • Host Strain: An engineered strain of Aspergillus nidulans is often used, which may have deletions of endogenous secondary metabolite clusters to reduce background noise during analysis.[1]

  • Expression Vectors: AMA1-based episomal vectors are commonly employed for their high transformation efficiency and ability to support high levels of compound production.[3] These vectors often contain inducible promoters to control the expression of the heterologously introduced genes.

  • Transformation: Protoplast-mediated transformation is a standard method for introducing the expression vectors into A. nidulans.[3]

  • Culture and Extraction: Transformed fungal strains are grown in appropriate liquid or solid media. Secondary metabolites are then extracted from the mycelium and/or culture broth using organic solvents.

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of new compounds. The structures of these compounds are then elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Quantitative analysis of this compound production in heterologous hosts is essential for optimizing yields and for comparative studies. While specific yield data from the initial characterization of the pyl cluster is not publicly available in a tabulated format, such studies typically report production levels in terms of micrograms or milligrams per liter of culture.

Table 1: Example of Quantitative Data Presentation

Gene(s) ExpressedCompound ProducedYield (mg/L)
pylA + pylBSymmetrical DilactoneData not available
pylA + pylB + pylEIsomerized IntermediateData not available
Full pyl clusterThis compoundData not available

Note: The table above is a template for presenting quantitative data. Specific values would be populated based on experimental results.

The this compound Biosynthesis Pathway in Alternaria

While the pyl gene cluster was characterized in Setosphaeria sp., the original focus of this guide is on Alternaria. To investigate the potential for this compound biosynthesis in Alternaria, homology searches can be performed using the protein sequences of the key pyl enzymes, particularly the PKS PylA.

Publicly available fungal genome databases, such as the Alternaria genomes database, can be queried using tools like the Basic Local Alignment Search Tool (BLAST).[4][5] A BLAST search for homologs of the PylA protein sequence in Alternaria species would be the first step in identifying a putative this compound biosynthetic gene cluster in this genus.

The presence of a homologous PKS, along with genes encoding a thioesterase and a flavoenzyme similar to PylB and PylE, respectively, clustered together in an Alternaria genome would provide strong evidence for a conserved this compound biosynthesis pathway. Subsequent experimental validation through gene knockout or heterologous expression would be required to confirm this hypothesis.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic gene cluster in Setosphaeria sp. represents a significant advancement in our understanding of how this bioactive macrolide is produced in fungi. The identification of a novel flavoenzyme-catalyzed isomerization highlights the chemical diversity of enzymatic reactions in secondary metabolism. For researchers in drug development, this knowledge opens up avenues for bioengineering and synthetic biology approaches to produce novel this compound analogs with potentially enhanced or altered biological activities.

Future research should focus on:

  • The complete functional characterization of all genes within the pyl cluster.

  • The investigation of the regulatory mechanisms controlling the expression of the pyl cluster.

  • A comprehensive bioinformatic search for and experimental validation of homologous this compound biosynthetic gene clusters in Alternaria and other this compound-producing fungi.

  • The exploration of the enzymatic promiscuity of the Pyl enzymes to generate novel polyketide structures.

This technical guide provides a foundational understanding of the this compound biosynthesis pathway, offering a roadmap for researchers and scientists to further explore and exploit this fascinating area of fungal secondary metabolism.

References

The Biological Activity of Pyrenophorol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a sixteen-membered C2-symmetric macrodiolide natural product, has garnered significant attention within the scientific community due to its diverse and potent biological activities. Originally isolated from fungi such as Pyrenophora avenae, this secondary metabolite has demonstrated a broad spectrum of effects, including antifungal, antimicrobial, phytotoxic, and anthelmintic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways and workflows. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and agrochemical development.

Introduction

Natural products continue to be a rich source of novel chemical scaffolds with significant therapeutic and agricultural potential. Among these, macrolides represent a class of compounds with a wide range of biological functions. This compound, a C2-symmetric macrodiolide, is a prominent member of this class, exhibiting a variety of bioactivities that are of interest for further investigation and development. This guide synthesizes the current knowledge on the biological effects of this compound, with a focus on providing practical, data-driven insights for the scientific community.

Biological Activities of this compound

This compound has been shown to possess a range of biological activities, which are summarized in the following sections.

Antifungal Activity

This compound exhibits potent antifungal activity against a variety of fungal species.[1] This activity is a key characteristic of this natural product and has been quantified in several studies.

Antimicrobial Activity

In addition to its antifungal effects, this compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as algae.[1][2]

Phytotoxic Activity

This compound displays selective phytotoxicity, notably against wild oat species (Avena spp.). This has led to suggestions of its potential use as a natural herbicide.[1][3] The phytotoxic effects manifest as leaf necrosis and the formation of "green islands" on treated leaves.[1][4]

Anthelmintic Activity

Pronounced anthelmintic properties have also been attributed to this compound, indicating its potential for development as a treatment for parasitic worm infections.[1][2]

Cytotoxic and Anticancer Potential

While comprehensive studies on the anticancer activity of this compound are limited, it has been shown to inhibit human topoisomerase II α at micromolar concentrations.[1] Topoisomerase II is a well-established target for a number of clinically used anticancer drugs.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antifungal and Algicidal Activity of this compound

Target OrganismAssay TypeEndpointConcentrationReference(s)
Saccharomyces cerevisiaeBroth DilutionMIC4 µM[1]
Microbotryum violaceumNot SpecifiedActiveNot Specified[1][2]
Chlorella fuscaNot SpecifiedActiveNot Specified[1][2]

Table 2: Antibacterial Activity of this compound

Target OrganismAssay TypeEndpointConcentrationReference(s)
Escherichia coliNot SpecifiedActiveNot Specified[1][2]
Bacillus megateriumNot SpecifiedActiveNot Specified[1][2]

Table 3: Phytotoxic Activity of this compound

Target OrganismEffectConcentrationReference(s)
Avena sterilis (Wild Oat)Leaf necrosis and chlorophyll (B73375) retention64 µM[1]
Avena sterilisPhytotoxic320 µM[4]
Avena fatuaLess phytotoxic than on A. sterilis320 µM[4]
Lycopersicon esculentum (Tomato)Leaf necrosisNot Specified[4]

Table 4: Cytotoxic Activity of this compound

TargetAssay TypeEndpointConcentrationReference(s)
Human Topoisomerase II αEnzyme InhibitionInhibition75 and 100 µM[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe generalized methodologies for the key bioassays used to evaluate the activity of this compound.

Antifungal and Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common technique used to determine the MIC.

Broth Microdilution Method:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacterium or fungus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism (positive control) and medium alone (negative control) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible growth of the microorganism.

Phytotoxicity Assay

The phytotoxic effects of this compound can be assessed using a leaf necrosis assay on susceptible plant species like Avena sterilis.

Leaf Necrosis Assay:

  • Plant Material: Seedling cuttings of the target plant (e.g., Avena sterilis) are used.

  • Treatment: The cuttings are partially immersed in solutions of this compound at various concentrations. A control group is immersed in a solution without this compound.

  • Incubation: The cuttings are incubated under controlled environmental conditions (light, temperature, humidity) for a defined period.

  • Assessment: The development of leaf necrosis is visually assessed and can be quantified by measuring the necrotic area.

Anthelmintic Activity Assay

The nematode Caenorhabditis elegans is a widely used model organism for screening compounds with potential anthelmintic activity.

C. elegans Motility Assay:

  • Worm Synchronization: A synchronized population of C. elegans (e.g., L4 larvae) is prepared.

  • Assay Setup: A 96-well plate is used, with each well containing a defined number of worms in a suitable liquid medium.

  • Compound Addition: this compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.

  • Incubation and Observation: The plates are incubated, and the motility of the worms is observed and quantified over time, often using an automated tracking system. A decrease in motility indicates anthelmintic activity.

Cytotoxicity and Topoisomerase II Inhibition Assays

MTT Assay for Cytotoxicity:

  • Cell Seeding: Human cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Topoisomerase IIα Inhibition Assay:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase IIα enzyme, and a reaction buffer.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

  • Enzyme Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.

  • Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for bioactivity screening and relevant signaling pathways that are often implicated in the biological effects of natural products. While direct evidence linking this compound to the specific modulation of these pathways is currently limited, they represent plausible targets for future mechanistic studies.

Bioactivity_Screening_Workflow cluster_0 Discovery & Isolation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization NaturalSource Natural Source (e.g., Fungus) Extraction Extraction & Fractionation NaturalSource->Extraction Isolation Isolation of this compound Extraction->Isolation PrimaryScreening Primary Bioassays (e.g., Antifungal, Antibacterial) Isolation->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies (IC50/MIC) HitIdentification->DoseResponse TargetID Target Identification (e.g., Topoisomerase II) DoseResponse->TargetID PathwayAnalysis Signaling Pathway Analysis TargetID->PathwayAnalysis SAR Structure-Activity Relationship (SAR) PathwayAnalysis->SAR Analogs Synthesis of Analogs SAR->Analogs

Caption: General workflow for the discovery and development of a bioactive natural product like this compound.

MAPK_Signaling_Pathway This compound This compound (Hypothetical) Receptor Cell Surface Receptor This compound->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse NFkB_Signaling_Pathway This compound This compound (Hypothetical) Receptor Receptor (e.g., TLR) This compound->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Immunity, Cell Survival) Nucleus->GeneExpression regulates

References

Probing the Enigmatic Mechanism of Action of Pyrenophorol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Pyrenophorol, a macrocyclic lactone produced by various fungi, has garnered interest within the scientific community for its diverse biological activities, including phytotoxic, antimicrobial, and potential anticancer properties. Despite its acknowledged bioactivity, the precise molecular mechanisms underpinning these effects remain largely enigmatic. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, presenting available data for researchers, scientists, and drug development professionals. A significant knowledge gap exists regarding its specific cellular targets and signaling pathway interactions, highlighting a critical need for further in-depth investigation.

Biological Activities and Available Quantitative Data

This compound has demonstrated a spectrum of biological effects, primarily characterized by its toxicity towards plants, bacteria, and certain aquatic organisms. Quantitative data on its potency is sparse, with most detailed studies focusing on its phytotoxic and antimicrobial activities.

Phytotoxicity

Studies have shown that this compound exhibits phytotoxic effects, causing leaf necrosis on certain plant species such as Avena sterilis. However, a notable study employing 1H NMR metabolic fingerprinting revealed that the mode of action of this compound on Avena sterilis differs from that of several common herbicides. This suggests that this compound does not inhibit well-characterized targets in photosynthesis (Photosystem I and II) or amino acid biosynthesis (5-enolpyruvylshikimate-3-phosphate synthase), pointing towards a novel or less-explored phytotoxic mechanism.

Antimicrobial Activity

This compound has been reported to possess antibacterial, antifungal, and antialgal properties.[1] The available quantitative data is limited, but a comparative toxicity study provides a median effective concentration (EC50) value against the bacterium Vibrio fischeri.

Table 1: Comparative Acute Toxicity of this compound and Pyrenophorin

CompoundOrganismExposure TimeEffective Concentration (EC50/IC50)
(5S,8R,13S,16R)-(-)-PyrenophorolVibrio fischeri5 min801 x 10⁻⁵ M[2]
(8R,16R)-(-)-PyrenophorinVibrio fischeri5 min3.57 x 10⁻⁵ M[2]
(5S,8R,13S,16R)-(-)-PyrenophorolPseudokirchneriella subcapitata->10 x 10⁻⁵ M[2]
(8R,16R)-(-)-PyrenophorinPseudokirchneriella subcapitata->10 x 10⁻⁵ M[2]

Note: The data indicates that this compound is significantly less toxic to Vibrio fischeri compared to the related compound, Pyrenophorin.

Anticancer Activity

Postulated Mechanisms of Action (Inferred and Unconfirmed)

In the absence of direct molecular studies on this compound, we can infer potential mechanisms based on the activities of similar macrocyclic compounds and general principles of toxicology. These remain speculative and require experimental validation.

Disruption of Membrane Integrity

A common mechanism of action for antimicrobial and cytotoxic compounds is the disruption of cellular membrane integrity. This can lead to leakage of intracellular contents and ultimately cell death.

This compound This compound Membrane Cell Membrane This compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Ion and Metabolite Leakage Disruption->Leakage Death Cell Death Leakage->Death cluster_0 Hypothetical Apoptosis Induction by this compound This compound This compound Cell Cancer Cell This compound->Cell Signal Pro-apoptotic Signaling (e.g., MAPK, p53) Cell->Signal Mitochondria Mitochondrial Pathway (Bcl-2 family modulation) Signal->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_1 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound (Serial Dilutions) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Initial Screening of Pyrenophorol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a macrocyclic lactone of fungal origin, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the growing class of bioactive natural products, preliminary studies have indicated a range of biological activities, including cytotoxic, antimicrobial, and phytotoxic effects. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to facilitate further research and development. The information compiled herein is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this compound and its derivatives.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. This compound, a 16-membered macrodiolide produced by various fungi, represents a promising candidate for further investigation. Its unique structural features suggest the potential for diverse biological interactions. This document outlines the foundational bioactivities associated with this compound and provides standardized protocols for its initial screening, enabling a systematic evaluation of its therapeutic potential.

Bioactivity of this compound: Quantitative Data

The following tables summarize the available quantitative data on the bioactivity of this compound and its closely related analog, Pyrenophorin. It is important to note that specific data for this compound in several key areas, such as anti-inflammatory and specific enzyme inhibition assays, are not yet extensively reported in the literature, highlighting a key area for future research.

Table 1: Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)Reference
This compoundNot ReportedNot ReportedData Not Available
Template DataMCF-7 (Breast Cancer)MTT Assay15.5[Fictional]
Template DataHCT116 (Colon Cancer)XTT Assay22.1[Fictional]
Template DataA549 (Lung Cancer)MTT Assay35.8[Fictional]

Table 2: Antimicrobial Activity

CompoundOrganismMethodMIC (µg/mL)Reference
This compoundBacteria & FungiNot SpecifiedNot Specified[1]
DihydropyrenophorinBacteria, Fungi, AlgaeNot SpecifiedNot Specified[1]
Template DataStaphylococcus aureusBroth Microdilution16[Fictional]
Template DataEscherichia coliBroth Microdilution32[Fictional]
Template DataCandida albicansBroth Microdilution8[Fictional]

Note: While this compound is reported to have antimicrobial activities, specific Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.[1] The provided data are illustrative examples.

Table 3: Anti-inflammatory Activity

CompoundAssayIC50 (µg/mL)Reference
This compoundNot ReportedData Not Available
Template DataLPS-stimulated RAW 264.7 cells (NO Inhibition)25.0[Fictional]
Template DataAlbumin Denaturation Assay50.0[Fictional]

Note: Quantitative data on the anti-inflammatory activity of this compound is a significant gap in the current literature. The template data illustrates the type of results expected from such assays.

Table 4: Enzyme Inhibition

CompoundEnzymeIC50 (µM)Reference
This compoundNot ReportedData Not Available
Template DataCyclooxygenase-2 (COX-2)10.2[Fictional]
Template Data5-Lipoxygenase (5-LOX)18.5[Fictional]

Note: The specific enzyme inhibitory profile of this compound has not been characterized in the reviewed literature.

Table 5: Phytotoxicity

CompoundPlant SpeciesEffectConcentrationReference
This compoundAvena sterilisLeaf NecrosisNot Specified[1]
This compoundLycopersicon esculentumLeaf NecrosisUp to 640 µM[2]
PyrenophorinAvena sterilisBleaching, Increased Electrolyte Leakage70 µM[2]

Experimental Protocols

Detailed methodologies for the initial screening of this compound's bioactivity are provided below. These protocols are based on established and widely accepted methods in the field.

Cytotoxicity Assays

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Enzyme Inhibition Assays

This protocol can be adapted for various enzymes to screen for inhibitory activity.

Protocol:

  • Reagent Preparation: Prepare the enzyme, substrate, and this compound solutions in an appropriate buffer.

  • Reaction Mixture: In a microplate well, combine the buffer, this compound at various concentrations, and the enzyme. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value.

Visualizing a Potential Mechanism of Action: Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, its observed cytotoxic and potential anti-inflammatory activities suggest possible interactions with key cellular signaling cascades. The following diagrams, generated using the DOT language, illustrate hypothetical pathways that could be targeted by this compound.

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_screening Initial Bioactivity Screening cluster_data Data Analysis cluster_outcome Outcome start This compound Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) start->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2, 5-LOX) start->enzyme_inhibition ic50_cyto Determine IC50 (Cytotoxicity) cytotoxicity->ic50_cyto mic Determine MIC (Antimicrobial) antimicrobial->mic ic50_inflam Determine IC50 (Anti-inflammatory) anti_inflammatory->ic50_inflam ic50_enzyme Determine IC50 (Enzyme Inhibition) enzyme_inhibition->ic50_enzyme lead_identification Lead Compound Identification & Further Development ic50_cyto->lead_identification mic->lead_identification ic50_inflam->lead_identification ic50_enzyme->lead_identification

Caption: General experimental workflow for the initial bioactivity screening of this compound.

Hypothetical Apoptotic Signaling Pathway

Given its cytotoxic potential, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway that could be induced by this compound.

Hypothetical Anti-inflammatory Signaling Pathway

This compound's potential anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, Releasing Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The initial screening of this compound reveals a compound with notable biological activities, particularly in the realms of cytotoxicity and antimicrobial effects. However, this technical guide also highlights significant gaps in our understanding of its full potential. To advance this compound towards potential therapeutic applications, future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines and normal cell lines to establish its potency and selectivity.

  • Quantitative Antimicrobial Spectrum: Establishing the MIC values against a wide range of pathogenic bacteria and fungi to define its antimicrobial spectrum.

  • In-depth Anti-inflammatory and Enzyme Inhibition Studies: Quantifying its anti-inflammatory effects and identifying specific enzyme targets with corresponding IC50 values.

  • Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective medicines.

References

Pyrenophorol: A Comprehensive Technical Review of its History, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a 16-membered C2-symmetric macrodiolide, has been a subject of scientific interest for over half a century due to its diverse and potent biological activities. First isolated from the plant pathogenic fungus Drechslera avenae, this natural product has demonstrated significant antifungal, antimicrobial, phytotoxic, and anthelmintic properties. Its unique symmetrical structure has also made it an attractive target for total synthesis, leading to the development of numerous elegant and efficient synthetic strategies. This in-depth technical guide provides a comprehensive review of the history, isolation, structure elucidation, total synthesis, and biological activities of this compound. Quantitative data are summarized in structured tables, and detailed methodologies for key experiments are described. Furthermore, its biosynthetic pathway is illustrated to provide a complete overview of this fascinating molecule.

History and Discovery

This compound was first reported in the late 1960s and early 1970s as a metabolite of the fungus Pyrenophora avenae (now known as Drechslera avenae), a pathogen of oats. Initial studies by researchers such as Kis and Grove were pivotal in its isolation and the elucidation of its chemical structure. These early investigations revealed this compound to be a 16-membered macrocyclic dilactone with C2 symmetry. Subsequent research has led to the isolation of this compound and its derivatives from other fungal species, including the endophytic fungus Phoma sp..[1]

Isolation and Structure Elucidation

The initial isolation of this compound from fungal cultures involved extraction with organic solvents followed by extensive chromatographic purification. The structure was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with chemical degradation studies.

General Isolation Protocol

A general procedure for the isolation of this compound from fungal cultures is outlined below. Specific conditions may vary depending on the fungal strain and culture conditions.

Experimental Workflow for this compound Isolation

G cluster_0 Fungal Culture and Extraction cluster_1 Purification cluster_2 Analysis A Fungal Culture (e.g., Drechslera avenae) B Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Further Purification (e.g., Sephadex LH-20, HPLC) D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, MS, IR) F->G

Caption: General workflow for the isolation and purification of this compound.

Total Synthesis

The unique C2-symmetric structure and potent biological activity of this compound have made it a compelling target for organic chemists. Numerous total syntheses have been reported, showcasing a variety of synthetic strategies and methodologies.

Key Synthetic Strategies

Several key reactions have been instrumental in the successful synthesis of this compound. These include:

  • Mitsunobu Reaction: Frequently used for the crucial macrolactonization step to form the 16-membered ring.

  • Sharpless Asymmetric Epoxidation: Employed to introduce stereocenters with high enantioselectivity.

  • Olefin Metathesis: Utilized for the formation of carbon-carbon double bonds within the macrocycle.

  • Jacobsen's Hydrolytic Kinetic Resolution: A method to resolve racemic mixtures and obtain enantiomerically pure intermediates.

A Representative Retrosynthetic Approach

G A This compound B Hydroxy Acid Monomer A->B Macrolactonization (e.g., Mitsunobu) C Key Chiral Building Blocks B->C Coupling Reactions D Simpler Acyclic Precursors C->D Asymmetric Synthesis (e.g., Sharpless Epoxidation)

Caption: A simplified retrosynthetic analysis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, which are summarized in the tables below. Its mechanism of action is not fully elucidated for all its effects, but its inhibition of human topoisomerase II suggests a potential mode of action for its cytotoxic properties.[2]

Antimicrobial Activity
MicroorganismActivityMIC/IC50Reference
Microbotryum violaceumAntifungal-[1]
Saccharomyces cerevisiaeAntifungal4 µM (MIC)[2]
Escherichia coliAntibacterial-[1]
Bacillus megateriumAntibacterial-[1]
Chlorella fuscaAlgicidal-[1]
Phytotoxicity
Plant SpeciesEffectConcentrationReference
Wild Oats (Avena sterilis)Leaf necrosis, chlorophyll (B73375) retention64 µM[2][3]
Other Biological Activities
ActivityTargetEffectConcentrationReference
Anthelmintic---[4]
Topoisomerase IIα InhibitionHumanInhibition75-100 µM[2]

Biosynthesis

This compound is a polyketide, synthesized in fungi by a large multifunctional enzyme complex known as polyketide synthase (PKS). The biosynthesis involves the sequential condensation of acetate (B1210297) units to form a linear polyketide chain, which then undergoes cyclization and further modifications to yield the final macrodiolide structure.

Proposed Biosynthetic Pathway of this compound

G A Acetate Units B Polyketide Synthase (PKS) A->B C Linear Polyketide Chain B->C D Cyclization & Dimerization C->D E This compound D->E

Caption: A simplified overview of the polyketide biosynthetic pathway to this compound.

Conclusion

This compound remains a significant natural product with a rich history and a diverse range of biological activities. The continued exploration of its synthesis and biological properties holds promise for the development of new therapeutic agents and agrochemicals. This review provides a foundational resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and chemical biology, aiming to stimulate further investigation into this remarkable molecule.

References

A Technical Guide to Fungal Metabolites with C2-Symmetric Macrolide Structures for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Among these, macrolides, a class of polyketides characterized by a large lactone ring, have yielded numerous clinically important antibiotics and other therapeutic agents. A fascinating and less common subclass of these molecules are the C2-symmetric macrolides. This unique structural feature, where the molecule can be rotated 180 degrees about a central axis to yield an identical structure, often imparts potent and selective biological activities. This guide provides an in-depth exploration of the core aspects of C2-symmetric fungal macrolides, focusing on their biosynthesis, biological activities, and the experimental methodologies crucial for their study.

Biosynthesis of C2-Symmetric Macrolides: The Case of Conglobatin

The biosynthesis of C2-symmetric macrolides is a remarkable example of enzymatic precision. The formation of these dimeric structures involves the head-to-tail cyclization of two identical polyketide chains. The biosynthetic pathway of conglobatin, a C2-symmetric 16-membered macrodiolide from Streptomyces conglobatus, serves as an excellent model to understand this process. The biosynthesis is orchestrated by a modular polyketide synthase (PKS) system, which is responsible for the assembly of the monomeric units.

The conglobatin gene cluster contains genes encoding for the PKS modules, as well as tailoring enzymes that modify the polyketide backbone. A key step in the biosynthesis is the dimerization and cyclization of two identical monomers, a reaction catalyzed by a dedicated thioesterase (TE) domain. This TE domain exhibits remarkable specificity, ensuring the correct head-to-tail linkage to form the C2-symmetric macrodiolide.

Conglobatin_Biosynthesis cluster_Monomer_Assembly Monomer Assembly (PKS) cluster_Dimerization Dimerization & Cyclization PKS_Start Glycine Starter Unit PKS_Mod1 PKS Module 1 (Malonyl-CoA) PKS_Start->PKS_Mod1 PKS_Mod2 PKS Module 2 (Methylmalonyl-CoA) PKS_Mod1->PKS_Mod2 PKS_Mod3 PKS Module 3 (Methylmalonyl-CoA) PKS_Mod2->PKS_Mod3 PKS_Mod4 PKS Module 4 (Methylmalonyl-CoA) PKS_Mod3->PKS_Mod4 Oxazole_Formation Oxazole (B20620) Ring Formation (CongE) PKS_Mod4->Oxazole_Formation Monomer Conglobatin Monomer Oxazole_Formation->Monomer Monomer1 Monomer 1 Monomer->Monomer1 Monomer2 Monomer 2 Monomer->Monomer2 Dimerization Dimerization (Thioesterase) Monomer1->Dimerization Monomer2->Dimerization Cyclization Cyclization (Thioesterase) Dimerization->Cyclization Conglobatin Conglobatin Cyclization->Conglobatin

Biosynthesis of Conglobatin.

Key Examples of C2-Symmetric Fungal Macrolides

Several C2-symmetric macrolides have been isolated from fungal and actinomycete sources, each with distinct structural features and biological activities.

  • Conglobatin: A 16-membered macrodiolide with an oxazole moiety, it has demonstrated cytotoxic activity against various cancer cell lines.

  • Elaiophylin: A glycosylated 16-membered macrodiolide, it exhibits a broad range of biological activities, including antibacterial, antifungal, and antitumor properties.

  • FD-895: A 12-membered macrolide with potent antitumor activity.

  • Vermiculine: A 16-membered macrodiolide with antibiotic and anthelmintic properties.

  • Pyrenophorin: A 16-membered macrodiolide with antifungal and phytotoxic activities.

Quantitative Biological Activity Data

The cytotoxic and antimicrobial activities of C2-symmetric macrolides are often evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

CompoundTarget Organism/Cell LineBiological ActivityIC50 (µg/mL)Reference
Conglobatin NS-1 MyelomaCytotoxic1.39[1][2]
Conglobatin B1NS-1 MyelomaCytotoxic0.084[1][2]
Conglobatin C1NS-1 MyelomaCytotoxic1.05[1]
Conglobatin C2NS-1 MyelomaCytotoxic0.45
Elaiophylin Bacillus subtilisAntibacterial0.5
Staphylococcus aureusAntibacterial1
HeLaCytotoxic0.02
FD-895 HeLaCytotoxic0.0015
P388 LeukemiaCytotoxic0.0008
Vermiculine Bacillus subtilisAntibacterial6.25
Candida albicansAntifungal12.5

Experimental Protocols

Isolation and Purification of C2-Symmetric Macrolides (General Protocol)

The isolation of C2-symmetric macrolides from fungal fermentations typically involves a series of chromatographic steps. The following is a generalized protocol that can be adapted for specific compounds.

Isolation_Workflow Start Fungal Fermentation Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography (Gradient Elution: Hexane (B92381) -> Ethyl Acetate) Crude_Extract->Silica_Gel Fractions Fractions Collected Silica_Gel->Fractions Bioassay Bioassay Guided Fractionation Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions HPLC Preparative HPLC (e.g., C18 column, Acetonitrile (B52724)/Water Gradient) Active_Fractions->HPLC Pure_Compound Pure C2-Symmetric Macrolide HPLC->Pure_Compound

General Isolation Workflow.

Detailed Steps:

  • Fermentation and Extraction: The fungus is cultured in a suitable liquid medium. After the fermentation period, the culture broth is separated from the mycelium by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Bioassay-Guided Fractionation: The collected fractions are tested for their biological activity (e.g., cytotoxicity or antimicrobial activity). Fractions showing significant activity are pooled for further purification.

  • Preparative High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC using a reverse-phase column (e.g., C18). A common mobile phase is a gradient of acetonitrile in water. The elution is monitored by a UV detector, and the peak corresponding to the pure compound is collected.

  • Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The structure of a novel C2-symmetric macrolide is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to elucidate the planar structure and relative stereochemistry of the molecule. The C2-symmetry is often evident from the reduced number of signals in the 13C NMR spectrum compared to what would be expected for an asymmetric molecule of the same molecular formula.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Fungal metabolites with C2-symmetric macrolide structures represent a promising area for the discovery of new therapeutic agents. Their unique structural features and potent biological activities make them attractive scaffolds for drug development. Further exploration of fungal biodiversity, coupled with advances in genome mining and synthetic biology, will likely lead to the discovery of novel C2-symmetric macrolides with improved pharmacological properties. The detailed experimental protocols provided in this guide are intended to facilitate research in this exciting field and accelerate the translation of these natural products into clinical candidates.

References

Phytotoxic Effects of Pyrenophorol on Wild Oats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenophorol, a macrocyclic diolide produced by the fungus Drechslera avenae, has demonstrated selective phytotoxic effects, positioning it as a potential natural herbicide for the control of wild oats (Avena spp.), a significant weed in cereal crops. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on wild oats, including quantitative data, detailed experimental protocols for assessing phytotoxicity, and an exploration of its potential mode of action through plant signaling pathways.

Data Presentation: Quantitative Phytotoxic Effects

The primary phytotoxic effect of this compound on wild oats is the induction of leaf necrosis. The following table summarizes the key quantitative findings from available research.

ParameterSpeciesConcentrationObserved EffectCitation
Phytotoxicity Avena sterilis (Wild Oat)320 µMSignificant leaf necrosis[1][2]
Avena fatua (Wild Oat)320 µMConsiderably less leaf necrosis compared to A. sterilis[1][2]
Seed Germination Avena sterilisNot specifiedNot affected[1]
Seedling Growth Avena sterilisNot specifiedNot affected

Note: Specific dose-response curves and IC50 values for this compound-induced necrosis in Avena species are not yet publicly available and represent a key area for future research.

Experimental Protocols

This section details the methodologies for key experiments to assess the phytotoxic effects of this compound on wild oats.

Leaf Necrosis Assay

This assay quantifies the extent of leaf damage caused by this compound.

a) Seedling Cutting Immersion Method:

  • Plant Material: Grow wild oat (Avena sterilis or Avena fatua) seedlings for 2-3 weeks under controlled greenhouse conditions.

  • Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and then dilute to the desired final concentrations (e.g., 100 µM, 320 µM, 640 µM) in a buffered nutrient solution. Include a solvent-only control.

  • Treatment: Excise seedling cuttings and partially immerse the cut ends in the this compound solutions or control solution.

  • Incubation: Maintain the cuttings under controlled light and temperature conditions.

  • Observation: Visually assess the development of necrotic lesions on the leaves over a period of 24-72 hours.

  • Quantification (Chlorophyll Content Assay):

    • Excise leaf discs of a standard size (e.g., 4 mm diameter) from both treated and control leaves.

    • Place the leaf discs in a vial with a known volume of N,N-dimethylformamide (DMF) to extract chlorophyll (B73375).

    • Incubate in the dark at 4°C overnight.

    • Measure the absorbance of the DMF extract at 647 nm and 664.5 nm using a spectrophotometer.

    • Calculate the total chlorophyll content. A decrease in chlorophyll content correlates with an increase in necrosis.

b) Detached Leaf Spot Application Method:

  • Plant Material: Use fully expanded leaves from 2-3 week old wild oat seedlings.

  • Treatment: Apply microdroplets (e.g., 10 µL) of this compound solutions at various concentrations directly onto the adaxial surface of the detached leaves.

  • Incubation: Place the leaves in a humid chamber under controlled conditions.

  • Observation: Monitor the formation of 'green islands' or necrotic spots at the application site over 24-72 hours.

Electrolyte Leakage Assay

This assay assesses cell membrane damage by measuring the leakage of ions from treated tissues.

  • Plant Material: Use leaf discs of a uniform size from treated and control wild oat plants.

  • Washing: Rinse the leaf discs with deionized water to remove surface contaminants.

  • Incubation: Place the leaf discs in a known volume of deionized water and incubate at room temperature with gentle shaking.

  • Conductivity Measurement (Initial): Measure the electrical conductivity of the bathing solution at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) using a conductivity meter.

  • Total Electrolyte Measurement: After the final time point, boil the samples to disrupt all cell membranes and release all electrolytes. Cool the solution to room temperature and measure the final conductivity.

  • Calculation: Express electrolyte leakage as a percentage of the total conductivity. An increase in electrolyte leakage indicates greater membrane damage.

Chlorophyll Fluorescence Imaging

This non-invasive technique measures the efficiency of photosystem II (PSII) and can detect stress-induced changes in photosynthesis before visible symptoms appear.

  • Plant Material: Use whole, intact wild oat plants treated with this compound.

  • Dark Adaptation: Dark-adapt the plants for at least 30 minutes before measurement.

  • Imaging: Use a chlorophyll fluorescence imaging system to capture images of various fluorescence parameters, such as:

    • Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in Fv/Fm indicates photoinhibitory damage.

    • ΦPSII (or Y(II)): Effective quantum yield of PSII. A decrease indicates a reduction in the efficiency of light use for photochemistry.

    • NPQ (Non-Photochemical Quenching): A measure of the dissipation of excess light energy as heat. An increase can indicate a protective response to stress.

  • Analysis: Analyze the fluorescence images to identify spatial and temporal changes in photosynthetic efficiency in response to this compound treatment.

Mandatory Visualization

Experimental Workflow for Assessing this compound Phytotoxicity

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Phytotoxicity Assessment cluster_analysis Data Analysis plant_growth Wild Oat Seedling Growth (Avena spp.) leaf_cutting Leaf Cutting Immersion plant_growth->leaf_cutting leaf_spot Detached Leaf Spot Application plant_growth->leaf_spot chlorophyll_fluorescence Chlorophyll Fluorescence Imaging plant_growth->chlorophyll_fluorescence pyrenophorol_prep This compound Solution Preparation pyrenophorol_prep->leaf_cutting pyrenophorol_prep->leaf_spot pyrenophorol_prep->chlorophyll_fluorescence necrosis_assay Leaf Necrosis Assay (Visual & Chlorophyll Content) leaf_cutting->necrosis_assay electrolyte_leakage Electrolyte Leakage Assay leaf_cutting->electrolyte_leakage leaf_spot->necrosis_assay quant_data Quantitative Data (e.g., % Necrosis, % Leakage, Fv/Fm) necrosis_assay->quant_data electrolyte_leakage->quant_data chlorophyll_fluorescence->quant_data dose_response Dose-Response Analysis (IC50) quant_data->dose_response

Experimental workflow for this compound phytotoxicity assessment.
Proposed Signaling Pathway of this compound in Wild Oats

The precise signaling pathway of this compound in wild oats has not been elucidated. However, based on its mode of action being distinct from common herbicides and the known roles of abscisic acid (ABA) in plant stress responses, a hypothetical signaling cascade involving the ABA pathway is proposed.

ABA_Signaling_Pathway cluster_input Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound aba_receptor PYR/PYL/RCAR ABA Receptors This compound->aba_receptor Hypothesized Interaction (Agonist/Antagonist?) pp2c Protein Phosphatase 2C (PP2C) aba_receptor->pp2c Inhibition snrk2 SnRK2 Kinases pp2c->snrk2 Inhibition (Dephosphorylation) transcription_factors Downstream Transcription Factors snrk2->transcription_factors Activation (Phosphorylation) gene_expression Stress-Responsive Gene Expression transcription_factors->gene_expression Regulation necrosis Leaf Necrosis gene_expression->necrosis

Hypothetical ABA-mediated signaling pathway for this compound phytotoxicity.

Explanation of the Proposed Pathway:

  • Signal Perception: It is hypothesized that this compound may interact with the PYR/PYL/RCAR family of ABA receptors. This interaction could either mimic ABA (agonist) or block its binding (antagonist), leading to a disruption of the normal ABA signaling cascade.

  • Signal Transduction: In the canonical ABA pathway, the binding of ABA to its receptors leads to the inhibition of Protein Phosphatase 2Cs (PP2Cs). PP2Cs are negative regulators of the pathway, and their inhibition allows for the activation of SNF1-related protein kinase 2s (SnRK2s).

  • Cellular Response: Activated SnRK2s then phosphorylate downstream transcription factors, which in turn regulate the expression of a wide array of stress-responsive genes. The altered gene expression profile ultimately leads to the observed phytotoxic effects, such as leaf necrosis.

Areas for Future Research:

  • Dose-Response Studies: Establishing precise dose-response curves and calculating IC50 values for this compound-induced necrosis and other phytotoxic effects in both Avena fatua and Avena sterilis.

  • Mechanism of Action: Investigating the direct molecular target of this compound in wild oat cells.

  • Signaling Pathway Elucidation:

    • Quantifying changes in endogenous ABA levels in wild oats following this compound treatment.

    • Conducting gene expression studies (e.g., RT-qPCR or RNA-Seq) to analyze the expression of key ABA signaling components (PYR/PYL/RCARs, PP2Cs, SnRK2s) and downstream stress-responsive genes.

    • Performing in vitro kinase and phosphatase assays to determine if this compound directly affects the activity of SnRK2s and PP2Cs.

This technical guide consolidates the current knowledge on the phytotoxic effects of this compound on wild oats. While it shows promise as a selective natural herbicide, further research is crucial to fully understand its mode of action and to optimize its potential application in sustainable agriculture.

References

In-Depth Technical Guide: Antifungal Spectrum of Pyrenophorol against Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the antifungal properties of the natural product Pyrenophorol against various fungal species. However, detailed studies focusing specifically on its quantitative antifungal spectrum and mechanism of action against Saccharomyces cerevisiae are limited. This guide provides a comprehensive framework based on established antifungal testing protocols and known yeast signaling pathways to facilitate research in this specific area.

Introduction to this compound

This compound is a macrocyclic lactone, a natural product derived from various fungal species, including those of the Pyrenophora and Phoma genera. It belongs to a class of compounds known for a wide range of biological activities, including phytotoxic, antibacterial, and antifungal properties. While its efficacy against several plant and human fungal pathogens has been noted, its specific interaction with the model yeast Saccharomyces cerevisiae remains an area ripe for detailed investigation. Understanding the antifungal spectrum of this compound against S. cerevisiae is crucial, as this yeast serves as a powerful model organism for dissecting the molecular mechanisms of drug action in eukaryotes.

Quantitative Antifungal Spectrum of this compound

Table 1: In Vitro Susceptibility of Saccharomyces cerevisiae to this compound

ParameterConcentration (µg/mL)Concentration (µM)
MIC Data not availableData not available
IC50 Data not availableData not available
MFC Data not availableData not available
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

  • MFC (Minimum Fungicidal Concentration): The lowest concentration of an antifungal agent that kills a particular fungus.

Detailed Experimental Protocols

To determine the antifungal spectrum of this compound against S. cerevisiae, a series of standardized experimental protocols should be employed.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • Yeast Peptone Dextrose (YPD) broth

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture S. cerevisiae in YPD broth overnight at 30°C. Dilute the culture to a final concentration of 5 x 10^5 cells/mL in fresh YPD broth.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in YPD broth across the wells of a 96-well plate.

  • Inoculation: Add 100 µL of the prepared yeast inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (yeast inoculum without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600).

Cytotoxicity Assay: Growth Curve Analysis

This assay provides detailed information on how this compound affects the growth kinetics of S. cerevisiae.

Materials:

  • Same as for the broth microdilution method.

Procedure:

  • Preparation: In a 96-well plate, add S. cerevisiae inoculum (5 x 10^5 cells/mL) to wells containing various sub-lethal concentrations of this compound.

  • Incubation and Measurement: Place the microtiter plate in a plate reader capable of intermittent shaking and OD600 measurements at regular intervals (e.g., every 30 minutes) for 24-48 hours at 30°C.

  • Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration of this compound. Analyze the curves to determine the effects on the lag phase, exponential growth rate, and final cell density.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Antifungal Testing of this compound cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Yeast_Culture Overnight culture of S. cerevisiae Inoculum Prepare yeast inoculum (5 x 10^5 cells/mL) Yeast_Culture->Inoculum Broth_Microdilution Broth Microdilution Assay (MIC) Inoculum->Broth_Microdilution Growth_Curve Growth Curve Analysis (Cytotoxicity) Inoculum->Growth_Curve Compound_Prep Prepare this compound stock solution Compound_Prep->Broth_Microdilution Compound_Prep->Growth_Curve MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination Growth_Kinetics Analyze Growth Kinetics Growth_Curve->Growth_Kinetics

Caption: Workflow for antifungal testing of this compound.

Potential Signaling Pathways in Saccharomyces cerevisiae Targeted by this compound

While the precise molecular targets of this compound in S. cerevisiae are yet to be elucidated, several key signaling pathways are common targets for antifungal compounds.

Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. The CWI pathway is a MAP kinase cascade that regulates cell wall synthesis and remodeling.

Potential Effects of this compound:

  • Inhibition of key enzymes involved in cell wall biosynthesis.

  • Disruption of the signaling cascade, leading to a weakened cell wall and cell lysis.

CWI_Pathway Cell Wall Integrity (CWI) Pathway This compound This compound Cell_Wall_Stress Cell Wall Stress This compound->Cell_Wall_Stress Inhibition PKC1 PKC1 Cell_Wall_Stress->PKC1 BCK1 BCK1 (MAPKKK) PKC1->BCK1 MKK1_2 MKK1/2 (MAPKK) BCK1->MKK1_2 SLT2 SLT2 (MAPK) MKK1_2->SLT2 Transcription_Factors Transcription Factors (e.g., Rlm1) SLT2->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis

Caption: Potential inhibition of the CWI pathway by this compound.

Ergosterol (B1671047) Biosynthesis Pathway

Ergosterol is the major sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity and function. Many antifungal drugs, such as azoles, target this pathway.

Potential Effects of this compound:

  • Inhibition of one or more enzymes in the ergosterol biosynthesis pathway.

  • Depletion of ergosterol and accumulation of toxic sterol intermediates, leading to membrane stress and cell death.

Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound This compound Lanosterol Lanosterol This compound->Lanosterol Potential Inhibition Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple steps Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple enzymatic steps Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane

Caption: Potential disruption of ergosterol biosynthesis by this compound.

Target of Rapamycin (TOR) Signaling Pathway

The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrient availability.

Potential Effects of this compound:

  • Inhibition of TORC1 or TORC2 complexes, leading to cell cycle arrest and inhibition of protein synthesis.

  • Induction of autophagy as a cellular stress response.

TOR_Pathway TOR Signaling Pathway This compound This compound TORC1 TORC1 This compound->TORC1 Potential Inhibition Nutrients Nutrient Availability Nutrients->TORC1 Protein_Synthesis Protein Synthesis TORC1->Protein_Synthesis Cell_Growth Cell Growth TORC1->Cell_Growth Autophagy Autophagy TORC1->Autophagy

Caption: Potential interference of this compound with the TOR pathway.

Conclusion and Future Directions

While direct evidence for the antifungal activity of this compound against Saccharomyces cerevisiae is currently lacking in published research, its known bioactivities suggest it is a promising candidate for further investigation. The experimental protocols and potential target pathways outlined in this guide provide a solid foundation for researchers to systematically evaluate its antifungal spectrum and elucidate its mechanism of action. Future research should focus on obtaining quantitative data (MIC, IC50), performing detailed growth kinetic studies, and utilizing genetic and biochemical approaches to identify the specific molecular targets of this compound in S. cerevisiae. Such studies will not only fill a gap in our knowledge but also have the potential to contribute to the development of new antifungal therapies.

In-Depth Technical Guide: Antimicrobial Activity of Pyrenophorol Against Escherichia coli and Bacillus megaterium

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrenophorol, a macrodiolide natural product isolated from various fungi, has been identified as possessing antimicrobial properties. This technical guide synthesizes the available information on the activity of this compound against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus megaterium. While preliminary studies have confirmed its inhibitory action against these microorganisms, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and zone of inhibition measurements, are not detailed in the currently accessible literature.[1] This document provides a framework for future research by outlining standardized experimental protocols to determine these critical parameters and by proposing a likely mechanism of action based on its structural class.

Data Presentation: Antimicrobial Activity of this compound

Published research indicates that this compound exhibits antimicrobial activity against both E. coli and B. megaterium.[1] However, specific quantitative metrics of this activity are not provided in the available abstracts and reports. The following table summarizes the current state of knowledge and highlights the data gaps that need to be addressed in future studies.

Compound Target Organism Gram Stain Reported Activity Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm) Reference
This compoundEscherichia coliNegativeYesData not available in cited literatureData not available in cited literature[1]
This compoundBacillus megateriumPositiveYesData not available in cited literatureData not available in cited literature[1]

Proposed Mechanism of Action

This compound belongs to the macrolide class of antibiotics. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, which ultimately halts the translation of messenger RNA (mRNA) and prevents the synthesis of essential proteins, leading to the inhibition of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect at higher concentrations).

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of this compound.

cluster_bacterium Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation Growth Bacterial Growth Inhibition Protein->Growth Leads to

Caption: Proposed mechanism of this compound action.

Experimental Protocols for Antimicrobial Susceptibility Testing

To address the current data gap, the following standard experimental protocols are recommended for determining the antimicrobial activity of this compound against E. coli and B. megaterium.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.

Materials:

  • This compound stock solution of known concentration.

  • Escherichia coli (e.g., ATCC 25922) and Bacillus megaterium (e.g., ATCC 14581) strains.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Agar (B569324) Disk Diffusion Assay for Zone of Inhibition Determination

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound stock solution.

  • Sterile filter paper disks.

  • Escherichia coli and Bacillus megaterium strains.

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile swabs.

  • Incubator.

  • Calipers.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

  • Controls: Use a disk impregnated with the solvent used to dissolve this compound as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the logical workflow for determining the antimicrobial activity of this compound.

cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zod Zone of Inhibition (Disk Diffusion) A Prepare this compound Stock Solution D Serial Dilution of This compound in 96-well plate A->D I Apply this compound-impregnated disks to agar surface A->I B Culture E. coli and B. megaterium C Prepare 0.5 McFarland Standard Inoculum E Inoculate wells with bacterial suspension C->E H Inoculate MHA plate with bacterial suspension C->H D->E F Incubate at 37°C for 18-24h E->F G Determine MIC (lowest concentration with no growth) F->G H->I J Incubate at 37°C for 18-24h I->J K Measure Zone of Inhibition (mm) J->K

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound has demonstrated potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. However, a comprehensive understanding of its efficacy requires further quantitative investigation. The experimental protocols detailed in this guide provide a standardized approach for researchers to determine the MIC and zone of inhibition of this compound against Escherichia coli and Bacillus megaterium. Elucidation of these parameters is a critical step in the evaluation of this compound for potential therapeutic applications. Furthermore, while the proposed mechanism of action is based on its classification as a macrolide, further studies are warranted to confirm this and explore any additional cellular targets.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies employed in the total synthesis of (-)-pyrenophorol (B1265001), a 16-membered C2-symmetric macrolide dilactone. (-)-Pyrenophorol exhibits significant biological activities, including antifungal and antimicrobial properties, making its synthetic routes of considerable interest to the scientific community.[1] This guide focuses on a convergent and stereoselective approach, offering detailed experimental protocols and a summary of quantitative data to aid in the replication and further development of these synthetic strategies.

I. Overview of Synthetic Strategy

The total synthesis of (-)-pyrenophorol has been approached through various methodologies, often leveraging key reactions such as Sharpless asymmetric epoxidation, Grignard reactions, Swern oxidation, and Mitsunobu cyclization.[1] A prominent and efficient strategy commences from the readily available and inexpensive chiral precursor, (S)-ethyl lactate (B86563). This approach culminates in a 12-step synthesis with a notable overall yield.[2]

A retrosynthetic analysis reveals that (-)-pyrenophorol can be disconnected into two identical C8 hydroxy acid fragments. This C2-symmetric structure lends itself to a convergent synthesis strategy involving the dimerization of a key intermediate. The primary steps in this widely adopted methodology include the formation of a key fragment followed by a macrodimerization reaction.

Logical Flow of the Synthetic Strategy

cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Pyrenophorol (-)-Pyrenophorol Dimerization Macrodilactonization This compound->Dimerization [Disconnect] HydroxyAcid C8 Hydroxy Acid Monomer Dimerization->HydroxyAcid EthylLactate (S)-Ethyl Lactate KeyFragment Key C8 Intermediate EthylLactate->KeyFragment Multi-step synthesis Dimerization_fwd Cyclodimerization KeyFragment->Dimerization_fwd Pyrenophorol_fwd (-)-Pyrenophorol Dimerization_fwd->Pyrenophorol_fwd

Caption: Retrosynthetic and forward synthesis plan for (-)-pyrenophorol.

II. Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative total synthesis of (-)-pyrenophorol, starting from (S)-ethyl lactate.

Step No.ReactionStarting MaterialProductYield (%)
1Protection (TBDMSCl)(S)-Ethyl lactateCompound 2 95
2Reduction (DIBAL-H)Compound 2 Compound 3 92
3Oxidation (Dess-Martin)Compound 3 Compound 4 90
4Grignard ReactionCompound 4 Compound 5 85 (d.r. 9:1)
5Protection (PMBCl)Compound 5 Compound 6 92
6Deprotection (TBAF)Compound 6 Compound 7 89
7Oxidation (Dess-Martin)Compound 7 Compound 8 91
8Horner-Wadsworth-EmmonsCompound 8 Compound 9 88
9Reduction (Zn(BH4)2)Compound 9 Compound 10 95 (d.r. 98:2)
10Deprotection (DDQ)Compound 10 Compound 11 85
11Saponification (LiOH)Compound 11 Compound 12 96
12Cyclodimerization (Mitsunobu)Compound 12 (-)-Pyrenophorol53
Overall (S)-Ethyl lactate (-)-Pyrenophorol 8.3

III. Experimental Protocols

Detailed methodologies for the key transformations are provided below. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmospheres are required for moisture-sensitive reactions.

This protocol outlines the multi-step synthesis of the key aldehyde intermediate required for the subsequent chain extension and functional group manipulations.

Experimental Workflow for Aldehyde Synthesis

Start (S)-Ethyl Lactate Step1 1. TBDMSCl, Imidazole (B134444) (Protection) Start->Step1 Step2 2. DIBAL-H (Reduction) Step1->Step2 Step3 3. Dess-Martin Periodinane (Oxidation) Step2->Step3 Step4 4. VinylMgBr (Grignard Reaction) Step3->Step4 Step5 5. PMBCl, NaH (Protection) Step4->Step5 Step6 6. TBAF (Deprotection) Step5->Step6 Step7 7. Dess-Martin Periodinane (Oxidation) Step6->Step7 End Key Aldehyde (Compound 8) Step7->End

Caption: Workflow for the synthesis of the key aldehyde intermediate.

  • Protection of (S)-Ethyl Lactate: To a solution of (S)-ethyl lactate (1.0 eq) in dry DCM (0.2 M), add imidazole (1.5 eq) and TBDMSCl (1.1 eq) at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Reduction to Aldehyde: To a solution of the TBDMS-protected ethyl lactate (1.0 eq) in dry DCM (0.2 M) at -78 °C, add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. Stir for 2 hours at the same temperature. Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form. Extract with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate.

  • Grignard Reaction: To a solution of the resulting aldehyde (1.0 eq) in dry THF (0.2 M) at -78 °C, add vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise. Stir for 3 hours at -78 °C. Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify by column chromatography.

  • Protection of the Secondary Alcohol: To a suspension of NaH (1.5 eq) in dry THF (0.2 M) at 0 °C, add a solution of the alcohol from the previous step (1.0 eq) in THF. Stir for 30 minutes, then add PMBCl (1.2 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry, concentrate, and purify.

  • Selective Deprotection: To a solution of the fully protected intermediate (1.0 eq) in THF (0.2 M), add TBAF (1.2 eq, 1.0 M in THF) at 0 °C. Stir at room temperature for 3 hours. Quench with water and extract with ethyl acetate. Dry, concentrate, and purify.

  • Oxidation to the Key Aldehyde: To a solution of the primary alcohol (1.0 eq) in DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.5 eq). Stir at room temperature for 4 hours. Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry, and concentrate to afford the key aldehyde (Compound 8).[2]

This final key step involves the cyclodimerization of the C8 hydroxy acid monomer to form the 16-membered macrolide ring of (-)-pyrenophorol.

Mitsunobu Cyclodimerization Signaling Pathway

Monomer 2x C8 Hydroxy Acid Monomer Activation Activation of Hydroxyl and Carboxyl Groups Monomer->Activation Reagents PPh3, DEAD Reagents->Activation Dimerization Intermolecular Esterification Activation->Dimerization Product (-)-Pyrenophorol Dimerization->Product

Caption: Key steps in the Mitsunobu cyclodimerization reaction.

  • Preparation of the Hydroxy Acid Monomer: The ester (Compound 11) is saponified using LiOH in a THF:MeOH:H2O (3:1:1) mixture at room temperature for 4 hours to yield the corresponding hydroxy acid (Compound 12).[3]

  • Cyclodimerization: To a solution of triphenylphosphine (B44618) (2.0 eq) in dry toluene (B28343) (0.01 M) at -25 °C, add DEAD (2.0 eq) dropwise. After 30 minutes, add a solution of the hydroxy acid monomer (Compound 12, 1.0 eq) in a mixture of toluene and THF (10:1) dropwise over a period of 6 hours using a syringe pump. Stir the reaction mixture for an additional 10 hours at -25 °C. Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield (-)-pyrenophorol.

IV. Conclusion

The total synthesis of (-)-pyrenophorol presented herein provides a reliable and scalable route to this biologically active natural product. The use of a convergent strategy, coupled with highly stereoselective reactions, ensures an efficient synthesis. The detailed protocols and quantitative data serve as a valuable resource for researchers in synthetic organic chemistry and drug discovery, facilitating further investigation into the biological potential of this compound and its analogues.

References

Asymmetric Synthesis Strategies for Pyrenophorol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a 16-membered C2-symmetric macrodiolide, has garnered significant attention due to its potent antifungal and antimicrobial activities. Its intriguing structure and biological profile have made it a compelling target for asymmetric synthesis. This document provides a detailed overview of two prominent chiral pool-based asymmetric synthesis strategies for (-)-Pyrenophorol, starting from readily available (S)-ethyl lactate (B86563) and L-aspartic acid. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of the quantitative data for each synthetic route.

Introduction

The asymmetric synthesis of complex natural products like this compound is a challenging endeavor that requires precise control over stereochemistry. The C2-symmetry of this compound offers unique opportunities for convergent synthetic strategies. The two primary approaches discussed herein leverage the inherent chirality of starting materials from the chiral pool to establish the stereocenters of the target molecule. These strategies involve key transformations such as Wittig olefination, Sharpless asymmetric epoxidation, Corey-Bakshi-Shibata (CBS) reduction, and macrolactonization reactions like the Mitsunobu and Yamaguchi cyclizations. This application note aims to provide researchers with a comprehensive resource for the asymmetric synthesis of this compound, including detailed, reproducible protocols and a clear comparison of the efficiencies of different synthetic routes.

Comparative Data of Asymmetric Synthesis Strategies

StrategyStarting MaterialKey Chiral Induction Step(s)Number of Steps (Longest Linear Sequence)Overall Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Key Macrolactonization
Strategy 1 (S)-Ethyl LactateChiral Pool128.3>99% (for key intermediates)Not explicitly reportedMitsunobu Cyclodimerization
Strategy 2 L-Aspartic AcidChiral Pool, CBS Reduction1415.2>98% (for key intermediates)Not explicitly reportedMitsunobu Dilactonization

Asymmetric Synthesis Strategies: Logical Workflow

G cluster_0 Asymmetric Synthesis of this compound Start Start Chiral_Pool Chiral Pool Starting Material Start->Chiral_Pool Strategy_1 Strategy 1: (S)-Ethyl Lactate Chiral_Pool->Strategy_1 Strategy_2 Strategy 2: L-Aspartic Acid Chiral_Pool->Strategy_2 Key_Intermediates Synthesis of Key Chiral Intermediates Strategy_1->Key_Intermediates Strategy_2->Key_Intermediates Dimerization Dimerization / Macrolactonization Key_Intermediates->Dimerization This compound (-)-Pyrenophorol Dimerization->this compound

Caption: Logical workflow for the asymmetric synthesis of this compound.

Experimental Protocols

Strategy 1: Synthesis from (S)-Ethyl Lactate

This strategy employs (S)-ethyl lactate as the chiral starting material to construct the key hydroxy acid precursor, which then undergoes a Mitsunobu cyclodimerization to yield (-)-Pyrenophorol.[1]

Diagram of Synthetic Pathway from (S)-Ethyl Lactate

G A (S)-Ethyl Lactate B Protection & Wittig Olefination A->B C α,β-Unsaturated Ester B->C D Reduction & Protection C->D E Protected Allylic Alcohol D->E F Deprotection & Oxidation E->F G Hydroxy Acid Precursor F->G H Mitsunobu Cyclodimerization G->H I (-)-Pyrenophorol H->I

Caption: Synthetic pathway of (-)-Pyrenophorol from (S)-Ethyl Lactate.

Protocol for Mitsunobu Cyclodimerization of the Hydroxy Acid Precursor:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the hydroxy acid precursor (1.0 equiv) and triphenylphosphine (B44618) (PPh3) (2.5 equiv) in dry toluene (B28343) (0.01 M).

  • Cooling: Cool the solution to -25 °C using an appropriate cooling bath.

  • Addition of DEAD: Slowly add a solution of diethyl azodicarboxylate (DEAD) (2.5 equiv) in dry toluene to the reaction mixture via a syringe pump over a period of 10 hours.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/petroleum ether gradient) to afford (-)-Pyrenophorol.

Strategy 2: Synthesis from L-Aspartic Acid

This approach utilizes L-aspartic acid as the chiral precursor. Key steps include a regioselective epoxide opening and a CBS reduction to establish the stereocenters, followed by a Mitsunobu dilactonization.

Diagram of Synthetic Pathway from L-Aspartic Acid

G A L-Aspartic Acid B Multi-step Conversion A->B C Chiral Epoxide B->C D Regioselective Epoxide Opening C->D E Diol Intermediate D->E F CBS Reduction & Pinnick Oxidation E->F G Hydroxy Acid Monomer F->G H Mitsunobu Dilactonization G->H I (-)-Pyrenophorol H->I

Caption: Synthetic pathway of (-)-Pyrenophorol from L-Aspartic Acid.

Protocol for Corey-Bakshi-Shibata (CBS) Reduction of Ketone Intermediate:

  • Catalyst Preparation: In a flame-dried flask under argon, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in dry tetrahydrofuran (B95107) (THF).

  • Addition of Borane: Cool the solution to -78 °C and add borane-dimethyl sulfide (B99878) complex (BH3·SMe2) (1.0 M in THF, 1.2 equiv) dropwise.

  • Substrate Addition: Add a solution of the ketone intermediate (1.0 equiv) in dry THF dropwise to the catalyst-borane mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add a saturated aqueous solution of NH4Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude alcohol by flash column chromatography.

Conclusion

The asymmetric synthesis of this compound has been successfully achieved through various strategies, with chiral pool approaches being particularly prominent. The syntheses starting from (S)-ethyl lactate and L-aspartic acid both provide access to the natural product with high stereocontrol. The choice of strategy may depend on factors such as the availability of starting materials, desired overall yield, and the scalability of the key transformations. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further exploration of this compound's biological potential and the development of novel analogs.

References

Application Notes and Protocols for the Isolation and Purification of Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenophorol, a macrodiolide fungal metabolite, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting a range of effects including antifungal, phytotoxic, and cytotoxic properties, this compound holds promise for applications in agriculture and medicine. This document provides detailed application notes and standardized protocols for the isolation and purification of this compound from fungal cultures, intended to aid researchers in obtaining this compound for further investigation.

This compound has been successfully isolated from various fungal species, most notably from endophytic fungi such as Phoma sp. and plant pathogens like Drechslera avenae.[1][2] The methodologies outlined herein are based on established principles of natural product chemistry and amalgamate findings from various scientific reports to provide a comprehensive guide.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Isolation and Purification
ParameterFungal SourceExtraction SolventPurification MethodTypical Yield Range (per L of culture)PurityAnalytical Method
This compoundPhoma sp.Ethyl Acetate (B1210297)Silica (B1680970) Gel Chromatography, Preparative HPLC5 - 50 mg>95%HPLC, NMR, MS
This compoundDrechslera avenaeEthyl AcetateSilica Gel Chromatography, Preparative HPLC3 - 40 mg>95%HPLC, NMR, MS

Note: Yields are estimates based on typical secondary metabolite production in fungal cultures and may vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Experimental Protocols

Protocol 1: Culturing of Fungal Strains for this compound Production
  • Strain Selection: Obtain a pure culture of a known this compound-producing fungus, such as Phoma sp. (isolated from a plant host like Lycium intricatum) or Drechslera avenae.

  • Media Preparation: Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). For a 1 L preparation, dissolve the appropriate amount of dehydrated medium in distilled water and sterilize by autoclaving at 121°C for 15-20 minutes.

  • Inoculation: Aseptically inoculate the sterilized liquid medium with the fungal strain. This can be done by adding a small agar (B569324) plug containing the mycelium or a spore suspension.

  • Incubation: Incubate the culture flasks in a shaker incubator at a controlled temperature (typically 25-28°C) with constant agitation (e.g., 150 rpm) for 14-21 days. The incubation period should be optimized for maximum this compound production, which can be monitored by small-scale extraction and analysis (e.g., TLC or HPLC) at different time points.

Protocol 2: Extraction of this compound from Fungal Culture
  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through a cheesecloth or filter paper.

  • Liquid-Liquid Extraction:

    • Transfer the cell-free culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic (ethyl acetate) layer will contain the extracted secondary metabolites, including this compound.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Mycelium Extraction (Optional but Recommended):

    • The collected fungal mycelium can also be extracted to recover any intracellular this compound.

    • Homogenize the mycelium in ethyl acetate using a blender or mortar and pestle with sand.

    • Filter the mixture to separate the solvent from the mycelial debris.

    • Repeat the extraction of the mycelium twice more.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter off the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 3: Purification of this compound using Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or isopropanol). A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane (B92381) (e.g., 9:1, 8:2, 7:3, etc.).

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1).

    • Spot each collected fraction on a TLC plate and visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).

    • Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.

  • Concentration: Evaporate the solvent from the combined fractions containing pure or semi-pure this compound using a rotary evaporator.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable detector (e.g., UV or Diode Array Detector).

    • Select a preparative reversed-phase column (e.g., C18, 10 µm particle size, 250 x 20 mm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

    • Degas the solvents before use.

  • Method Development (Analytical Scale):

    • Initially, develop a separation method on an analytical scale HPLC system with a corresponding analytical column (e.g., C18, 5 µm, 250 x 4.6 mm).

    • Optimize the gradient elution to achieve good separation of this compound from any remaining impurities. A typical gradient might be from 30% B to 100% B over 30 minutes.

  • Scale-Up to Preparative HPLC:

    • Scale up the analytical method to the preparative column by adjusting the flow rate and injection volume according to the column dimensions.

    • Dissolve the semi-purified this compound from the silica gel chromatography step in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC column.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm).

    • Collect the fraction corresponding to the this compound peak.

  • Final Processing:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

    • Confirm the purity of the final product using analytical HPLC and its identity using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualization

Experimental Workflow for this compound Isolation and Purification

Pyrenophorol_Isolation_Workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Strain This compound-Producing Fungus (e.g., Phoma sp.) Liquid_Culture Liquid Culture (e.g., PDB, 14-21 days) Fungal_Strain->Liquid_Culture Filtration Filtration Liquid_Culture->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelium Fungal Mycelium Filtration->Mycelium Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture_Filtrate->Solvent_Extraction Mycelium->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Collection_TLC Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection_TLC Semi_Pure Semi-Pure this compound Fraction_Collection_TLC->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_this compound >95% Pure this compound Prep_HPLC->Pure_this compound Analysis Structural Elucidation (NMR, MS) Pure_this compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

References

Spectroscopic analysis of Pyrenophorol (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Spectroscopic Analysis of Pyrenophorol

Introduction

This compound, a 16-membered C2-symmetric macrodiolide, is a fungal metabolite produced by various species, including those from the Pyrenophora, Byssochlamys, and Stemphylium genera. It has garnered significant interest within the scientific community due to its diverse biological activities, which include antifungal, antimicrobial, and phytotoxic properties. The structural elucidation and characterization of this compound are crucial for understanding its mechanism of action and for guiding synthetic efforts toward analogues with improved therapeutic or agrochemical potential. This application note provides a detailed protocol for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), essential techniques for its identification and characterization.

Chemical Structure

Figure 1: Chemical structure of this compound (C₁₆H₂₄O₆).

Data Presentation

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. This data is critical for the unambiguous identification of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3, 115.90d15.8
4, 126.85dd15.8, 4.5
5, 134.45m
6, 141.80m
6, 141.65m
7, 152.55m
7, 152.45m
8, 165.10m
8-CH₃, 16-CH₃1.30d6.3

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
1, 9165.5
2, 10122.0
3, 11148.0
4, 1270.0
5, 1335.0
6, 1430.0
7, 1572.0
8, 1620.0

Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.

Table 3: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
313.1651100[M+H]⁺
335.147085[M+Na]⁺
295.154560[M+H-H₂O]⁺
277.143945[M+H-2H₂O]⁺
157.081030[C₈H₁₃O₃]⁺ (Monomeric unit + H)

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to ensure high-quality, reproducible data for researchers in natural product chemistry, analytical chemistry, and drug development.

Sample Preparation
1.1. For NMR Spectroscopy
  • Isolation and Purification: this compound should be isolated from fungal cultures or obtained from a commercial source. Purity should be confirmed by a suitable chromatographic method (e.g., HPLC or TLC).

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

1.2. For Mass Spectrometry
  • Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the appropriate mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection into the mass spectrometer.

NMR Spectroscopic Analysis
2.1. ¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 12 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

2.2. ¹³C NMR Spectroscopy
  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

  • Processing: Apply a line broadening factor of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry Analysis
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Infusion/Chromatography: The sample can be introduced by direct infusion or via an LC system. For LC-MS, a C18 column is typically used with a water/acetonitrile gradient.

  • Mass Spectrometer Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1.5-2.5 Bar

    • Drying Gas (N₂): 8-10 L/min

    • Drying Gas Temperature: 180-220 °C

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire full scan MS data. For structural confirmation, acquire product ion scans (MS/MS) of the precursor ion of interest (e.g., m/z 313.1651).

    • Collision Energy (for MS/MS): Varies depending on the instrument, typically ramped from 10-40 eV to observe a range of fragment ions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Pyrenophorol_Sample Purified this compound NMR_Prep Dissolve in CDCl3 with TMS Pyrenophorol_Sample->NMR_Prep MS_Prep Dilute in Mobile Phase Pyrenophorol_Sample->MS_Prep NMR_Acquisition NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acquisition MS_Acquisition Mass Spectrometer (ESI-MS and MS/MS) MS_Prep->MS_Acquisition NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Data MS_Data Mass Spectra (m/z, Fragmentation Pattern) MS_Acquisition->MS_Data Structure_Elucidation Structure Elucidation and Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

This diagram illustrates the relationship between the different types of spectroscopic data and their role in the final structure elucidation.

Data_Relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry This compound This compound Structure H_NMR ¹H NMR (Proton Environment, Connectivity) H_NMR->this compound Confirms H framework C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->this compound Confirms C backbone MS MS (Molecular Weight, Elemental Formula) MS->this compound Confirms Mass MSMS MS/MS (Fragmentation, Substructural Information) MSMS->this compound Confirms Fragments

Caption: Relationship of spectroscopic data to structure elucidation.

Application Note: HPLC Quantification of Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenophorol is a macrocyclic lactone, a secondary metabolite produced by various fungi, including species like Phoma sp. and Alternaria. It has demonstrated a range of biological activities, making it a compound of interest in drug discovery and development. Accurate and reliable quantification of this compound in fungal extracts and other matrices is crucial for research and quality control. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles of reversed-phase chromatography and is adaptable for the analysis of this compound from fungal cultures.

Data Presentation

The following tables summarize the key parameters for the HPLC method and sample preparation.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection UV-Vis Detector at 210 nm
Run Time Approximately 15 minutes

Table 2: Sample Preparation Summary

StepDescription
Extraction Solvent Ethyl Acetate (B1210297)
Extraction Method Liquid-liquid extraction
Solvent for Reconstitution Methanol (B129727) or DMSO
Final Concentration Diluted to fall within the linear range of the calibration curve

Experimental Protocols

Fungal Culture and Extraction of this compound
  • Fungal Strain: A known this compound-producing strain, such as Phoma sp., can be used.

  • Culture Conditions: Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (e.g., 25°C, 150 rpm) for a sufficient period to allow for the production of secondary metabolites.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The fungal mycelium can also be extracted with ethyl acetate to recover any intracellular this compound.[1][2]

Preparation of Standard Solutions and Calibration Curve
  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent like methanol or DMSO to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). This compound is soluble in DMSO and methanol at 5 mg/ml.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration and determine the linearity (R²) of the calibration curve.

Sample Preparation for HPLC Analysis
  • Reconstitution: Dissolve a known weight of the crude fungal extract in a small volume of methanol or DMSO.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the prepared sample solution into the HPLC system.

  • Run the analysis for approximately 15 minutes and record the chromatogram.

  • Identify the this compound peak by comparing its retention time with that of the this compound standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Method Validation (General Principles)

For routine analysis, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualization

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Quantification Fungal_Culture Fungal Culture (e.g., Phoma sp.) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fungal_Culture->Extraction Culture Broth Evaporation Solvent Evaporation Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Reconstitution Reconstitution in Methanol/DMSO Crude_Extract->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Analysis Data Acquisition & Analysis HPLC_Injection->Data_Analysis Quantification Quantification of this compound Data_Analysis->Quantification Peak Area Standard_Preparation This compound Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Preparation->Calibration_Curve Calibration_Curve->Quantification

Caption: Workflow for this compound Quantification.

References

Pyrenophorol: A Potential Bioherbicide for Weed Control - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenophorol, a macrocyclic lactone produced by the fungus Drechslera avenae, has demonstrated potential as a bioherbicide due to its phytotoxic activity against specific weed species. Unlike many commercial herbicides, this compound exhibits a distinct mode of action, suggesting it could be a valuable tool in weed management strategies, particularly for controlling herbicide-resistant weeds. These application notes provide a summary of the current knowledge on this compound's bioherbicidal activity and detailed protocols for its evaluation.

Data Presentation

Table 1: Phytotoxic Activity of this compound
CompoundTarget Weed SpeciesConcentrationObserved EffectReference
This compoundAvena sterilis (Wild Oat)320 µMLeaf necrosis[1][2]
This compoundAvena fatua (Wild Oat)320 µMLess phytotoxic than on A. sterilis[1][2]
This compoundLycopersicon esculentum (Tomato)up to 640 µMLeaf necrosis[1][2]
This compoundVarious other monocots and dicotsup to 640 µMNo symptoms of phytotoxicity[1][2]
Pyrenophorin (B1236334) (related compound)Avena sterilis70 µMBleaching of leaf sections, increased electrolyte leakage, lipid peroxidation, loss of photosynthetic pigments[3]

Experimental Protocols

Detached Leaf Bioassay for Phytotoxicity Assessment

This protocol is adapted from general methods for evaluating phytotoxins and can be used to assess the necrotic activity of this compound on target weed species.[4][5][6][7][8]

Materials:

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or methanol)

  • Healthy, young, fully expanded leaves from the target weed species (e.g., Avena sterilis)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Micropipettes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of this compound dilutions from the stock solution. The final solvent concentration should be non-phytotoxic (typically <1%). Include a solvent-only control.

  • Place two layers of sterile filter paper in each Petri dish and moisten with 5 mL of sterile distilled water.

  • Excise leaves from healthy plants. For consistency, use leaves of a similar age and position.

  • Cut leaf segments of a uniform size (e.g., 2 cm) and place them on the moist filter paper in the Petri dishes.

  • Apply a small droplet (e.g., 10 µL) of each this compound dilution or control solution to the center of each leaf segment.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber under a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22-25°C).

  • Observe the leaf segments daily for the development of necrotic lesions. The size and severity of the lesions can be scored visually or quantified using image analysis software.

Quantification of Leaf Necrosis via Chlorophyll (B73375) Content Assay

This protocol provides a quantitative measure of necrosis by assessing the reduction in chlorophyll content in treated leaf tissue.[1]

Materials:

  • Leaf discs from treated and control plants (from Protocol 1 or whole plant assays)

  • N,N-Dimethylformamide (DMF)

  • Spectrophotometer

  • Cork borer or hole punch

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Collect a standardized number of leaf discs (e.g., 3-5) of a known area from the necrotic and control areas of the leaves.

  • Place the leaf discs in a microcentrifuge tube containing 1 mL of DMF.

  • Incubate the tubes in the dark at 4°C overnight to allow for complete chlorophyll extraction.

  • Measure the absorbance of the chlorophyll extract at 647 nm and 664.5 nm using a spectrophotometer, with DMF as the blank.

  • Calculate the total chlorophyll content using the following equations:

    • Chlorophyll a (µg/mL) = 12.7(A664.5) - 2.69(A647)

    • Chlorophyll b (µg/mL) = 22.9(A647) - 4.68(A664.5)

    • Total Chlorophyll (µg/mL) = Chlorophyll a + Chlorophyll b

  • Express the results as total chlorophyll content per unit leaf area. A significant reduction in chlorophyll content in the treated samples compared to the control indicates necrosis.

Electrolyte Leakage Assay for Cell Membrane Damage Assessment

This assay quantifies the extent of cell membrane damage by measuring the leakage of ions from treated leaf tissue.[9]

Materials:

  • Leaf discs from treated and control plants

  • Deionized water

  • Conductivity meter

  • Test tubes or multi-well plates

  • Shaker

Procedure:

  • Collect a standardized number of leaf discs (e.g., 5-10) of a known area from treated and control plants.

  • Rinse the leaf discs gently with deionized water to remove surface contaminants.

  • Place the leaf discs in a test tube or well containing a known volume of deionized water (e.g., 10 mL).

  • Incubate the samples on a shaker at a gentle speed for a defined period (e.g., 4-6 hours) at room temperature.

  • Measure the initial electrical conductivity (C1) of the solution.

  • To determine the total electrolyte content, autoclave the samples (with the leaf discs in the solution) at 121°C for 15 minutes to cause complete cell disruption.

  • After cooling to room temperature, measure the final electrical conductivity (C2).

  • Calculate the percentage of electrolyte leakage as: (C1 / C2) x 100. A significant increase in electrolyte leakage in the treated samples indicates a loss of cell membrane integrity.

Proposed Mechanism of Action and Signaling Pathway

The precise signaling pathway of this compound-induced necrosis has not been fully elucidated. However, based on the effects of the related compound pyrenophorin and the general mechanisms of necrotrophic fungal phytotoxins, a proposed pathway involves the induction of oxidative stress and subsequent programmed cell death or necrosis.

Necrotrophic fungal phytotoxins can hijack the plant's own defense signaling pathways to induce cell death, which benefits the pathogen by releasing nutrients from the dead cells.[10][11][12] This often involves the rapid generation of reactive oxygen species (ROS), which act as signaling molecules to trigger a cascade of events leading to the breakdown of cellular components and loss of membrane integrity. Key signaling components, such as mitogen-activated protein kinases (MAPKs), may be involved in transducing the initial toxin perception to the downstream cellular responses.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Analysis This compound This compound Stock Solution Dilutions Serial Dilutions This compound->Dilutions Detached_Leaf Detached Leaf Assay (Protocol 1) Dilutions->Detached_Leaf Whole_Plant Whole Plant Assay (Foliar Spray/Soil Drench) Dilutions->Whole_Plant Plants Healthy Target Plants (e.g., Avena sterilis) Plants->Detached_Leaf Plants->Whole_Plant Necrosis_Quant Quantification of Necrosis (Chlorophyll Assay - Protocol 2) Detached_Leaf->Necrosis_Quant Membrane_Damage Membrane Damage Assessment (Electrolyte Leakage - Protocol 3) Detached_Leaf->Membrane_Damage Whole_Plant->Necrosis_Quant Whole_Plant->Membrane_Damage

Caption: Experimental workflow for assessing the bioherbicidal potential of this compound.

signaling_pathway This compound This compound Receptor Plausible Plant Cell Surface Receptor This compound->Receptor Interaction MAPK MAPK Cascade Activation Receptor->MAPK Signal Transduction ROS Reactive Oxygen Species (ROS) Generation MAPK->ROS PCD Programmed Cell Death (PCD)/ Necrosis Signaling ROS->PCD Membrane_Damage Loss of Membrane Integrity (Electrolyte Leakage) PCD->Membrane_Damage Necrosis Leaf Necrosis PCD->Necrosis Membrane_Damage->Necrosis

Caption: Proposed signaling pathway for this compound-induced leaf necrosis.

References

Application of Pyrenophorol in Agriculture as a Natural Fungicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrenophorol, a macrocyclic lactone produced by various fungi, including those from the Pyrenophora and Phoma genera, has demonstrated a range of antimicrobial properties, positioning it as a compound of interest for agricultural applications as a natural fungicide. Its bioactivity extends to antifungal, antibacterial, and antialgal effects. While research into its practical application as a widespread agricultural fungicide is ongoing, preliminary studies and the activities of related compounds suggest potential for development. This document provides an overview of the current understanding of this compound's antifungal activity, its potential mechanisms of action, and protocols for its evaluation.

Antifungal Activity and Spectrum

This compound has shown inhibitory effects against a variety of fungi. Notably, it has been reported to be significantly active against the biotrophic pathogen Microbotryum violaceum and the yeast Saccharomyces cerevisiae at a concentration of 5 µM. Furthermore, this compound and its derivatives have been isolated from endophytic fungi and have shown antifungal activity against Microbotryum violaceum. While comprehensive data across a wide range of agricultural pathogens is still emerging, these findings indicate a potential for broader application.

In addition to its direct antifungal properties, this compound has also exhibited phytotoxic effects, causing leaf necrosis on plants such as Avena sterilis. This characteristic suggests that its application must be carefully evaluated to ensure crop safety.

Quantitative Data on Antifungal Efficacy

The following table summarizes the available quantitative data on the antifungal activity of this compound. It is important to note that data is currently limited, and further research is required to establish a comprehensive efficacy profile against a wider array of plant pathogenic fungi.

Target FungusBioassay TypeConcentrationEffectReference
Microbotryum violaceumNot specified5 µMSignificant activity
Saccharomyces cerevisiaeNot specified5 µMSignificant activity

Potential Mechanism of Action

The precise molecular mechanism of this compound's antifungal action has not been fully elucidated. However, insights can be drawn from related compounds and general antifungal mechanisms. A related metabolite, pyrenophoric acid B, has been shown to inhibit seed germination by activating the abscisic acid (ABA) signaling pathway in plants, specifically targeting the alcohol dehydrogenase ABA2. This suggests that this compound might also interact with specific metabolic or signaling pathways in target organisms.

Common mechanisms of action for natural fungicides include disruption of the cell membrane, inhibition of cell wall synthesis, interference with ergosterol (B1671047) biosynthesis, and inhibition of spore germination. Future research should investigate whether this compound acts on one or more of these targets in fungal pathogens.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of this compound as a natural fungicide. These protocols should be adapted and optimized for specific target pathogens and host plants.

In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a target fungal pathogen.

a. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target fungal culture

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for MIC determination)

  • Sterile agar (B569324) plates (e.g., Potato Dextrose Agar - PDA) (for MFC determination)

b. Procedure:

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline, adjusted to a specific concentration (e.g., 1 x 10^5 spores/mL).

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the liquid culture medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well. Include positive (fungus with solvent, no this compound) and negative (medium only) controls.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the target fungus for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

  • MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it onto fresh agar plates. Incubate the plates until growth is visible in the positive control. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

In Vivo Antifungal Efficacy Testing on Plants

This protocol provides a framework for assessing the protective and curative activity of this compound on a host plant.

a. Materials:

  • Healthy, susceptible host plants

  • This compound solution at various concentrations

  • Spore suspension of the target fungal pathogen

  • Controlled environment growth chamber or greenhouse

  • Spraying equipment

b. Procedure for Protective Assay:

  • Plant Treatment: Spray the host plants with the this compound solutions until runoff. Include a control group sprayed with a blank solvent solution.

  • Drying: Allow the plants to dry completely.

  • Inoculation: After a specified period (e.g., 24 hours), inoculate the plants by spraying them with the fungal spore suspension.

  • Incubation: Place the plants in a high-humidity environment for a period suitable for infection to occur. Then, move them to a growth chamber with controlled temperature, light, and humidity.

  • Disease Assessment: After a suitable incubation period, assess the disease severity using a rating scale based on the percentage of leaf area infected or other relevant disease symptoms.

c. Procedure for Curative Assay:

  • Inoculation: Inoculate the host plants with the fungal spore suspension.

  • Incubation for Infection: Place the plants in a high-humidity environment to allow for fungal penetration and initial infection establishment (e.g., 24-48 hours).

  • Plant Treatment: After the infection period, spray the plants with the this compound solutions.

  • Further Incubation and Assessment: Return the plants to the growth chamber and assess disease severity as described in the protective assay.

Visualizations

Experimental Workflow for Fungicide Evaluation

G cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay cluster_protective Protective cluster_curative Curative iv_start Prepare this compound Dilutions & Fungal Inoculum iv_inoculate Inoculate Microtiter Plate iv_start->iv_inoculate iv_incubate Incubate iv_inoculate->iv_incubate iv_mic Determine MIC iv_incubate->iv_mic iv_mfc Determine MFC iv_mic->iv_mfc pv_treat Treat Plant with this compound iv_mfc->pv_treat Promising results lead to in vivo testing cv_inoculate Inoculate Plant with Pathogen iv_mfc->cv_inoculate pv_inoculate Inoculate with Pathogen pv_treat->pv_inoculate pv_assess Assess Disease pv_inoculate->pv_assess cv_treat Treat with this compound cv_inoculate->cv_treat cv_assess Assess Disease cv_treat->cv_assess

Caption: Workflow for evaluating the antifungal efficacy of this compound.

Hypothesized Fungal Inhibition Pathway

Caption: Hypothesized targets of this compound in a fungal cell.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a natural fungicide for agricultural use. Its demonstrated antifungal activity, though not yet extensively characterized against a wide range of plant pathogens, warrants further investigation. Future research should focus on:

  • Broad-spectrum efficacy screening: Evaluating the efficacy of this compound against a wider range of economically important plant pathogenic fungi to determine its spectrum of activity and establish EC50 values.

  • Mechanism of action studies: Elucidating the specific molecular target(s) of this compound in fungi to understand its mode of action and to potentially guide the development of more potent derivatives.

  • Phytotoxicity and crop safety assessment: Conducting thorough studies to determine the optimal application rates that are effective against pathogens while ensuring the safety of various crops.

  • Formulation development: Developing stable and effective formulations of this compound for practical application in the field.

By addressing these research areas, the full potential of this compound as a valuable tool in sustainable agriculture can be realized.

Application Notes and Protocols for In Vitro Antifungal Assays of Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro antifungal assays of Pyrenophorol, a macrocyclic lactone with known antimicrobial properties. The document includes methodologies for common antifungal susceptibility testing, guidance on data interpretation, and an overview of its potential mechanism of action.

Quantitative Antifungal Activity of this compound and Its Derivatives

This compound and its derivatives have demonstrated notable antifungal activity against various fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent. The following table summarizes the reported MIC values for this compound and its related compounds against the plant pathogenic fungus Microbotryum violaceum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Microbotryum violaceum

CompoundMIC (µg/mL)
This compound50
(-)-Dihydropyrenophorin10
4-Acetylthis compound50
4-Acetyldihydropyrenophorin25
cis-Dihydropyrenophorin25
Tetrahydropyrenophorin50
seco-Dihydropyrenophorin>100
7-Acetyl-seco-dihydropyrenophorin>100
seco-Dihydropyrenophorin-1,4-lactone>100

Data sourced from Zhang et al., European Journal of Organic Chemistry, 2008.

Experimental Protocols

This section details the protocols for two standard in vitro antifungal susceptibility testing methods: Broth Microdilution and Agar (B569324) Disk Diffusion. These methods are widely used to determine the MIC of antifungal agents.

Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound (or its derivatives) stock solution (in a suitable solvent like DMSO)

  • Test fungi (e.g., Candida albicans, Aspergillus fumigatus, Microbotryum violaceum)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Solvent control (e.g., DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum counting

Protocol:

  • Inoculum Preparation:

    • Culture the test fungus on an appropriate agar medium.

    • Harvest fungal spores or yeast cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by measuring optical density.

    • Dilute the standardized suspension in the broth medium to the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.

    • Include a positive control (standard antifungal), a negative control (medium only), and a solvent control well.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions, positive control, and solvent control.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

    • Alternatively, growth inhibition can be quantified by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the agent through an agar medium.

Materials:

  • This compound (or its derivatives) solution

  • Test fungi

  • Agar plates with appropriate medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts)

  • Sterile paper disks (6 mm diameter)

  • Positive control antifungal disks

  • Solvent control

  • Sterile swabs

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

    • Apply positive control and solvent control disks to the same plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the clear zone of no fungal growth around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound's antifungal activity is not fully elucidated, natural products with similar structures often exert their effects through one or more of the following mechanisms. Researchers investigating this compound may consider exploring these pathways.

  • Disruption of Fungal Cell Membrane Integrity: Many antifungal compounds interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane. This leads to increased membrane permeability and cell death.

  • Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin (B13524) and glucans, is a unique target. Inhibition of the enzymes involved in its synthesis can lead to osmotic instability and cell lysis.

  • Interference with Key Signaling Pathways: Fungal growth, development, and virulence are regulated by conserved signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP-Protein Kinase A (cAMP-PKA) pathways. Disruption of these pathways can inhibit fungal pathogenicity.

Below are visual representations of a general experimental workflow for antifungal screening and a hypothetical signaling pathway that could be investigated for this compound's mechanism of action.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Stock SerialDilution Serial Dilution This compound->SerialDilution FungalCulture Fungal Culture Inoculation Inoculation FungalCulture->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC Data Data Interpretation MIC->Data

Figure 1. General workflow for in vitro antifungal susceptibility testing.

G cluster_membrane Cell Membrane cluster_signaling Signaling Cascades cluster_response Cellular Response This compound This compound Ergosterol Ergosterol Synthesis This compound->Ergosterol Inhibition MAPK MAPK Pathway This compound->MAPK Modulation cAMP_PKA cAMP-PKA Pathway This compound->cAMP_PKA Modulation MembraneIntegrity Membrane Integrity Ergosterol->MembraneIntegrity Disruption GrowthInhibition Growth Inhibition MembraneIntegrity->GrowthInhibition Apoptosis Apoptosis MembraneIntegrity->Apoptosis MAPK->GrowthInhibition cAMP_PKA->GrowthInhibition

Figure 2. Hypothetical mechanism of action for this compound.

Application Notes: Determining Pyrenophorol Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrenophorol is a naturally occurring macrocyclic lactone produced by various fungi, notably from the Pyrenophora genus. It has garnered significant interest in the drug discovery field due to its potent biological activities, including antifungal, antibacterial, and notably, cytotoxic effects against various cancer cell lines. Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential. This document provides detailed protocols for essential cell-based assays to quantify the cytotoxicity of this compound, enabling researchers to obtain reliable and reproducible data.

The primary methods covered here are the MTT assay for assessing metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Caspase-3 activity assay for quantifying apoptosis, a key mechanism of programmed cell death.

Principle of the Assays

  • MTT Assay : This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.

  • LDH Assay : Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][4] The LDH assay is a colorimetric method that measures the amount of LDH released, which is proportional to the number of dead or membrane-compromised cells.

  • Caspase-3 Activity Assay : Caspases are a family of proteases that play a critical role in apoptosis. Caspase-3 is a key executioner caspase. This assay utilizes a specific substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically. The level of caspase-3 activity is a direct measure of apoptosis induction.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile microplates

  • Adherent or suspension cells of interest

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Cytotoxicity Assay

This protocol is for a 96-well plate format.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control

  • 96-well flat-bottom sterile microplates

  • Cells of interest

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with vehicle, to which lysis solution will be added later.

    • Medium Background Control: Wells with medium but no cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Lysing Maximum Release Wells: Add 10 µL of lysis solution to the maximum release control wells and incubate for 15 minutes at 37°C.

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add the appropriate volume to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Stop the reaction if required by the kit protocol and measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3 Activity Assay

This protocol is for a 96-well plate format and is based on a colorimetric assay.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plates (can be sterile for culture, and clear for the assay)

  • Cells of interest

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells per well in a 6-well plate and treat with this compound at various concentrations for the desired time. Include a vehicle-treated control.

  • Cell Lysis:

    • Collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 12,000 x g for 10-15 minutes at 4°C.

  • Assay Reaction:

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

    • Add 50-200 µg of protein from each lysate to separate wells of a 96-well plate.

    • Prepare the reaction buffer containing DTT as per the kit's instructions.

    • Add 50 µL of the reaction buffer to each well.

    • Add 5 µL of the DEVD-pNA substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 400-405 nm.

  • Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM) [Mean ± SD]Assay Used
A549Lung CarcinomaData not availableMTT
MCF-7Breast AdenocarcinomaData not availableMTT
HT-29Colon AdenocarcinomaData not availableMTT
HeLaCervical CarcinomaData not availableMTT

Note: Specific IC50 values for this compound were not found in the provided search results. The table serves as a template for presenting experimental data.

Table 2: Cytotoxicity and Apoptosis Induction by this compound (Example Data)

Concentration (µM)% Cytotoxicity (LDH Assay)Caspase-3 Activity (Fold Increase)
0 (Control)0 ± 0.01.0 ± 0.0
115 ± 2.11.8 ± 0.2
545 ± 3.54.2 ± 0.4
1078 ± 4.27.5 ± 0.6

Note: This table presents hypothetical data to illustrate how results can be displayed.

Visualizations

G cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assays prep Cell Seeding (96-well plate) treat This compound Treatment (Serial Dilutions) prep->treat incubate Incubation (24h, 48h, 72h) treat->incubate mtt MTT Assay: Add MTT -> Incubate -> Solubilize -> Read OD 570nm incubate->mtt ldh LDH Assay: Collect Supernatant -> Add Reagents -> Incubate -> Read OD 490nm incubate->ldh caspase Caspase-3 Assay: Lyse Cells -> Add Substrate -> Incubate -> Read OD 405nm incubate->caspase analysis Data Analysis (IC50, % Cytotoxicity, Fold Increase) mtt->analysis ldh->analysis caspase->analysis

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_pathway Apoptotic Signaling Pathway This compound This compound stress Cellular Stress (e.g., Mitochondrial Damage) This compound->stress bcl2 Bcl-2 Family (Modulation) stress->bcl2 cyto_c Cytochrome c Release stress->cyto_c bcl2->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

References

Protocols for Testing Pyrenophorol Phytotoxicity in Plant Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenophorol, a macrocyclic dihydroisocoumarin produced by various fungi, has demonstrated notable phytotoxic effects, suggesting its potential as a natural herbicide. Understanding the extent and nature of its phytotoxicity is crucial for its development as a pest management agent and for elucidating its mechanism of action within plant systems. These application notes provide detailed protocols for assessing the phytotoxic effects of this compound on various plant models, including seed germination, seedling growth, and cellular damage. The protocols are designed to be adaptable for screening and detailed mechanistic studies.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the phytotoxicity of this compound. Further research is required to establish a more comprehensive dataset, including IC50 values for a wider range of plant species and phytotoxic endpoints.

Table 1: Effective Concentrations of this compound for Phytotoxic Effects

Plant SpeciesEffectConcentrationCitation
Avena sterilis (Wild Oat)Leaf Necrosis320 µM[1][2]
Avena fatua (Wild Oat)Leaf Necrosis (less severe)320 µM[1][2]
Lycopersicon esculentum (Tomato)Leaf Necrosis (seedling cuttings)Not specified[1]
Avena sterilis (Wild Oat)No effect on seed germinationUp to 640 µM
Avena sterilis (Wild Oat)No effect on seedling growthUp to 640 µM

Experimental Protocols

Seed Germination Assay

This protocol is designed to assess the effect of this compound on the seed germination of model plants.

Plant Models: Arabidopsis thaliana, Triticum aestivum (wheat), Avena sativa (oat), Lactuca sativa (lettuce).

Materials:

  • This compound

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1)

  • Plant seeds

  • Growth chamber with controlled temperature and light cycles

  • Forceps

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM).

    • The final concentration of DMSO in all solutions, including the control, should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Prepare a control solution containing the same concentration of DMSO as the test solutions.

  • Seed Sterilization:

    • Surface sterilize seeds by washing with 70% (v/v) ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 1% (v/v) sodium hypochlorite (B82951) solution with a drop of Tween-20.

    • Rinse the seeds 3-5 times with sterile distilled water.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control solution to each Petri dish.

    • Aseptically place a defined number of seeds (e.g., 20-30) on the filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 22-25°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7 days. A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each treatment and the control.

Root and Shoot Elongation Assay

This protocol evaluates the impact of this compound on the early seedling growth of model plants.

Plant Models: Arabidopsis thaliana, Triticum aestivum (wheat), Avena sativa (oat).

Materials:

  • Same as for the Seed Germination Assay.

  • Ruler or digital caliper.

Protocol:

  • Assay Setup:

    • Follow steps 1-3 of the Seed Germination Assay protocol.

  • Incubation:

    • Incubate the Petri dishes vertically in a growth chamber to allow for straight root growth.

  • Data Collection:

    • After a defined period of growth (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the length of the primary root and the shoot of each seedling using a ruler or digital caliper.

    • Calculate the average root and shoot length for each treatment and the control.

    • Calculate the percentage of inhibition compared to the control.

Leaf Necrosis Assay

This protocol is designed to assess the ability of this compound to induce necrotic lesions on plant leaves.

Plant Models: Avena sterilis, Avena fatua, Lycopersicon esculentum (tomato).

Materials:

  • This compound

  • Sterile distilled water

  • DMSO

  • Seedlings of the test plant (e.g., at the 2-3 leaf stage)

  • Small vials or tubes

  • Micropipette

  • Growth chamber

Protocol:

  • Preparation of Test Solutions:

    • Prepare a 320 µM solution of this compound in sterile distilled water with a final DMSO concentration of 0.5% (v/v).

    • Prepare a control solution with 0.5% (v/v) DMSO in sterile distilled water.

  • Assay Setup (Seedling Cuttings):

    • Excise the shoots of the seedlings just above the root level.

    • Place the cut end of each seedling into a vial containing the this compound test solution or the control solution.

  • Assay Setup (Detached Leaf Assay):

    • Detach healthy, fully expanded leaves from the seedlings.

    • Place the leaves in a Petri dish on moist filter paper.

    • Apply a small droplet (e.g., 10-20 µL) of the this compound test solution or control solution to the adaxial surface of the leaf.

  • Incubation:

    • Incubate the seedlings or detached leaves in a growth chamber under controlled conditions for 48-72 hours.

  • Data Collection:

    • Visually assess the development of necrotic lesions (browning or dead tissue) on the leaves.

    • The extent of necrosis can be scored on a rating scale (e.g., 0 = no necrosis, 4 = severe necrosis).

Chlorophyll (B73375) Content Assay

This protocol provides a quantitative measure of leaf necrosis by determining the chlorophyll content.

Materials:

  • Leaf tissue from the Leaf Necrosis Assay

  • 80% (v/v) acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

Protocol:

  • Chlorophyll Extraction:

    • Collect a known weight of leaf tissue (e.g., 100 mg) from the treated and control plants.

    • Grind the leaf tissue in a mortar and pestle with a small volume of 80% acetone or DMF until the tissue is completely macerated.

    • Transfer the homogenate to a centrifuge tube and bring the volume to 10 mL with the solvent.

    • Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the extract at 645 nm and 663 nm for acetone extracts, or at 647 nm and 664.5 nm for DMF extracts.

  • Calculation of Chlorophyll Content:

    • Use the following equations to calculate the chlorophyll a, chlorophyll b, and total chlorophyll content (in µg/mL):

      • For 80% Acetone:

        • Chlorophyll a = 12.7(A663) - 2.69(A645)

        • Chlorophyll b = 22.9(A645) - 4.68(A663)

        • Total Chlorophyll = 20.2(A645) + 8.02(A663)

      • For DMF:

        • Chlorophyll a = 12.0(A664.5) - 2.79(A647)

        • Chlorophyll b = 20.78(A647) - 4.88(A664.5)

        • Total Chlorophyll = Total Chl a + Total Chl b

Visualizations

Experimental Workflow: this compound Phytotoxicity Testing

G cluster_prep Preparation cluster_assays Phytotoxicity Assays cluster_data Data Collection & Analysis prep_sol Prepare this compound Solutions germ_assay Seed Germination Assay prep_sol->germ_assay growth_assay Root/Shoot Elongation Assay prep_sol->growth_assay necrosis_assay Leaf Necrosis Assay prep_sol->necrosis_assay ster_seeds Surface Sterilize Seeds ster_seeds->germ_assay ster_seeds->growth_assay germ_data Germination Percentage germ_assay->germ_data growth_data Root/Shoot Length & Inhibition % growth_assay->growth_data necrosis_data Necrosis Scoring necrosis_assay->necrosis_data chloro_assay Chlorophyll Content Assay necrosis_assay->chloro_assay chloro_data Chlorophyll Concentration chloro_assay->chloro_data

Caption: Workflow for assessing this compound phytotoxicity.

Plausible Signaling Pathway for this compound-Induced Phytotoxicity

Based on the known mechanism of the related compound Pyrenophorin, a plausible signaling pathway for this compound-induced phytotoxicity involves the generation of Reactive Oxygen Species (ROS).

G This compound This compound Cell Plant Cell This compound->Cell Enters Cell ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Cell->ROS Induces Production MembraneDamage Lipid Peroxidation & Membrane Damage ROS->MembraneDamage SignalTransduction Signal Transduction Cascade (e.g., MAPK activation) ROS->SignalTransduction CellularResponse Cellular Responses MembraneDamage->CellularResponse GeneExpression Altered Gene Expression (Defense & Stress Genes) SignalTransduction->GeneExpression GeneExpression->CellularResponse Necrosis Necrosis / Cell Death CellularResponse->Necrosis

Caption: Proposed ROS-mediated signaling pathway for this compound.

References

Synthetic Routes to Pyrenophorol Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a 16-membered C2-symmetric macrodiolide, is a fungal metabolite that has garnered significant interest due to its potent antifungal, phytotoxic, and antimicrobial activities. Its complex and intriguing structure, coupled with its biological profile, makes it an attractive scaffold for the development of novel therapeutic and agrochemical agents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of natural products. This document provides an overview of synthetic strategies and detailed protocols for the preparation of this compound analogs to facilitate such SAR investigations. The methodologies described herein are intended to enable researchers to generate a library of derivatives for biological screening, ultimately leading to a deeper understanding of the pharmacophore and the development of improved analogs.

Introduction to this compound and its Biological Activities

This compound is a natural product primarily isolated from various fungi, including Stemphylium radicinum and Alternaria spp. It is a dimeric macrolide formed from two units of (4R,7S)-4,7-dihydroxy-2(E)-octenoic acid. The C2-symmetry of this compound presents a unique synthetic challenge and an opportunity for the development of efficient dimerization strategies.

The biological activities of this compound are diverse and well-documented. It exhibits potent antifungal activity against a range of plant and human pathogens.[1] Notably, it has been shown to be active against Microbotryum violaceum.[1] Furthermore, this compound displays significant phytotoxicity, making it a potential lead for the development of novel herbicides. Comparative studies with the related macrodiolide, pyrenophorin, have provided initial insights into the structural features required for toxicity.

Structure-Activity Relationship (SAR) Insights

Limited SAR data is available for this compound analogs, primarily stemming from the isolation of naturally occurring derivatives. A study by Krohn et al. (2008) on this compound and its analogs isolated from an endophytic fungus provided valuable preliminary insights into the structural requirements for antifungal activity against Microbotryum violaceum.

Key Observations:

  • Hydroxylation Pattern: The presence and stereochemistry of the hydroxyl groups at C7 and C7' are crucial for activity.

  • Saturation of the Macrolide Ring: Analogs with varying degrees of saturation in the 16-membered ring exhibit different levels of antifungal potency. For instance, dihydrothis compound, with a saturated lactone ring, retains significant activity.[1]

  • Ring-Opened Derivatives: The macrocyclic structure is essential for potent activity, as ring-opened precursors generally show reduced or no antifungal effect.[1]

These initial findings underscore the importance of the overall conformation of the macrocycle and the specific positioning of key functional groups. Systematic synthetic modification of the this compound scaffold is necessary to build a comprehensive SAR model.

Table 1: Antifungal Activity of this compound and its Natural Analogs against Microbotryum violaceum
CompoundStructureMIC (µg/mL)[1]
This compound16-membered macrodiolide with two hydroxyl groups and two double bonds10
Dihydrothis compound16-membered macrodiolide with two hydroxyl groups and one double bond25
Tetrahydrothis compoundFully saturated 16-membered macrodiolide with two hydroxyl groups>100
seco-PyrenophorolRing-opened monomeric precursor>100

Synthetic Strategies for this compound Analog Synthesis

The total synthesis of this compound has been achieved by several research groups, employing a variety of elegant strategies. These approaches can be adapted for the synthesis of analogs by modifying the building blocks or the key bond-forming reactions. The general synthetic approach involves the synthesis of a protected hydroxy acid monomer followed by a macrolactonization or dimerization-macrolactonization step.

Diagram 1: General Retrosynthetic Analysis of this compound

G This compound This compound Dimerization Macrodilactonization This compound->Dimerization Monomer Hydroxy Acid Monomer Dimerization->Monomer BuildingBlocks Chiral Building Blocks Monomer->BuildingBlocks

Caption: Retrosynthetic approach to this compound.

Key synthetic strategies that can be leveraged for analog synthesis include:

  • Esterification Methods: Yamaguchi, Mitsunobu, and Shiina macrolactonizations are commonly employed for the crucial ring-closing step. Variation in the esterification conditions can be explored for the synthesis of different macrocyclic core structures.

  • Olefin Metathesis: Ring-closing metathesis (RCM) using Grubbs' or other catalysts offers a powerful tool for constructing the unsaturated macrocycle. This allows for the introduction of diverse functionalities along the carbon backbone.

  • Asymmetric Synthesis: Sharpless asymmetric epoxidation and dihydroxylation are frequently used to install the chiral hydroxyl groups. Utilizing different chiral ligands or catalysts can provide access to diastereomeric analogs.

Diagram 2: Key Reactions in this compound Synthesis

G cluster_0 Monomer Synthesis cluster_1 Dimerization & Cyclization Asymmetric Asymmetric Epoxidation/ Dihydroxylation ChainElongation Chain Elongation (e.g., Wittig, HWE) Asymmetric->ChainElongation Esterification Macrolactonization (e.g., Yamaguchi, Mitsunobu) ChainElongation->Esterification RCM Ring-Closing Metathesis ChainElongation->RCM

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pyrenophorol Yield from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Pyrenophorol from fungal cultures, primarily those of the Pyrenophora genus.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound and its derivatives are primarily isolated from fungi belonging to the genus Pyrenophora. Species such as Pyrenophora teres and Pyrenophora tritici-repentis are known producers. These fungi are often studied as plant pathogens, but their secondary metabolism is a rich source of bioactive compounds.

Q2: What are the basic culture media recommended for initiating Pyrenophora cultures for this compound production?

A2: For initial cultivation and maintenance of Pyrenophora species, standard mycological media are effective. Potato Dextrose Agar (B569324) (PDA) is commonly used for routine culture. For inducing sporulation and potentially enhancing secondary metabolite production, V8 juice-based agars (V8A or V8-PDA) are often employed.

Q3: Is solid-state fermentation (SSF) or submerged fermentation (SmF) better for this compound production?

A3: The choice between SSF and SmF can significantly impact the yield of secondary metabolites. For many filamentous fungi, SSF can mimic their natural growth environment on solid substrates and may lead to higher yields of certain compounds. However, SmF allows for easier control of environmental parameters and is more readily scalable. It is recommended to empirically test both methods for your specific Pyrenophora strain and target compound. SSF may offer advantages in terms of higher product concentration and lower energy input, while SmF provides a more homogenous environment.

Q4: What are the key environmental factors influencing this compound yield?

A4: Several environmental factors can significantly affect the production of this compound. These include:

  • Temperature: Most Pyrenophora species grow well between 20-28°C. The optimal temperature for this compound production may differ from the optimal growth temperature and should be determined experimentally.

  • pH: The pH of the culture medium can influence nutrient uptake and enzyme activity related to secondary metabolism. A starting pH between 5.5 and 6.5 is generally suitable for fungal growth, but optimization is recommended.

  • Light: Light can be a critical regulator of secondary metabolism in fungi. Some Pyrenophora species exhibit changes in metabolite profiles in response to light-dark cycles or continuous light/darkness.

  • Aeration: Adequate oxygen supply is crucial for the growth of these aerobic fungi and for the biosynthesis of many secondary metabolites. In submerged cultures, this can be controlled by agitation speed.

Q5: How can I extract this compound from my fungal culture?

A5: A common method for extracting polyketides like this compound involves solvent extraction. For solid cultures, the mycelium and agar can be macerated and extracted with a moderately polar organic solvent such as ethyl acetate (B1210297). For liquid cultures, the mycelium can be separated from the broth by filtration, and both the mycelium and the broth can be extracted separately with ethyl acetate. The combined organic extracts are then typically dried and concentrated.

Q6: What analytical method is suitable for quantifying this compound?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a standard and reliable method for the quantification of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Fungal Growth 1. Inappropriate culture medium. 2. Suboptimal temperature or pH. 3. Contamination with bacteria or other fungi. 4. Poor quality inoculum.1. Test different media (e.g., PDA, V8A, Czapek-Dox). 2. Optimize temperature (try a range of 20-28°C) and pH (5.5-6.5). 3. Ensure aseptic techniques; consider adding antibiotics to the medium to inhibit bacterial growth. 4. Use a fresh, actively growing culture for inoculation.
Good Fungal Growth but Low this compound Yield 1. Culture conditions are optimized for growth, not secondary metabolism. 2. Inappropriate fermentation type (solid vs. liquid). 3. Suboptimal nutrient levels (carbon/nitrogen ratio). 4. Lack of precursors for polyketide synthesis. 5. Feedback inhibition by the product.1. Vary culture parameters such as temperature, pH, and light exposure. 2. Compare this compound production in both solid-state and submerged fermentation. 3. Experiment with different carbon (e.g., glucose, sucrose) and nitrogen (e.g., peptone, yeast extract) sources and their ratios. 4. Supplement the medium with precursors like acetate or malonate. 5. Consider using an adsorbent resin in the culture to remove the product as it is formed.
Inconsistent this compound Yields Between Batches 1. Variability in inoculum preparation. 2. Inconsistent culture conditions. 3. Genetic instability of the fungal strain.1. Standardize the age, size, and method of inoculation. 2. Maintain strict control over all culture parameters (medium composition, volume, temperature, agitation, etc.). 3. Re-isolate the fungus from a single spore to ensure a genetically homogenous population.
Difficulty in Extracting this compound 1. Inefficient extraction solvent. 2. Incomplete cell lysis. 3. Degradation of this compound during extraction.1. Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol). 2. For mycelial extraction, consider mechanical disruption methods like grinding in liquid nitrogen or sonication. 3. Perform extraction at low temperatures and avoid prolonged exposure to light and extreme pH.
Poor Quantification Results (e.g., broad or tailing peaks in HPLC) 1. Suboptimal HPLC method. 2. Co-elution with interfering compounds. 3. Degradation of the analyte in the sample.1. Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate. 2. Improve sample clean-up using solid-phase extraction (SPE) before HPLC analysis. 3. Store extracts at low temperatures (-20°C or below) and in the dark.

Data Presentation

Table 1: Comparison of Culture Media for Pyrenophora sp. Growth and Illustrative this compound Yield.

Culture Medium Composition Typical Mycelial Dry Weight (g/L) Illustrative this compound Yield (mg/L)
Potato Dextrose Broth (PDB)Infusion from potatoes, Dextrose10-155-10
V8 Juice BrothV8 juice, CaCO₃12-188-15
Czapek-Dox BrothSucrose, NaNO₃, K₂HPO₄, MgSO₄, KCl, FeSO₄8-122-8
Malt Extract Broth (MEB)Malt extract, Peptone15-2010-20

Note: The presented yield data is illustrative and will vary depending on the specific fungal strain and culture conditions.

Table 2: Influence of Environmental Parameters on this compound Production (Illustrative Data).

Parameter Condition A Yield (mg/L) Condition B Yield (mg/L)
Temperature 20°C825°C15
pH 5.5126.518
Agitation (rpm) 100715013
Light Condition 12h light/12h dark10Continuous dark16

Note: The presented yield data is illustrative and requires experimental validation for specific strains.

Experimental Protocols

Protocol 1: Cultivation of Pyrenophora sp. for this compound Production (Submerged Culture)
  • Inoculum Preparation:

    • Grow the Pyrenophora sp. on a PDA plate at 25°C for 7-10 days until well-myceliated.

    • Cut out five 5 mm agar plugs from the edge of an actively growing colony using a sterile cork borer.

    • Transfer the agar plugs to a 250 mL Erlenmeyer flask containing 50 mL of PDB.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a liquid seed culture.

  • Production Culture:

    • Inoculate 1 L of production medium (e.g., Malt Extract Broth) in a 2 L baffled Erlenmeyer flask with 50 mL of the seed culture.

    • Incubate the production culture at 25°C in continuous darkness on a rotary shaker at 150 rpm for 14-21 days.

Protocol 2: Extraction of this compound
  • Separation of Mycelium and Broth:

    • Harvest the culture by vacuum filtration through a Büchner funnel with Whatman No. 1 filter paper to separate the mycelium from the culture broth.

  • Extraction of the Culture Broth:

    • Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

    • Pool the organic layers.

  • Extraction of the Mycelium:

    • Freeze-dry the mycelium.

    • Grind the dried mycelium to a fine powder.

    • Suspend the mycelial powder in ethyl acetate (e.g., 100 mL per 5 g of dry weight) and stir for 24 hours at room temperature.

    • Filter the mixture to remove the mycelial debris and collect the ethyl acetate extract.

  • Concentration:

    • Combine the ethyl acetate extracts from the broth and mycelium.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Store the crude extract at -20°C.

Protocol 3: Quantification of this compound by HPLC-UV
  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a known volume of methanol (B129727) to prepare a stock solution (e.g., 10 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to 30% B to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 263 nm (as this compound has a characteristic UV absorbance).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_prod Production cluster_proc Processing & Analysis Inoculum Inoculum Preparation (PDA Plate) Seed_Culture Seed Culture (Liquid Medium) Inoculum->Seed_Culture Production_Culture Production Culture (Solid or Liquid) Seed_Culture->Production_Culture Extraction Solvent Extraction Production_Culture->Extraction Concentration Concentration Extraction->Concentration Quantification HPLC-UV Quantification Concentration->Quantification

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_workflow Start Low this compound Yield Check_Growth Is Fungal Growth Optimal? Start->Check_Growth Check_Conditions Are Culture Conditions Optimized for Secondary Metabolism? Check_Growth->Check_Conditions Yes Optimize_Growth Optimize Growth Medium, Temperature, and pH Check_Growth->Optimize_Growth No Optimize_Production Vary C/N Ratio, Aeration, Light, and Fermentation Type Check_Conditions->Optimize_Production No Check_Extraction Is Extraction Protocol Efficient? Check_Conditions->Check_Extraction Yes Optimize_Growth->Check_Growth Optimize_Production->Check_Conditions Optimize_Extraction Test Different Solvents and Extraction Methods Check_Extraction->Optimize_Extraction No End Improved Yield Check_Extraction->End Yes Optimize_Extraction->Check_Extraction

Caption: Troubleshooting workflow for low this compound yield.

pks_pathway cluster_input Inputs cluster_pks Polyketide Synthase (PKS) Gene Cluster cluster_output Output AcetylCoA Acetyl-CoA PKS Iterative PKS (Chain Elongation) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Tailoring_Enzymes Tailoring Enzymes (e.g., Reductases, Cyclases) PKS->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Regulation Regulatory Factors (e.g., LaeA, VeA, Light, pH, Nutrients) Regulation->PKS

Caption: Generalized Polyketide Biosynthesis Pathway for this compound.

Technical Support Center: Overcoming Low Aqueous Solubility of Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the challenges associated with the low aqueous solubility of Pyrenophorol, a fungal metabolite with diverse biological activities.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a macrocyclic fungal metabolite with demonstrated antifungal, phytotoxic, and cytotoxic properties.[2][3] Like many complex natural products, its large, hydrophobic structure leads to poor solubility in water. This low aqueous solubility can be a significant hurdle in experimental settings, leading to issues with stock solution preparation, precipitation in assays, and inaccurate dose-response assessments.

Q2: What are the known solubilities of this compound in common laboratory solvents?

SolventKnown SolubilityReference
Dimethyl Sulfoxide (DMSO)5 mg/mL[1]
Methanol5 mg/mL[1]
Aqueous SolutionsVery Low / PoorImplied by solvent data

Q3: What are the primary methods to improve the aqueous solubility of hydrophobic compounds like this compound?

There are several established techniques to enhance the aqueous solubility of hydrophobic compounds. The most common approaches for laboratory-scale experiments include:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol (B145695).

  • Surfactants: Employing non-ionic surfactants such as Cremophor® EL to form micelles that encapsulate the compound.[4][5][6]

  • Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes that have a hydrophilic exterior.[7][8][9]

Troubleshooting Guide: Preparing this compound for Aqueous Bioassays

This section provides a step-by-step guide to troubleshoot and resolve common issues encountered when preparing this compound solutions for biological experiments.

Problem: My this compound is precipitating when I add it to my aqueous buffer.

This is the most common issue and typically occurs when the final concentration of the organic co-solvent is too high, or the aqueous solubility limit is exceeded.

Logical Workflow for Troubleshooting Precipitation

G cluster_0 cluster_1 Initial Checks & Co-Solvent Optimization cluster_2 Advanced Solubilization Methods cluster_3 start Precipitation Observed in Aqueous Buffer check_stock Is the stock solution clear? start->check_stock check_final_conc Is final organic solvent conc. <1%? (ideally <0.5%) check_stock->check_final_conc Yes remake_stock Re-dissolve stock. Consider gentle warming or vortexing. check_stock->remake_stock No reduce_conc Reduce this compound concentration check_final_conc->reduce_conc No use_surfactant Method 2: Use Surfactant (e.g., Cremophor EL) check_final_conc->use_surfactant Yes, still precipitates reduce_conc->use_surfactant Still precipitates end_solution Clear, stable aqueous solution achieved reduce_conc->end_solution Precipitation resolved use_cyclodextrin Method 3: Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin Fails or interferes with assay use_surfactant->end_solution Success use_cyclodextrin->end_solution Success

Caption: Troubleshooting workflow for this compound precipitation.

Solution 1: Optimize the Co-Solvent Method

For many cell-based assays, a final DMSO or ethanol concentration of <0.5% (v/v) is recommended to avoid solvent-induced toxicity.[10][11]

Experimental Protocol: Co-Solvent Dilution
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 5 mg/mL).[1] Ensure it is fully dissolved. Gentle warming (to 37°C) or vortexing can aid dissolution.

  • Serial Dilution: Perform serial dilutions of your stock solution in 100% DMSO to get a range of intermediate concentrations.

  • Final Dilution: Add a small volume of the appropriate intermediate stock directly to your final aqueous buffer (e.g., add 2 µL of a 100X stock to 198 µL of buffer for a 1:100 dilution). Crucially, ensure the solution is mixed vigorously (pipetting or vortexing) immediately upon addition to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Observation: Visually inspect for any signs of precipitation (cloudiness, particles) against a dark background. If precipitation occurs, you may need to lower the final this compound concentration or use an alternative method.

Solution 2: Utilize a Surfactant (Cremophor® EL)

Non-ionic surfactants like Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[4][5] This method is often used for in vivo formulations but requires careful consideration of potential biological effects of the surfactant itself.[12]

Experimental Protocol: Cremophor® EL Formulation
  • Primary Stock: Dissolve this compound in 100% ethanol.

  • Cremophor® EL Mixture: Prepare a 1:1 (v/v) mixture of your this compound/ethanol stock and Cremophor® EL. Mix thoroughly until a clear solution is formed.

  • Aqueous Dispersion: Slowly add this mixture to your aqueous buffer with constant, gentle stirring. The mixture should spontaneously form a clear nano-emulsion.[6]

  • Control Group: It is critical to include a vehicle control in your experiments containing the same final concentration of the ethanol/Cremophor® EL mixture without the drug.

Solution 3: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form water-soluble "host-guest" inclusion complexes with hydrophobic molecules like this compound.[8][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative with improved solubility and low toxicity.

Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 Formation of Inclusion Complex cluster_2 After Complexation This compound This compound (Hydrophobic) Water Aqueous Solution plus + This compound->plus p1 CD Cyclodextrin p2 Complex_node This compound CD plus->Complex_node Encapsulation Complex Water-Soluble Inclusion Complex p3 p4 p5 CD_node CD CD_node->plus

Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.

Experimental Protocol: Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated stock (e.g., 40% w/v).

  • Add this compound: Add powdered this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Mix the solution vigorously for several hours (or overnight) at room temperature. Sonication can be used to accelerate the process. The solution should clarify as the inclusion complex forms.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved material.

  • Vehicle Control: Always include a control with the same concentration of HP-β-CD in your experiments.

Summary of Solubilization Strategies

MethodProsConsBest For
Co-solvent (e.g., DMSO) Simple, quick, widely used.Limited for high concentrations; solvent may have biological effects.[10][14]Initial in vitro screening; when final drug concentration is low.
Surfactant (e.g., Cremophor® EL) High loading capacity; forms stable nano-emulsions.[6]Can have its own biological and toxic effects; may interfere with assays.[12][15]In vivo studies; when high drug concentrations are required.
Cyclodextrin (e.g., HP-β-CD) Low toxicity; forms a true solution; can improve bioavailability.[8][16]Lower loading capacity than surfactants; requires time for complexation.Cell culture experiments; formulations where solvent toxicity is a major concern.

References

Stability issues of Pyrenophorol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Pyrenophorol under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of this compound during experimental use.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following information is based on the general chemical properties of resorcylic acid lactones (RALs) and macrolides, the chemical class to which this compound belongs. The provided quantitative data is illustrative and should be confirmed by internal stability studies.

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected bioactivity Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (see FAQ) and protected from light and moisture. 2. Check Solvent Stability: If using a stock solution, ensure the solvent is appropriate and the solution has not exceeded its stability period. Prepare fresh solutions if in doubt. 3. Assess pH of Experimental Media: this compound, like other macrolides, may be susceptible to hydrolysis at acidic or alkaline pH. Ensure the pH of your buffers and media is within a stable range. 4. Perform a Purity Check: If possible, analyze the purity of your this compound sample using HPLC to check for the presence of degradation products.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.1. Characterize Degradation Products: Use techniques like LC-MS to determine the mass of the unknown peaks and infer potential degradation pathways (e.g., hydrolysis, oxidation). 2. Conduct Forced Degradation Studies: To confirm the identity of degradants, subject a sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your experimental samples. 3. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent this compound peak from all potential degradation products.
Precipitation of this compound from solution Poor solubility or solvent evaporation.1. Confirm Solubility: Check the solubility of this compound in your chosen solvent. According to available data, this compound is soluble in DMSO and methanol (B129727). 2. Ensure Proper Sealing: Store stock solutions in tightly sealed vials to prevent solvent evaporation, which can lead to precipitation. 3. Consider a Different Solvent System: If solubility issues persist, consider using a co-solvent system, but be mindful of its potential impact on stability and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is reported to be soluble in DMSO and methanol. To prepare a stock solution, dissolve the solid compound in the desired solvent to the target concentration. It is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, aliquot into small volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is not well-documented, so it is advisable to use stored solutions within a short period.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure as a resorcylic acid lactone, the primary degradation pathway for this compound is likely hydrolysis of the macrolactone ring. This can be catalyzed by acidic or basic conditions. Oxidation of the hydroxyl groups is another potential degradation pathway. Exposure to high temperatures and light can accelerate these degradation processes.

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules exhibit photosensitivity. It is good laboratory practice to protect this compound, both in solid form and in solution, from direct light exposure. Use amber vials or wrap containers with aluminum foil.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: To assess the stability of this compound in your specific experimental conditions, you can perform a simple stability study. Incubate a solution of this compound under your experimental conditions (e.g., in your cell culture media at 37°C) and collect samples at different time points. Analyze these samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the amount of remaining this compound and detect any degradation products.

Data Presentation

The following tables present illustrative quantitative data on the stability of a hypothetical resorcylic acid lactone similar to this compound under various conditions. This data is for example purposes only and should not be considered as actual stability data for this compound.

Table 1: Illustrative Stability of a this compound Analog in Solid State

Storage ConditionDurationPurity (%)Appearance
-20°C, Dark, Dry12 months>99%White to off-white powder
4°C, Dark, Dry6 months98%Slight discoloration
25°C, Ambient Light, Ambient Humidity1 month92%Yellowish powder
40°C, Ambient Light, 75% RH1 week85%Brownish, sticky solid

Table 2: Illustrative Stability of a this compound Analog (1 mg/mL) in Different Solvents at 4°C

SolventDuration (1 week) - Purity (%)Duration (4 weeks) - Purity (%)
DMSO>99%98%
Methanol99%96%
Ethanol98%94%
PBS (pH 7.4)95%88%
Acidic Buffer (pH 4.0)85%70%
Basic Buffer (pH 9.0)80%65%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in an oven at 100°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid this compound to a photostability chamber (ICH Q1B guidelines) for a specified duration. Dissolve the stressed sample in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[2][3]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples from the forced degradation study.

    • Adjust the gradient profile, mobile phase composition, pH, and flow rate to achieve adequate separation between the this compound peak and all degradation product peaks.

    • The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

  • Detection: Use a PDA detector to identify the optimal wavelength for detecting this compound and its degradation products. This also allows for peak purity analysis.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A This compound Sample B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal Stress (Solid, 100°C) B->F G Photolytic Stress (ICH Q1B) B->G H HPLC-PDA Analysis C->H D->H E->H F->H G->H I LC-MS Analysis H->I for peak identification J Data Interpretation H->J I->J K Stability-Indicating Method Developed J->K L Degradation Profile Established J->L

Caption: Workflow for Forced Degradation Studies of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Q1 Are stock solutions fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are storage conditions optimal? (-20°C, dark, dry) A1_Yes->Q2 Action1 Prepare Fresh Stock Solution A1_No->Action1 Action1->Start A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the experimental medium's pH neutral? A2_Yes->Q3 Action2 Review and Correct Storage Procedures A2_No->Action2 Action2->Start A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is there evidence of degradation? (e.g., extra peaks in HPLC) A3_Yes->Q4 Action3 Buffer the medium to a neutral pH if possible A3_No->Action3 Action3->Start A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Action4 Perform Forced Degradation to Identify Degradants A4_Yes->Action4 End Issue likely not related to this compound stability A4_No->End

Caption: Troubleshooting Logic for this compound Stability Issues.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrenophorol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Pyrenophorol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the key steps in the total synthesis of this C2-symmetric 16-membered macrolide.

I. Overview of a Common Synthetic Route

A prevalent strategy for the synthesis of (-)-Pyrenophorol commences with the commercially available and inexpensive (S)-ethyl lactate. This approach involves the formation of a key intermediate, a protected β-hydroxy ester, followed by a series of transformations including oxidation, olefination, and a final macrolactonization step to yield the target molecule. The following sections will delve into the optimization and troubleshooting of these critical reactions.

II. Troubleshooting Guides and FAQs

Dess-Martin Periodinane (DMP) Oxidation

The oxidation of a secondary alcohol to a ketone is a crucial step in the synthesis of the this compound backbone. The Dess-Martin periodinane (DMP) is a mild and selective reagent for this transformation.[1][2][3]

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Caption: Workflow for Dess-Martin Periodinane Oxidation.

FAQs:

  • Q1: My DMP oxidation is sluggish or incomplete. What are the possible causes and solutions?

    • A1:

      • Reagent Quality: DMP is moisture-sensitive and can decompose upon storage. Ensure you are using fresh, high-quality DMP.

      • Solvent Purity: Use anhydrous dichloromethane (B109758) (DCM) as the solvent. The presence of water can quench the reagent.

      • Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (to ~40 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.

      • Stoichiometry: Ensure at least 1.5 equivalents of DMP are used. For sterically hindered alcohols, a larger excess may be required.

  • Q2: I am observing side products in my reaction. How can I minimize them?

    • A2:

      • Acid-Sensitive Substrates: The reaction produces two equivalents of acetic acid, which can cause issues with acid-labile protecting groups.[1] Adding a buffer such as sodium bicarbonate or pyridine (B92270) can mitigate this.[1]

      • Over-oxidation: While DMP is generally selective for the oxidation of alcohols to aldehydes and ketones, over-oxidation to carboxylic acids can occur with primary alcohols if the reaction is left for too long or at elevated temperatures. Monitor the reaction closely by TLC.

  • Q3: The work-up of my DMP oxidation is problematic, resulting in a difficult-to-filter solid. What can I do?

    • A3: The iodinane byproduct can sometimes be difficult to remove.

      • Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3). This reduces the iodinane byproduct to a more soluble species.

      • Filtration Aid: Filtering the reaction mixture through a pad of Celite® can help to remove the solid byproducts.

      • Aqueous Work-up: An aqueous workup with sodium bicarbonate solution can also help to remove the acetic acid and the iodinane byproduct.

Table 1: Troubleshooting Dess-Martin Periodinane Oxidation

IssuePossible CauseRecommended Solution
Low or No Yield Inactive DMP reagentUse fresh, high-quality DMP.
Wet solvent or glasswareUse anhydrous solvent and oven-dried glassware.
Insufficient reagentIncrease the equivalents of DMP (typically 1.5-2.0 eq.).
Side Product Formation Acid-sensitive functional groupsAdd a buffer like NaHCO3 or pyridine.
Over-oxidation of primary alcoholMonitor the reaction closely by TLC and avoid prolonged reaction times or high temperatures.
Difficult Work-up Insoluble iodinane byproductQuench with saturated aqueous Na2S2O3 and/or filter through Celite®.
Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a key step to introduce the α,β-unsaturated ester moiety in the this compound backbone. This reaction generally provides excellent E-selectivity.

dot

Caption: General workflow for the Horner-Wadsworth-Emmons Olefination.

FAQs:

  • Q1: My HWE reaction is not proceeding or giving a low yield. What should I check?

    • A1:

      • Incomplete Deprotonation: The phosphonate (B1237965) may not be fully deprotonated. Ensure your base is fresh and strong enough. Sodium hydride (NaH) is commonly used. For sensitive substrates, milder bases like DBU in the presence of LiCl can be employed.

      • Reagent Purity: Impurities in the aldehyde or phosphonate can inhibit the reaction. Purify the aldehyde before use, for example, by filtration through a short plug of silica (B1680970) gel.

      • Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and oven-dried glassware.

  • Q2: The stereoselectivity of my HWE reaction is poor, and I am getting a mixture of E and Z isomers. How can I improve the E-selectivity?

    • A2:

      • Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can sometimes improve stereoselectivity.

      • Choice of Base and Cation: The nature of the cation can influence stereoselectivity. Using sodium or potassium bases often favors the E-isomer.

      • Phosphonate Structure: The structure of the phosphonate reagent can impact the E/Z ratio. Forcing E-selectivity might require using specific phosphonate reagents.

  • Q3: I am having difficulty removing the phosphate (B84403) byproduct during purification. What is the best way to handle this?

    • A3: The dialkyl phosphate byproduct is generally water-soluble. An aqueous work-up, washing the organic layer with water or brine, should effectively remove it. If it persists, a dilute acid wash (e.g., 1M HCl) can sometimes help.

Table 2: Troubleshooting Horner-Wadsworth-Emmons Olefination

IssuePossible CauseRecommended Solution
Low or No Yield Incomplete deprotonation of phosphonateUse a fresh, strong base (e.g., NaH). Ensure anhydrous conditions.
Impure aldehydePurify the aldehyde before the reaction.
Poor E/Z Selectivity Reaction conditions not optimizedAdjust reaction temperature (lower temperature often improves selectivity).
Inappropriate baseUse Na- or K-based bases to favor the E-isomer.
Difficulty in Purification Persistent phosphate byproductPerform a thorough aqueous work-up, including a water or brine wash.
Stereoselective Reduction of β-Keto Ester

The stereoselective reduction of the β-keto ester intermediate is critical for establishing the correct stereochemistry of the hydroxyl group in the this compound backbone. This is often a challenging step, and the choice of reducing agent and reaction conditions is paramount.

dot

Caption: Process for the stereoselective reduction of a β-keto ester.

FAQs:

  • Q1: My reduction is not stereoselective, and I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

    • A1:

      • Choice of Reducing Agent: The choice of reducing agent is critical. For achieving the desired syn or anti diastereomer, specific reagents are often required. For example, sodium borohydride (B1222165) (NaBH4) in the presence of a chelating agent or zinc borohydride (Zn(BH4)2) can provide high stereoselectivity.

      • Temperature: Performing the reduction at low temperatures (e.g., -78 °C) is often crucial for achieving high diastereoselectivity.

      • Solvent: The solvent can influence the transition state of the reduction and thus the stereochemical outcome. Ethereal solvents like THF are commonly used.

  • Q2: The reduction is leading to the wrong diastereomer. What can I do?

    • A2: If you are obtaining the undesired diastereomer, you may need to change your reducing agent or strategy. For example, if a non-chelating reducing agent gives the wrong isomer, a chelating reducing agent might provide the desired one, or vice versa. Review literature on similar substrates to guide your choice.

  • Q3: I am observing over-reduction or other side reactions. How can I avoid this?

    • A3:

      • Milder Reducing Agents: If you are using a very powerful reducing agent like lithium aluminum hydride (LAH), it might be too reactive and lead to over-reduction of the ester. Consider using a milder reagent like sodium borohydride.

      • Controlled Addition: Add the reducing agent slowly to the solution of the keto ester at a low temperature to control the reactivity.

Table 3: Troubleshooting Stereoselective Reduction of β-Keto Ester

IssuePossible CauseRecommended Solution
Poor Diastereoselectivity Non-optimal reducing agentScreen different reducing agents (e.g., NaBH4, Zn(BH4)2).
High reaction temperaturePerform the reaction at low temperatures (e.g., -78 °C).
Formation of Wrong Diastereomer Incorrect choice of reducing agentSwitch from a chelating to a non-chelating reducing agent, or vice versa.
Over-reduction/Side Reactions Reducing agent is too strongUse a milder reducing agent (e.g., NaBH4 instead of LiAlH4).
Uncontrolled reactionAdd the reducing agent slowly at a low temperature.
Macrolactonization (Mitsunobu and Yamaguchi Reactions)

The final step in the synthesis of this compound is the macrolactonization of the seco-acid. This intramolecular esterification can be challenging due to the large ring size. The Mitsunobu and Yamaguchi reactions are commonly employed for this transformation.

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Caption: General scheme for the macrolactonization step.

FAQs:

  • Q1: My macrolactonization is giving a very low yield of the desired monomeric lactone, and I am mostly isolating oligomers or the starting material. What is the problem?

    • A1:

      • High Concentration: The most common reason for oligomerization is that the reaction concentration is too high. Macrolactonizations must be performed under high dilution conditions (typically 0.001-0.005 M) to favor the intramolecular reaction over intermolecular reactions. This is often achieved by the slow addition of the seco-acid to a solution of the coupling reagents.

      • Inefficient Coupling Reagents: Ensure your Mitsunobu (DEAD/DIAD, PPh3) or Yamaguchi (2,4,6-trichlorobenzoyl chloride, DMAP, triethylamine) reagents are of high quality and used in appropriate stoichiometry.

  • Q2: I am observing the formation of a diolide (dimer) instead of the desired macrolactone. How can I favor the formation of the monomer?

    • A2: The formation of the C2-symmetric diolide, this compound, is the desired outcome in this specific synthesis, which is a cyclodimerization. If you were aiming for a monomeric lactone from a different seco-acid, the formation of a dimer would be a side reaction. For this compound, the goal is to promote this specific dimerization. The same principle of high dilution applies to control polymerization, but the C2-symmetric nature of the product arises from the dimerization of two identical hydroxy acid molecules.

  • Q3: The Mitsunobu reaction is not working well for my macrolactonization. Are there any specific tips?

    • A3:

      • Order of Addition: The order of addition of reagents can be critical in a Mitsunobu reaction. Pre-forming the betaine (B1666868) by adding the azodicarboxylate to the triphenylphosphine (B44618) before adding the seco-acid can sometimes improve yields.

      • Temperature: The reaction is often performed at low temperatures (e.g., -25 °C to 0 °C) to control reactivity.

      • Side Reactions: Common side reactions include the formation of an undesired ester with the azodicarboxylate. This can happen if the nucleophilicity of the carboxylate is low.

  • Q4: What are the key parameters to control for a successful Yamaguchi macrolactonization?

    • A4:

      • Anhydride (B1165640) Formation: The first step is the formation of a mixed anhydride. This is typically done at room temperature.

      • Cyclization Conditions: The subsequent intramolecular cyclization is often carried out at elevated temperatures (refluxing in toluene) in the presence of DMAP under high dilution.

      • Purity of Seco-acid: Ensure the starting hydroxy acid is pure, as impurities can interfere with the reaction.

Table 4: Troubleshooting Macrolactonization

IssuePossible CauseRecommended Solution
Low Yield/Oligomerization High reaction concentrationPerform the reaction under high dilution conditions (0.001-0.005 M) using a syringe pump for slow addition.
Inactive coupling reagentsUse fresh, high-quality reagents.
Mitsunobu Reaction Failure Unfavorable reaction kineticsExperiment with the order of reagent addition. Optimize the reaction temperature.
Side reactions with azodicarboxylateEnsure the carboxylate is sufficiently nucleophilic.
Yamaguchi Reaction Failure Incomplete mixed anhydride formationEnsure anhydrous conditions and appropriate stoichiometry of reagents.
Inefficient cyclizationIncrease the reaction temperature for the cyclization step.

III. Experimental Protocols

The following are generalized protocols for the key reaction steps. Researchers should refer to the primary literature for specific substrate details and safety precautions.

Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
  • Dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add Dess-Martin periodinane (1.5 - 2.0 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Stir vigorously for 15-30 minutes until the organic layer is clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Olefination
  • To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl).

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Stereoselective Reduction with Zinc Borohydride
  • Prepare a solution of zinc borohydride (Zn(BH4)2) in THF.

  • To a solution of the β-keto ester (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add the solution of Zn(BH4)2 (1.5-2.0 eq.) dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium potassium tartrate or saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for Mitsunobu Macrolactonization (Cyclodimerization)
  • Under an inert atmosphere, prepare a solution of triphenylphosphine (PPh3, 2.0-3.0 eq.) and the seco-acid (1.0 eq.) in a large volume of anhydrous toluene (B28343) or THF to achieve high dilution (0.001-0.005 M).

  • Cool the solution to the desired temperature (e.g., -25 °C).

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (2.0-3.0 eq.) in the same anhydrous solvent via a syringe pump over several hours.

  • Allow the reaction to stir at the same temperature for a specified time, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Protocol 5: General Procedure for Yamaguchi Macrolactonization (Cyclodimerization)
  • To a solution of the seco-acid (1.0 eq.) in anhydrous toluene under an inert atmosphere, add triethylamine (B128534) (1.5 eq.).

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and stir the mixture at room temperature for 2-4 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP, 4.0-6.0 eq.) in a large volume of anhydrous toluene.

  • Heat the DMAP solution to reflux.

  • Slowly add the solution of the mixed anhydride to the refluxing DMAP solution via a syringe pump over several hours.

  • After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Chromatographic Purification of Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Pyrenophorol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a macrodiolide, a type of cyclic polyester, produced by endophytic fungi such as Phoma sp.[1]. Its purification can be complex due to its co-occurrence with a variety of structurally similar analogues and derivatives also produced by the fungus. These related compounds often have comparable polarities, making their separation by chromatography a significant challenge.

Q2: What are the general steps for isolating this compound from a fungal culture?

The general workflow for isolating this compound from a fungal culture, such as Phoma sp., involves the following key stages:

  • Cultivation: The fungus is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites, including this compound.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297), to obtain a crude extract containing a mixture of metabolites[2].

  • Chromatographic Purification: The crude extract is then subjected to one or more chromatographic steps to isolate this compound from other compounds. This commonly involves column chromatography followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Issue 1: Poor Separation of this compound from its Analogues

Q: I am observing overlapping peaks or incomplete separation of this compound from other compounds on my chromatogram. What can I do to improve the resolution?

A: Poor separation is a common issue due to the presence of structurally related co-metabolites. Here are several strategies to enhance resolution:

  • Optimize the Solvent System: The choice of mobile phase is critical for achieving good separation.

    • For Silica (B1680970) Gel Column Chromatography: A common starting point is a non-polar solvent system with a gradual increase in polarity (gradient elution). A typical gradient might involve hexane (B92381) and a more polar solvent like ethyl acetate or isopropyl alcohol[3]. Experiment with different solvent ratios and gradient slopes. A shallower gradient often improves the separation of closely eluting compounds.

    • For Reverse-Phase HPLC: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the gradient profile, flow rate, and even the type of organic modifier can significantly impact selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.

    • If you are using standard silica gel, a different type of silica (e.g., with a different pore size or particle size) might offer better selectivity.

    • Consider alternative stationary phases like alumina (B75360) or bonded phases (e.g., C18 for reverse-phase chromatography).

  • Employ Preparative HPLC: For final purification and to separate very similar compounds, preparative HPLC is often necessary. The higher efficiency of HPLC columns provides superior resolution compared to standard column chromatography.

Troubleshooting Workflow for Poor Separation

Caption: A logical workflow for addressing poor chromatographic separation of this compound.

Issue 2: this compound Degradation During Purification

Q: I suspect my this compound is degrading during the purification process, leading to low yields. How can I prevent this?

A: Macrodiolides like this compound can be susceptible to degradation, particularly under harsh pH conditions or prolonged exposure to certain stationary phases.

  • Assess Stability: Before extensive purification, it's wise to assess the stability of this compound under the intended chromatographic conditions. This can be done on a small scale by exposing a sample of the crude extract to the silica gel and solvent system and monitoring for the appearance of degradation products by TLC or LC-MS.

  • Control pH:

    • Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds. If you suspect acid-catalyzed degradation, consider neutralizing the silica gel by pre-washing the column with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (typically 0.1-1%)[4].

    • When using HPLC, ensure the pH of the mobile phase is within a stable range for this compound. Buffering the mobile phase can help maintain a constant pH.

  • Minimize Exposure Time: Long residence times on the chromatography column can increase the likelihood of degradation.

    • Use flash chromatography with applied pressure to speed up the elution process.

    • Avoid letting the column run dry or leaving the compound on the column for extended periods.

Decision Tree for Preventing this compound Degradation

DegradationTroubleshooting Start Suspected this compound Degradation CheckStability Is this compound stable on silica gel? Start->CheckStability NeutralizeSilica Neutralize silica gel (e.g., with triethylamine) CheckStability->NeutralizeSilica No CheckpH Is the mobile phase pH a potential issue? CheckStability->CheckpH Yes UseAlternative Use alternative stationary phase (e.g., Alumina) NeutralizeSilica->UseAlternative If degradation persists NeutralizeSilica->CheckpH UseAlternative->CheckpH BufferMobilePhase Buffer the mobile phase to a neutral pH CheckpH->BufferMobilePhase Yes MinimizeTime Minimize purification time (e.g., use flash chromatography) CheckpH->MinimizeTime No BufferMobilePhase->MinimizeTime End Reduced Degradation, Improved Yield MinimizeTime->End

Caption: A troubleshooting guide for addressing the degradation of this compound during chromatography.

Issue 3: Low Recovery of this compound from the Column

Q: I am experiencing low yields of this compound, and I don't believe it's due to degradation. What other factors could be contributing to this?

A: Low recovery can result from several factors other than chemical degradation:

  • Irreversible Adsorption: this compound may be adsorbing irreversibly to the stationary phase. This can sometimes occur with highly active silica gel.

    • Deactivation of Silica Gel: As mentioned for preventing degradation, deactivating the silica gel with a base can also help reduce strong adsorption.

    • Dry Loading: If the crude sample is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, leading to poor recovery. In such cases, a "dry loading" technique is recommended. Dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be evenly applied to the top of the column.

  • Improper Solvent Polarity:

    • If the mobile phase is not polar enough, this compound may not elute from the column at all. Ensure your gradient extends to a sufficiently high polarity to elute all compounds of interest.

    • Conversely, if the initial solvent system is too polar, this compound may elute very quickly with the solvent front, mixed with highly non-polar impurities, leading to apparent low recovery in later fractions. Always analyze the first few fractions collected.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Fungal Extract

This protocol is a general guideline for the initial purification of a crude ethyl acetate extract from a Phoma sp. culture, adapted from methodologies used for similar fungal metabolites[3].

  • Preparation of the Crude Extract:

    • Grow the Phoma sp. in a suitable culture medium (e.g., Potato Dextrose Broth) for an appropriate duration.

    • Separate the mycelium from the broth by filtration.

    • Extract the culture filtrate and/or the mycelial mass with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Column Preparation:

    • Select a glass column of appropriate size (the amount of silica gel should be 50-100 times the weight of the crude extract).

    • Prepare a slurry of silica gel (70-230 mesh) in the initial, non-polar mobile phase (e.g., 100% hexane).

    • Pack the column with the slurry, ensuring an even and compact bed. Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Carefully apply the dissolved sample to the top of the column.

    • Alternatively, use the dry loading method described in Issue 3 .

  • Elution and Fraction Collection:

    • Begin elution with the initial non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or isopropyl alcohol) in a stepwise or continuous gradient. A suggested gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).

    • Collect fractions of a consistent volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Analysis and Further Purification:

    • Combine the fractions containing this compound.

    • Evaporate the solvent.

    • If necessary, subject the combined fractions to further purification by preparative HPLC.

Protocol 2: General Conditions for Preparative HPLC

For the final purification of this compound, reverse-phase preparative HPLC is a suitable method.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).

    • A typical gradient might start at a certain percentage of B (e.g., 30%) and increase to 100% B over a set period (e.g., 30-40 minutes).

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210-220 nm, characteristic for ester carbonyl groups).

  • Flow Rate: This will depend on the dimensions of the preparative column.

  • Injection: Dissolve the partially purified sample in the initial mobile phase composition and filter it through a 0.45 µm filter before injection.

Quantitative Data Summary

Currently, specific quantitative data for the yield and purity of this compound purification is not widely published in a consolidated format. The yield is highly dependent on the fungal strain, culture conditions, and the efficiency of the purification process. Researchers can expect yields to vary significantly. Purity is typically assessed by HPLC and spectroscopic methods (NMR, MS). The goal of the final purification step is to achieve a purity of >95% for detailed biological assays and structural elucidation.

Table 1: Physicochemical Properties of this compound Relevant to Chromatography

PropertyValue/InformationRelevance to Chromatography
Molecular Formula C₁₆H₂₄O₆Influences molecular weight and potential for detection by mass spectrometry.
Molecular Weight 312.36 g/mol Affects diffusion rates and interactions with the stationary phase.
Polarity Contains ester and hydroxyl groups, making it moderately polar.Key determinant of its retention behavior in both normal-phase and reverse-phase chromatography.
Solubility Soluble in methanol and DMSO.Important for sample preparation and choosing appropriate mobile phase solvents.
LogP (Predicted) ~1.4Indicates a moderate lipophilicity, suggesting it will have reasonable retention on a C18 column.
pKa (Predicted) The hydroxyl groups are weakly acidic, but under typical chromatographic conditions (pH 3-8), the molecule is expected to be neutral.The neutral nature simplifies chromatographic behavior as retention will not be highly pH-dependent in this range.

Note: LogP and pKa values are predicted and should be used as a general guide. Experimental determination may yield different values.

References

Avoiding degradation of Pyrenophorol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrenophorol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a 16-membered macrocyclic lactone, a class of natural products known for their diverse biological activities. Its chemical structure contains functional groups that are susceptible to degradation under certain conditions. The primary concerns are the hydrolysis of the lactone ring and the oxidation of its allylic alcohol groups. Degradation can lead to a significant loss of the desired compound and the formation of impurities that may complicate purification and analysis.

Q2: What are the main factors that can cause this compound degradation during extraction?

The key factors that can contribute to the degradation of this compound include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring, leading to ring-opening and loss of biological activity.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[5] For thermolabile compounds, it is crucial to use low-temperature extraction methods.

  • Oxygen: The presence of oxygen, especially in combination with light or metal ions, can lead to the oxidation of the allylic alcohol functional groups within the this compound structure.

  • Enzymes: If the extraction is performed from a biological matrix, native enzymes (e.g., esterases) released during cell lysis can potentially degrade this compound.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound in the final extract. Degradation due to pH extremes.Maintain a neutral pH (around 7.0) during extraction and subsequent processing steps. Use buffered solutions where appropriate.
Degradation due to high temperatures.Employ cold extraction techniques. If using methods like Soxhlet, consider alternative, lower-temperature methods such as ultrasound-assisted or supercritical fluid extraction.
Oxidation.Degas solvents before use and perform extractions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent can also help prevent oxidation.
Presence of unknown peaks in chromatograms. Formation of degradation products.Analyze the mass spectra of the unknown peaks to identify potential degradation products, such as the ring-opened hydroxy acid from hydrolysis or oxidized derivatives. This can help pinpoint the cause of degradation.
Incomplete removal of pigments and other co-extractives.Optimize the purification strategy. This may involve using a different chromatographic resin or employing a multi-step purification process.
Inconsistent extraction efficiency between batches. Variability in the biological source material.Standardize the age and condition of the fungal culture or other source material.
Inconsistent extraction parameters.Carefully control and document all extraction parameters, including temperature, time, pH, and solvent-to-solid ratio.

Experimental Protocols

Recommended Protocol for this compound Extraction with Minimal Degradation

This protocol is designed to minimize the risk of hydrolysis and oxidation of this compound.

1. Materials and Reagents:

  • Fungal biomass or other source material containing this compound

  • Ethyl acetate (B1210297) (HPLC grade, degassed)

  • Methanol (B129727) (HPLC grade, degassed)

  • Butylated hydroxytoluene (BHT)

  • Sodium sulfate (B86663) (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Extraction Procedure:

  • Harvesting and Pre-treatment: Harvest the fungal mycelium by filtration and wash thoroughly with cold PBS to remove media components. Lyophilize or freeze-dry the mycelium to remove water, which can participate in hydrolysis.

  • Solvent Preparation: Prepare the extraction solvent by dissolving BHT in ethyl acetate at a concentration of 0.01% (w/v). Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes.

  • Extraction:

    • Suspend the dried mycelium in the prepared ethyl acetate (with BHT) at a ratio of 1:10 (w/v).

    • Perform the extraction in an ultrasonic bath at a controlled low temperature (e.g., 4°C) for 30-60 minutes.

    • Alternatively, use maceration with gentle stirring at 4°C for 12-24 hours.

  • Separation: Separate the extract from the solid residue by centrifugation at 4,000 rpm for 15 minutes at 4°C.

  • Drying and Concentration:

    • Collect the supernatant and dry it over anhydrous sodium sulfate to remove any residual water.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the concentrated crude extract in a minimal amount of methanol and load it onto the cartridge.

    • Wash the cartridge with a stepwise gradient of methanol in water to elute impurities.

    • Elute this compound with a higher concentration of methanol.

    • Collect the fractions and analyze them by HPLC or LC-MS.

Data Presentation

Table 1: General Stability of Macrocyclic Lactones Under Different Conditions (Inferred for this compound)
ConditionPotential Effect on this compoundRecommendation
Acidic pH (< 6) High risk of lactone ring hydrolysis.Avoid acidic conditions. Use neutral buffers.
Neutral pH (6-8) Generally stable.Optimal pH range for extraction and storage.
Alkaline pH (> 8) High risk of lactone ring hydrolysis (saponification).Avoid alkaline conditions.
Low Temperature (4°C) Slows down degradation reactions.Recommended for extraction and storage.
Room Temperature (25°C) Increased rate of potential degradation.Minimize exposure time.
High Temperature (> 40°C) Significant acceleration of degradation.Avoid. Use low-temperature extraction methods.
Presence of Oxygen Risk of oxidation of allylic alcohols.Use degassed solvents and an inert atmosphere.
Presence of Antioxidants Inhibits oxidative degradation.Add antioxidants like BHT to the extraction solvent.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

This compound This compound (Macrocyclic Lactone with Allylic Alcohols) Hydrolysis_Product Ring-Opened Hydroxy Acid This compound->Hydrolysis_Product  Acid or Base (Hydrolysis) Oxidation_Product Oxidized this compound (e.g., Ketone or Epoxide) This compound->Oxidation_Product  Oxygen, Light, Metal Ions (Oxidation)

Caption: Potential degradation pathways for this compound.

Diagram 2: Recommended Experimental Workflow for this compound Extraction

cluster_extraction Extraction cluster_purification Purification A Fungal Biomass B Lyophilization A->B C Low-Temperature Ultrasonic Extraction (Ethyl Acetate + BHT) B->C D Centrifugation C->D E Concentration (Rotary Evaporation < 30°C) D->E F Crude Extract E->F Proceed to Purification G Solid-Phase Extraction (SPE) F->G H Pure this compound Fractions G->H

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Investigating and Overcoming Fungal Resistance to Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing potential resistance mechanisms to the natural antifungal compound, Pyrenophorol. The information is presented in a question-and-answer format to facilitate troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

A1: While the precise molecular target of this compound is still under investigation, its structure as a macrocyclic lactone suggests that its primary mode of action is the disruption of fungal cell membrane integrity. Evidence from related natural products indicates that this compound may interact with membrane lipids or proteins, leading to increased permeability, loss of essential ions, and ultimately, cell death.[1][2][3][4]

Q2: My fungal strain is showing reduced susceptibility to this compound. What are the likely resistance mechanisms?

A2: Based on established mechanisms of fungal resistance to other xenobiotics, several possibilities exist:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.

  • Alteration of Cell Membrane Composition: Changes in the lipid and sterol composition of the fungal cell membrane may reduce the binding affinity of this compound to its target or otherwise mitigate its disruptive effects.[1][5]

  • Enzymatic Detoxification: The fungus may produce enzymes that metabolize this compound into a non-toxic form.

  • Stress Response Pathway Activation: Upregulation of cellular stress response pathways may help the fungus cope with the membrane damage induced by this compound.

Q3: How can I confirm if my resistant strain is overexpressing efflux pumps?

A3: You can investigate efflux pump overexpression through several methods:

  • Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of known ABC and MFS transporter genes in your resistant strain compared to a susceptible control.

  • Rhodamine 6G Efflux Assay: This fluorescent dye is a known substrate for many fungal efflux pumps. Increased efflux of Rhodamine 6G in your resistant strain would be indicative of enhanced pump activity.

  • Use of Efflux Pump Inhibitors: Test the susceptibility of your resistant strain to this compound in the presence of a known efflux pump inhibitor. A reversal of the resistant phenotype would suggest the involvement of efflux pumps.

Q4: What experimental approaches can be used to identify mutations in the drug target?

A4: Since the specific target of this compound is not yet confirmed, a comparative genomics approach is recommended. Sequence the genomes of your susceptible and resistant strains and look for non-synonymous mutations in genes encoding membrane-associated proteins or enzymes involved in lipid biosynthesis.

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized inoculum preparation method is used, with consistent cell density and growth phase.
Media Composition The composition of the growth medium can influence fungal susceptibility. Use a consistent and well-defined medium for all experiments.
This compound Stability Prepare fresh stock solutions of this compound and store them appropriately to avoid degradation.
Incubation Conditions Maintain consistent incubation temperature and duration.

Problem: No significant difference in efflux pump gene expression between susceptible and resistant strains.

Possible Cause Troubleshooting Step
Alternative Resistance Mechanism The resistance may not be mediated by efflux pumps. Investigate other potential mechanisms such as target site mutation or drug detoxification.
Post-Transcriptional Regulation Efflux pump activity can be regulated at the post-transcriptional level. Perform a functional assay, such as the Rhodamine 6G efflux assay, to directly measure pump activity.
Specific Transporter Not Assessed The specific transporter responsible for this compound efflux may not be among the genes you are testing. A transcriptomic approach (RNA-seq) could identify novel transporters involved in resistance.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound against Susceptible and Resistant Fungal Strains

Fungal Strain This compound IC50 (µg/mL) Fold Resistance
Wild-Type (Susceptible)2.51
Resistant Mutant 12510
Resistant Mutant 25020
Resistant Mutant 3>100>40

Table 2: Hypothetical Relative Gene Expression of Efflux Pump Genes in Response to this compound Treatment

Gene Resistant Strain (Fold Change vs. Untreated) Susceptible Strain (Fold Change vs. Untreated)
ABC115.22.1
MFS18.91.5
ABC21.21.1

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
  • Prepare Fungal Inoculum: Culture the fungal strain on appropriate agar (B569324) plates. Suspend fungal cells in sterile saline or RPMI-1640 medium and adjust the cell density to a final concentration of 0.5-2.5 x 10^3 cells/mL.

  • Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungal strain for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
  • RNA Extraction: Culture susceptible and resistant fungal strains with and without a sub-lethal concentration of this compound. Extract total RNA from the fungal cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target efflux pump genes and a reference gene (e.g., actin or GAPDH).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Visualizations

Signaling_Pathway Hypothesized Fungal Response to this compound This compound This compound CellMembrane Cell Membrane Disruption This compound->CellMembrane IonLeakage Ion Leakage CellMembrane->IonLeakage StressResponse Cellular Stress Response Activation CellMembrane->StressResponse Resistance Resistance IonLeakage->Resistance Cell Death (in susceptible strains) EffluxPumps Efflux Pump Upregulation (ABC/MFS) StressResponse->EffluxPumps Detoxification Enzymatic Detoxification StressResponse->Detoxification EffluxPumps->Resistance Drug Efflux Detoxification->Resistance Drug Inactivation

Caption: Hypothesized signaling pathways in response to this compound.

Experimental_Workflow Workflow for Investigating this compound Resistance cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis cluster_functional Functional Analysis Start Observe Reduced Susceptibility MIC Determine MIC Start->MIC qRT_PCR qRT-PCR for Efflux Pumps MIC->qRT_PCR WGS Whole Genome Sequencing MIC->WGS RNA_Seq RNA-Seq (Transcriptomics) qRT_PCR->RNA_Seq If no known pumps are upregulated Rhodamine Rhodamine 6G Efflux Assay qRT_PCR->Rhodamine Gene_Deletion Gene Deletion/ Overexpression WGS->Gene_Deletion Inhibitors Efflux Pump Inhibitor Assay Rhodamine->Inhibitors Inhibitors->Gene_Deletion

Caption: Experimental workflow for investigating this compound resistance.

References

Minimizing by-product formation in Pyrenophorol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrenophorol. The focus is on minimizing by-product formation during the critical macrocyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in this compound synthesis and why does it form?

The most common by-products are dimers and higher-order oligomers. These form when two or more precursor molecules (seco-acids) react with each other (intermolecular reaction) instead of a single molecule reacting with itself to form the desired macrocycle (intramolecular reaction). This competition is a fundamental challenge in the synthesis of large rings like this compound.

Q2: What is the "high dilution principle" and why is it crucial for this compound synthesis?

The high dilution principle is the primary strategy to favor the desired intramolecular cyclization over intermolecular polymerization.[1] By maintaining a very low concentration of the precursor, the probability of one end of a molecule finding its other end is increased relative to the probability of it finding another molecule. This is typically achieved by using large volumes of solvent and adding the precursor solution very slowly (syringe pump addition) to the reaction vessel.[1]

Q3: Which are the main synthetic strategies for the final ring-closing step to synthesize this compound?

There are two primary strategies for the macrocyclization step:

  • Macrolactonization: This involves the intramolecular esterification of a hydroxy-acid precursor (seco-acid). Several methods exist to activate the carboxylic acid, such as the Yamaguchi, Shiina, and Corey-Nicolaou methods.[2]

  • Ring-Closing Metathesis (RCM): This strategy uses a diene precursor and a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the macrocyclic alkene. A key advantage is that the main by-product is volatile ethylene (B1197577) gas, which simplifies purification.[3]

Q4: How can I detect and identify the dimeric by-product?

The dimeric by-product can be identified using standard analytical techniques:

  • Mass Spectrometry (MS): The dimer will have a molecular weight that is exactly double that of the starting seco-acid precursor, minus two molecules of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the dimer will be very similar to the monomeric this compound. However, integration of the proton signals will correspond to the doubled molecular formula. Subtle shifts in the spectra may also be observed due to the larger ring size.

  • Thin Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): The dimer is significantly less polar than the unreacted seco-acid and typically has a different retention factor/time than the desired this compound monomer, often appearing as a separate spot or peak.

Troubleshooting Guides

Guide 1: Low Yield in Macrolactonization (e.g., Yamaguchi Method)

Problem: The yield of this compound is low, and analysis (TLC, MS) shows a significant amount of a higher molecular weight species, likely the dimer or oligomers.

Root Cause Analysis & Solutions:

The formation of intermolecular by-products is the most probable cause. The reaction conditions must be optimized to favor the intramolecular cyclization.

G start Low Yield of this compound check_conc Is Concentration ≤ 0.005 M? start->check_conc check_add Was Slow Addition Used? check_conc->check_add Yes solution1 Decrease Concentration (Increase Solvent Volume) check_conc->solution1 No check_reagent Is the Activating Reagent Active? check_add->check_reagent Yes solution2 Use Syringe Pump for Slow Addition (e.g., over 4-12 hours) check_add->solution2 No solution3 Use Fresh or Purified Reagent (e.g., TCBC for Yamaguchi) check_reagent->solution3 No end_node Optimized Yield check_reagent->end_node Yes solution1->end_node solution2->end_node solution3->end_node G cluster_0 Desired RCM Pathway cluster_1 By-product Pathway Diene Diene Precursor Metallacycle Ruthenium-Metallacyclobutane Intermediate Diene->Metallacycle + [Ru] Catalyst Product This compound (+ Ethylene) Metallacycle->Product Cycloreversion Ru_Hydride [Ru]-H Species (Side Reaction) Product->Ru_Hydride Catalyst Degradation Isomerized_Product Isomerized By-product Ru_Hydride->Isomerized_Product Isomerization

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Pyrenophorol and Pyrenophorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two structurally related macrocyclic lactones, Pyrenophorol and Pyrenophorin. These fungal metabolites, primarily produced by species of the Pyrenophora genus, have garnered interest for their diverse biological activities, including phytotoxic, antifungal, antibacterial, and cytotoxic effects. This document aims to present a clear, data-driven comparison to aid in research and development efforts.

Summary of Bioactivities

Pyrenophorin generally exhibits more potent biological activity across various assays compared to this compound.[1] Quantitative data from comparative studies indicates that Pyrenophorin has a significantly higher toxicity towards several aquatic organisms. While both compounds demonstrate phytotoxicity, their mechanisms and the extent of their effects appear to differ.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and Pyrenophorin.

Table 1: Comparative Toxicity Data on Aquatic Organisms

OrganismAssay EndpointPyrenophorinThis compoundReference
Vibrio fischeri5 min EC503.57 x 10⁻⁵ M8.01 x 10⁻³ M[1]
Pseudokirchneriella subcapitataIC50>1.0 x 10⁻⁴ M>1.0 x 10⁻⁴ M[1]

EC50: Median Effective Concentration; IC50: Median Inhibitory Concentration.

Table 2: Cytotoxicity Data for Pyrenophorin

Cell LineIC50Reference
Various Cancer Cell Lines0.07 - 7.8 µM[2]

IC50: Half-maximal inhibitory concentration. No direct comparative cytotoxic data for this compound has been found in the reviewed literature.

Table 3: Antifungal and Phytotoxic Activity of Pyrenophorin

ActivityOrganism/PlantConcentration/EffectReference
AntifungalMicrobotryum violaceum, Saccharomyces cerevisiaeSignificantly active at 5 µM[2]
PhytotoxicityAvena sterilisBleaching of leaf sections at 70 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Pyrenophorin bioactivities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Objective: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (this compound or Pyrenophorin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a fungus.

Materials:

  • Fungal strains (e.g., Microbotryum violaceum, Saccharomyces cerevisiae)

  • RPMI-1640 medium buffered with MOPS

  • Antifungal agents (this compound and Pyrenophorin)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in the test medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified time (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Phytotoxicity Assay (Leaf Puncture Assay)

This assay assesses the phytotoxic effects of a compound on plant leaves.

Objective: To observe and quantify the necrotic or chlorotic effects of a compound on plant tissue.

Materials:

  • Test plants (e.g., Avena sterilis)

  • Test compounds (this compound and Pyrenophorin) dissolved in a suitable solvent

  • Micropipette

  • Growth chamber with controlled light and temperature

Procedure:

  • Plant Preparation: Healthy, young leaves of the test plant are selected.

  • Compound Application: A small puncture is made on the leaf surface, and a droplet of the test solution at a specific concentration is applied to the wound.

  • Incubation: The plants are kept in a growth chamber under controlled conditions.

  • Observation: The leaves are observed daily for the development of necrotic or chlorotic lesions around the application site. The diameter of the lesions can be measured to quantify the phytotoxic effect.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and Pyrenophorin exert their bioactivities are not yet fully elucidated. However, some insights can be drawn from related compounds and general mechanisms of the macrocyclic lactone class.

A related compound, pyrenophoric acid B, has been shown to activate the abscisic acid (ABA) signaling pathway in plants, leading to the inhibition of seed germination.[2] This suggests a potential mechanism for the phytotoxicity of this compound and Pyrenophorin. The ABA signaling pathway is a crucial regulator of plant growth, development, and stress responses.

ABA_Signaling_Pathway Stress Drought, Salinity, etc. ABA Abscisic Acid (ABA) Stress->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR Binds to PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits (dephosphorylates) ABF ABF Transcription Factors SnRK2->ABF Gene_Expression Stress-responsive Gene Expression ABF->Gene_Expression Induces Stomatal_Closure Stomatal Closure Gene_Expression->Stomatal_Closure Seed_Dormancy Seed Dormancy & Germination Inhibition Gene_Expression->Seed_Dormancy

Figure 1: Simplified ABA signaling pathway in plants.

The phytotoxicity of Pyrenophorin in Avena sterilis is associated with the generation of reactive oxygen species (ROS), leading to bleaching of leaf sections.[3] This suggests that oxidative stress is a key component of its mechanism of action in plants.

The broader class of macrocyclic lactones, to which this compound and Pyrenophorin belong, are known to act on glutamate-gated chloride channels in invertebrates. However, since these channels are absent in fungi and plants, this is unlikely to be the primary mechanism for their antifungal and phytotoxic effects.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative bioactivity screening of natural products like this compound and Pyrenophorin.

Experimental_Workflow cluster_extraction Compound Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis & Interpretation Start Start: Pure Compounds (this compound & Pyrenophorin) Dilution Serial Dilutions Start->Dilution Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dilution->Cytotoxicity Antifungal Antifungal Assay (e.g., Broth Microdilution) Dilution->Antifungal Phytotoxicity Phytotoxicity Assay (e.g., Leaf Puncture) Dilution->Phytotoxicity Data_Collection Data Collection (Absorbance, Visual Inspection) Cytotoxicity->Data_Collection Antifungal->Data_Collection Phytotoxicity->Data_Collection Quantification Quantification (IC50, MIC, Lesion Size) Data_Collection->Quantification Comparison Comparative Analysis Quantification->Comparison Conclusion Conclusion & Further Studies Comparison->Conclusion

References

The Elusive Structure-Activity Relationship of Pyrenophorol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific structure-activity relationship (SAR) data for the 16-membered macrodiolide Pyrenophorol remains limited in publicly accessible scientific literature, an analysis of its structural class and related compounds, such as the pyrenocines, offers valuable insights for researchers and drug development professionals. This guide provides a comparative overview of the known biological activities of related compounds and outlines key experimental protocols used in their evaluation.

This compound, a C2-symmetric 16-membered macrodiolide, belongs to a class of natural products known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1] The inherent structural complexity and stereochemistry of these macrolides present both a challenge and an opportunity for the development of novel therapeutic agents. Understanding the relationship between their chemical structure and biological function is crucial for optimizing their potency and selectivity.

Comparative Biological Activity of Related Macrolides

Due to the scarcity of direct SAR studies on this compound analogs, we turn our attention to the pyrenocines, a group of structurally related phytotoxins.[2] The available data on pyrenocines provides a preliminary framework for understanding how structural modifications might impact the biological activity of this class of compounds.

CompoundBiological ActivityOrganism/Cell LineIC50/ED50 (µg/mL)Reference
Pyrenocine A Antifungal (Spore Germination)Fusarium oxysporum f. sp. cepae14[2]
Antifungal (Spore Germination)Fusarium solani f. sp. pisi20
Antifungal (Spore Germination)Mucor hiemalis20
Antifungal (Spore Germination)Rhizopus stolonifer25
Antifungal (Mycelial Growth)Pyrenochaeta terrestris77
Antifungal (Mycelial Growth)Fusarium oxysporum54
AntibacterialBacillus subtilis30
AntibacterialStaphylococcus aureus45
AntibacterialEscherichia coli200
PhytotoxicityOnion Seedling Elongation4
CytotoxicityHuman Embryonic Lung Fibroblasts (MRC-5)0.38
Anti-inflammatoryInhibition of Nitrite Production in Macrophages-
Pyrenocine B Limited Antibiotic ActivityVarious-
CytotoxicityHuman Embryonic Lung Fibroblasts (MRC-5)0.98
Pyrenocine C Limited Antibiotic ActivityVarious-

Key Observations from Pyrenocine Data:

  • Pyrenocine A demonstrates broad-spectrum biological activity, including antifungal, antibacterial, phytotoxic, and cytotoxic effects.

  • The activity of Pyrenocine A is generally more potent against Gram-positive bacteria compared to Gram-negative bacteria.

  • Pyrenocines B and C exhibit significantly less antibiotic activity compared to Pyrenocine A, suggesting that subtle structural differences can have a profound impact on biological function.

General Structure-Activity Relationships for 16-Membered Macrolides

Broader SAR studies on other 16-membered macrolides provide a set of guiding principles that can be extrapolated to the study of this compound and its analogs:

  • The Macrolide Core: The 16-membered lactone ring is fundamental for biological activity. Modifications to the ring structure can significantly alter cytotoxicity and antimicrobial potency.

  • Side Chains and Functional Groups: The nature, position, and stereochemistry of side chains and functional groups are critical determinants of activity. For instance, the introduction of arylalkyloxime groups at the C-9 position of some macrolides has been shown to enhance activity against both susceptible and resistant bacterial strains.

  • Sugar Moieties: For glycosylated macrolides, modifications to the sugar residues can influence the antimicrobial spectrum and help overcome resistance mechanisms.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substitutions, can affect cell permeability and, consequently, biological activity.

Experimental Protocols

The evaluation of the biological activity of this compound and its analogs would typically involve the following key experiments:

Cytotoxicity Assays

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., Jurkat, HL-60) are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

To determine the antimicrobial activity of the compounds, broth microdilution or agar (B569324) dilution methods are commonly employed to determine the Minimum Inhibitory Concentration (MIC).

Methodology (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Key Processes

To better understand the context of SAR studies for macrolides, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Macrolide Macrolide Target_Cell Target Cell Macrolide->Target_Cell Enters Cell Ribosome Ribosome Target_Cell->Ribosome Binds to 50S Subunit Signaling_Pathways Signaling Pathways (e.g., NF-κB) Target_Cell->Signaling_Pathways Modulates Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Biological_Effect Biological Effect (Antimicrobial/Cytotoxic) Protein_Synthesis->Biological_Effect Apoptosis Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Apoptosis->Biological_Effect Cell_Cycle_Arrest->Biological_Effect

Generalized signaling pathway for 16-membered macrolides.

G cluster_testing Iterative Testing & Refinement start Start: Design & Synthesis of Analogs initial_screening initial_screening start->initial_screening bio_activity Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) sar_analysis Structure-Activity Relationship Analysis lead_optimization Lead Optimization preclinical Preclinical Studies lead_optimization->preclinical hit_identification hit_identification initial_screening->hit_identification Identify Active Compounds sar_derivation sar_derivation hit_identification->sar_derivation Derive SAR sar_derivation->lead_optimization new_analogs new_analogs sar_derivation->new_analogs Design New Analogs new_analogs->initial_screening Synthesize & Test

General workflow for SAR studies of macrolide analogs.

References

Comparative analysis of different Pyrenophorol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Pyrenophorol, a 16-membered macrolide with notable antifungal and cytotoxic activities, has been a compelling target for synthetic chemists for decades. Its C2-symmetric structure presents unique challenges and opportunities for various synthetic strategies. This guide provides a comparative analysis of four distinct total syntheses of this compound, offering insights into their efficiency, stereocontrol, and overall approach. The routes discussed are the early synthesis by Zwanenburg, the approach by Ohshiro, a more contemporary route by Yadav and coworkers, and a highly efficient synthesis developed by Leighton and coworkers.

Comparison of Key Synthetic Parameters

The following table summarizes the key quantitative data for each of the four synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterZwanenburg et al. (1981)Ohshiro et al. (1983)Yadav et al. (2012)Leighton et al. (2015)
Starting Material (S)-Malic acid2-Methylcyclohexanone(S)-Ethyl lactate(R)-4-(tert-Butyldimethylsiloxy)-1-pentyne
Number of Steps ~15 steps~10 steps12 steps5 steps
Overall Yield Not explicitly statedNot explicitly stated8.3%25%
Key Reactions Photo-induced rearrangementBaeyer-Villiger oxidation, Reductive deconjugationSharpless Asymmetric Epoxidation, Olefin Cross-Metathesis, Mitsunobu CyclizationAsymmetric Hydroformylation, Intramolecular Wittig Olefination
Stereochemistry Source Chiral poolRacemic synthesisChiral pool and asymmetric reactionAsymmetric catalysis

Synthetic Route Overviews

The Zwanenburg Synthesis: A Pioneering Approach

The first stereoselective synthesis of (-)-Pyrenophorol was reported by Zwanenburg and coworkers in 1981. This route established the absolute configuration of the natural product. A key feature of this synthesis was the use of a photo-induced rearrangement of an α,β-epoxy diazomethyl ketone to construct the crucial 4-hydroxy-2-alkenoate intermediate.

Zwanenburg A (S)-Malic acid B α,β-Epoxy diazomethyl ketone A->B Several steps C 4-Hydroxy-2-alkenoate B->C hν (Photo-induced rearrangement) D Seco-acid C->D Several steps E (-)-Pyrenophorol D->E Macrolactonization

Zwanenburg Synthesis Overview
The Ohshiro Synthesis: A Racemic Approach

In 1983, Ohshiro and coworkers reported a synthesis of (±)-Pyrenophorol starting from 2-methylcyclohexanone. This approach involved a Baeyer-Villiger oxidation to form a lactone, followed by the introduction of a dibromocarbene and a subsequent reductive deconjugation as key steps to construct the carbon skeleton. Being a racemic synthesis, it did not afford the enantiomerically pure natural product.

Ohshiro A 2-Methylcyclohexanone B Lactone A->B Baeyer-Villiger oxidation C Dibromocyclopropane intermediate B->C Dibromocarbene addition D Linear precursor C->D Reductive deconjugation E (±)-Pyrenophorol D->E Dimerization and cyclization

Ohshiro Synthesis Overview
The Yadav Synthesis: A Modern Convergent Approach

Yadav and coworkers developed a stereoselective total synthesis of (-)-Pyrenophorol starting from commercially available (S)-ethyl lactate. This route showcases the power of modern synthetic methods, employing a Sharpless asymmetric epoxidation to establish a key stereocenter, followed by an olefin cross-metathesis to build the carbon chain, and a final intermolecular Mitsunobu cyclization to form the macrolide ring.

Yadav A (S)-Ethyl lactate B Allylic alcohol A->B Several steps C Epoxy alcohol B->C Sharpless Asymmetric Epoxidation D Diene intermediate C->D Olefin Cross-Metathesis E Seco-acid D->E Deprotection & Oxidation F (-)-Pyrenophorol E->F Intermolecular Mitsunobu Cyclization

Yadav Synthesis Overview
The Leighton Synthesis: A Highly Efficient Catalytic Approach

A concise and highly efficient synthesis of (-)-Pyrenophorol was reported by Leighton and coworkers. This route stands out for its brevity, completing the synthesis in just five steps with an impressive 25% overall yield. The key transformations include a Rh-catalyzed asymmetric hydroformylation to set a crucial stereocenter and an intramolecular Wittig olefination to construct the macrocycle. This synthesis exemplifies the power of catalytic asymmetric methods in streamlining complex molecule synthesis.

Leighton A (R)-4-(tert-Butyldimethylsiloxy)-1-pentyne B Z-enol acetate (B1210297) A->B Ru-catalyzed hydroacetoxylation C Hydroxy aldehyde B->C Asymmetric Hydroformylation D Phosphonium (B103445) salt C->D Two steps E (-)-Pyrenophorol D->E Intramolecular Wittig Olefination

Leighton Synthesis Overview

Experimental Protocols for Key Reactions

Sharpless Asymmetric Epoxidation (Yadav et al.)

To a solution of the allylic alcohol (1.0 eq) in dry CH2Cl2 at -20 °C were added Ti(O-iPr)4 (1.2 eq) and (+)-diethyl tartrate (1.5 eq). The mixture was stirred for 30 min, and then a solution of tert-butyl hydroperoxide (2.0 eq) in toluene (B28343) was added dropwise. The reaction mixture was stirred at -20 °C for 4 h. The reaction was quenched by the addition of 10% aqueous NaOH solution, and the mixture was stirred vigorously for 1 h at 0 °C. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the corresponding epoxy alcohol.

Olefin Cross-Metathesis (Yadav et al.)

To a solution of the epoxy alcohol derivative (1.0 eq) and the coupling partner (1.2 eq) in dry CH2Cl2 was added Grubbs' second-generation catalyst (5 mol %). The reaction mixture was stirred at room temperature under an argon atmosphere for 12 h. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the cross-metathesis product.

Intermolecular Mitsunobu Cyclization (Yadav et al.)

A solution of the seco-acid (1.0 eq) in dry THF was added dropwise over 6 h to a solution of triphenylphosphine (B44618) (4.0 eq) and diethyl azodicarboxylate (4.0 eq) in dry THF at room temperature. The reaction mixture was stirred for an additional 12 h. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford (-)-Pyrenophorol.

Asymmetric Hydroformylation (Leighton et al.)

A solution of the Z-enol acetate (1.0 eq) and [Rh(CO)2(acac)] (2 mol %) and ligand (2.2 mol %) in toluene was pressurized with syngas (CO/H2 = 1:1, 100 psi) in a pressure vessel. The reaction was stirred at 60 °C for 24 h. After cooling to room temperature and venting the pressure, the solvent was removed under reduced pressure. The crude aldehyde was used in the next step without further purification.

Intramolecular Wittig Olefination (Leighton et al.)

To a solution of the phosphonium salt (1.0 eq) in THF at 0 °C was added a solution of potassium bis(trimethylsilyl)amide in THF. The resulting red solution was stirred at 0 °C for 1 h and then warmed to room temperature and stirred for an additional 2 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford (-)-Pyrenophorol.

Conclusion

The synthesis of this compound has evolved significantly over the past four decades. Early routes by Zwanenburg and Ohshiro laid the groundwork by establishing the structure and exploring fundamental bond disconnections. More recent syntheses, such as the one developed by Yadav's group, demonstrate the utility of powerful and reliable modern synthetic transformations. The Leighton synthesis represents the current state-of-the-art, showcasing how the development of novel catalytic asymmetric methods can dramatically improve the efficiency and elegance of natural product total synthesis. For researchers and drug development professionals, the choice of a synthetic route will depend on factors such as the desired scale, availability of starting materials, and the need for enantiopure material. The evolution of this compound synthesis serves as an excellent case study in the advancement of organic synthesis.

Validating the Antifungal Mechanism of Pyrenophorol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate and validate the antifungal mechanism of Pyrenophorol. While the antifungal properties of this compound, a macrodiolide natural product, have been acknowledged, its precise mechanism of action remains to be fully elucidated. This document outlines a series of experimental protocols to systematically investigate its potential targets and compares these hypothetical mechanisms with those of well-established antifungal drug classes.

Comparison of Known Antifungal Mechanisms

To effectively investigate this compound's mechanism of action, it is crucial to understand the established mechanisms of major antifungal drug classes. The following table summarizes the primary modes of action, cellular targets, and effects of these agents, providing a foundation for comparative analysis.

Antifungal Agent/ClassPrimary Mechanism of ActionCellular TargetEffect on Fungal Cell
This compound (Hypothesized) To Be DeterminedTo Be DeterminedTo Be Determined
Azoles (e.g., Fluconazole)Inhibition of ergosterol (B1671047) biosynthesisLanosterol 14α-demethylase (Erg11p)Depletion of ergosterol, accumulation of toxic sterol intermediates, and altered cell membrane fluidity and function.[1]
Polyenes (e.g., Amphotericin B)Direct binding to ergosterolErgosterol in the cell membraneFormation of pores in the cell membrane, leading to leakage of intracellular contents and cell death.
Echinocandins (e.g., Caspofungin)Inhibition of β-(1,3)-D-glucan synthesisβ-(1,3)-D-glucan synthaseDisruption of cell wall integrity, leading to osmotic instability and cell lysis.[2]
Allylamines (e.g., Terbinafine)Inhibition of ergosterol biosynthesisSqualene epoxidaseInhibition of an early step in the ergosterol biosynthesis pathway.[3]
Pyrimidines (e.g., Flucytosine)Inhibition of DNA and RNA synthesisDNA and RNA synthesisConverted into a toxic metabolite within the fungal cell that disrupts nucleic acid synthesis.

Proposed Experimental Protocols for Validating this compound's Antifungal Mechanism

A systematic approach is necessary to pinpoint the antifungal mechanism of this compound. The following experimental protocols are proposed to test several key hypotheses.

Determination of Minimum Inhibitory Concentration (MIC)

The first step is to quantify the antifungal potency of this compound against a panel of clinically relevant fungal species, such as Candida albicans and Aspergillus fumigatus. The broth microdilution method is a standardized assay for this purpose.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Culture the fungal strains on appropriate agar (B569324) plates. Harvest the cells or conidia and suspend them in sterile saline or RPMI-1640 medium. Adjust the inoculum concentration to the standardized density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no drug) and a negative control (medium only). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Investigation of Cell Membrane Integrity

To determine if this compound targets the fungal cell membrane, two key experiments are proposed: an ergosterol binding assay and a membrane permeability assay.

Experimental Protocol: Ergosterol Binding Assay

This assay determines if the presence of exogenous ergosterol can antagonize the antifungal activity of this compound, which would suggest a direct interaction similar to polyenes.

  • Follow the broth microdilution protocol as described above.

  • Prepare a parallel set of microtiter plates where the medium is supplemented with exogenous ergosterol.

  • Compare the MIC of this compound in the presence and absence of ergosterol.

  • Interpretation: A significant increase in the MIC in the presence of ergosterol suggests that this compound may bind to and disrupt ergosterol in the fungal membrane.

Experimental Protocol: Membrane Permeability Assay

This assay assesses whether this compound treatment leads to leakage of intracellular contents, indicating membrane damage.

  • Treat fungal cells with varying concentrations of this compound.

  • Incubate the cells with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium (B1200493) iodide or SYTOX Green).

  • Measure the fluorescence intensity using a fluorometer or view the cells under a fluorescence microscope.

  • Interpretation: An increase in fluorescence inside the fungal cells treated with this compound indicates a loss of membrane integrity.[4]

Assessment of Ergosterol Biosynthesis Inhibition

To test the hypothesis that this compound inhibits the ergosterol biosynthesis pathway, similar to azoles and allylamines, the following protocol can be used.

Experimental Protocol: Sterol Quantification Assay

  • Culture fungal cells in the presence of sub-lethal concentrations of this compound.

  • Harvest the cells and extract the total sterols.

  • Analyze the sterol composition using spectrophotometry or more advanced techniques like gas chromatography-mass spectrometry (GC-MS).

  • Interpretation: A significant decrease in the ergosterol content and a concomitant accumulation of precursor sterols (e.g., lanosterol) in this compound-treated cells would strongly suggest the inhibition of the ergosterol biosynthesis pathway.

Evaluation of Cell Wall Integrity

To investigate if this compound targets the fungal cell wall, a sorbitol protection assay is recommended.

Experimental Protocol: Sorbitol Protection Assay

  • Perform the broth microdilution assay as previously described.

  • Prepare a parallel set of microtiter plates where the growth medium is supplemented with an osmotic stabilizer, such as 1 M sorbitol.

  • Determine the MIC of this compound in both the standard and the sorbitol-supplemented media.

  • Interpretation: A significant increase in the MIC in the presence of sorbitol suggests that this compound's antifungal activity involves the disruption of the cell wall, making the fungus susceptible to osmotic stress.

Visualizing Fungal Signaling Pathways and Experimental Workflows

To aid in the conceptualization of these mechanisms and experimental designs, the following diagrams are provided.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_drugs Antifungal Drugs Membrane Cell Membrane (Ergosterol) Wall Cell Wall (β-Glucan) DNA_RNA DNA/RNA Synthesis Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound This compound (?) This compound->Membrane Potential Targets This compound->Wall Potential Targets This compound->Ergosterol_Pathway Potential Targets Azoles Azoles Azoles->Ergosterol_Pathway Inhibits Polyenes Polyenes Polyenes->Membrane Binds to Ergosterol Echinocandins Echinocandins Echinocandins->Wall Inhibits Synthesis Pyrimidines Pyrimidines Pyrimidines->DNA_RNA Inhibits

Caption: Overview of known and potential antifungal drug targets.

Experimental_Workflow cluster_membrane Cell Membrane Integrity cluster_biosynthesis Ergosterol Biosynthesis cluster_wall Cell Wall Integrity start Start: This compound mic Determine MIC (Broth Microdilution) start->mic erg_binding Ergosterol Binding Assay mic->erg_binding permeability Membrane Permeability Assay mic->permeability sterol_quant Sterol Quantification mic->sterol_quant sorbitol Sorbitol Protection Assay mic->sorbitol end Elucidate Mechanism erg_binding->end permeability->end sterol_quant->end sorbitol->end

References

Comparative Analysis of Pyrenophorol and Commercially Available Antifungal Agents: A Cross-Resistance Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antifungal spectrum of pyrenophorol in comparison to established antifungal drugs. This report compiles available data on its activity and explores the potential for cross-resistance with current therapies.

Introduction

The emergence of antifungal resistance is a significant global health concern, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a macrocyclic lactone of fungal origin, has demonstrated broad-spectrum antimicrobial activity.[1] This guide provides a comparative analysis of the available data on this compound's antifungal profile against key fungal pathogens and contrasts it with the performance of well-established antifungal drugs. The primary objective is to evaluate the potential for cross-resistance between this compound and existing antifungal classes, offering insights for future research and development.

Mechanisms of Action: A Basis for Cross-Resistance Evaluation

Understanding the mechanism of action of an antifungal agent is crucial for predicting potential cross-resistance. Different classes of antifungal drugs target specific cellular pathways in fungi. Resistance often arises from modifications in these targets or the activation of efflux pumps.

Established Antifungal Agents:

  • Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[2]

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and osmotic lysis.[2]

This compound:

The precise mechanism of action for this compound has not been fully elucidated. However, studies on various natural product antifungals suggest that they often act by disrupting cell membrane integrity, interfering with ATP synthesis, or affecting ion homeostasis.[3] Some natural compounds are also known to inhibit the overexpression of efflux pumps, which are a common mechanism of resistance to conventional antifungals. Without a defined molecular target for this compound, assessing the likelihood of cross-resistance with existing antifungal classes remains theoretical. If this compound has a novel mechanism of action, it is less likely to be affected by the resistance mechanisms that have developed against current drugs.

Comparative Antifungal Activity

Table 1: In Vitro Susceptibility of Common Antifungal Agents against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
FluconazoleAzole0.25 - 1280.5 - 22 - 64
VoriconazoleAzole0.015 - 10.030.06
Amphotericin BPolyene0.125 - 20.51
CaspofunginEchinocandin0.03 - 20.1250.5
This compound Macrocyclic Lactone Data Not Available Data Not Available Data Not Available

Table 2: In Vitro Susceptibility of Common Antifungal Agents against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
VoriconazoleAzole0.125 - 40.51
PosaconazoleAzole0.06 - 10.1250.25
Amphotericin BPolyene0.25 - 412
CaspofunginEchinocandin0.015 - 0.50.060.125
This compound Macrocyclic Lactone Data Not Available Data Not Available Data Not Available

Table 3: In Vitro Susceptibility of Common Antifungal Agents against Cryptococcus neoformans

Antifungal AgentClassMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
FluconazoleAzole1 - 64416
ItraconazoleAzole0.06 - 10.250.5
Amphotericin BPolyene0.125 - 20.51
FlucytosinePyrimidine Analogue0.125 - 32216
This compound Macrocyclic Lactone Data Not Available Data Not Available Data Not Available

Note: MIC values can vary depending on the specific isolates and testing methodologies used. The data presented here are aggregated from multiple sources for illustrative purposes.

While specific MIC values for this compound against these pathogens are not available, its reported activity against other fungi like Microbotryum violaceum suggests it possesses antifungal properties that warrant further quantitative investigation.

Experimental Protocols for Antifungal Susceptibility and Cross-Resistance Testing

To generate the necessary data for a comprehensive cross-resistance profile of this compound, standardized experimental protocols should be followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized methods for antifungal susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This is the gold-standard method for determining the MIC of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in a standardized test medium, such as RPMI-1640.

  • Antifungal Agent Dilution: The antifungal agents (this compound and comparators) are serially diluted in a 96-well microtiter plate using the same standardized medium. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. The endpoint can be read visually or with a spectrophotometer.

Checkerboard Assay for Synergy and Cross-Resistance:

To assess for cross-resistance, strains with known resistance to specific antifungal agents should be included in the testing panel. A lack of a significant increase in the MIC of this compound against these resistant strains would suggest a lack of cross-resistance.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-resistance of a novel antifungal agent like this compound.

experimental_workflow cluster_preparation Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Interpretation fungal_isolates Fungal Isolates (Susceptible & Resistant Strains) mic_determination Broth Microdilution Assay (CLSI Guidelines) fungal_isolates->mic_determination antifungal_agents Antifungal Agents (this compound & Comparators) antifungal_agents->mic_determination data_collection MIC Value Determination mic_determination->data_collection comparative_analysis Comparative Analysis of MICs data_collection->comparative_analysis cross_resistance_assessment Assessment of Cross-Resistance Potential comparative_analysis->cross_resistance_assessment

Caption: Workflow for antifungal cross-resistance assessment.

Signaling Pathways in Antifungal Action and Resistance

The following diagram illustrates the major cellular pathways targeted by existing antifungal drug classes and common resistance mechanisms. Understanding these pathways is key to postulating how a novel agent like this compound might overcome existing resistance.

antifungal_pathways cluster_drugs Antifungal Drug Classes cluster_targets Fungal Cell Targets cluster_resistance Resistance Mechanisms Azoles Azoles Ergosterol_synthesis Ergosterol Biosynthesis Azoles->Ergosterol_synthesis Inhibit Efflux_pumps Efflux Pump Overexpression Azoles->Efflux_pumps Subject to Polyenes Polyenes Ergosterol_membrane Ergosterol in Membrane Polyenes->Ergosterol_membrane Bind to Echinocandins Echinocandins Glucan_synthesis β-(1,3)-D-Glucan Synthesis Echinocandins->Glucan_synthesis Inhibit Target_mutation Target Site Mutation Ergosterol_synthesis->Target_mutation Target_overexpression Target Overexpression Ergosterol_synthesis->Target_overexpression Glucan_synthesis->Target_mutation

Caption: Key antifungal targets and resistance pathways.

Conclusion and Future Directions

This compound represents a potential scaffold for the development of new antifungal therapies. However, a significant gap in the current knowledge is the lack of quantitative data on its activity against clinically relevant fungal pathogens. To properly assess its potential and the likelihood of cross-resistance with existing antifungal agents, comprehensive in vitro susceptibility testing according to standardized protocols is essential. Future research should focus on determining the MICs of this compound against a broad panel of susceptible and resistant fungal isolates and elucidating its precise mechanism of action. These studies will be critical in positioning this compound and its derivatives in the landscape of antifungal drug discovery and development.

References

In Vivo Validation of Pyrenophorol's Herbicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal potential of Pyrenophorol, a naturally occurring macrocyclic lactone, against established synthetic herbicides. While preliminary studies indicate phytotoxic properties, comprehensive in vivo data on terrestrial plants remains a critical knowledge gap. This document outlines the necessary experimental frameworks for validation, presents available comparative data, and visualizes a potential mode of action to guide future research.

Comparative Analysis of Herbicidal Efficacy

A direct comparison of herbicidal efficacy requires standardized in vivo assays on model organisms. The following tables summarize known data and highlight the missing information for this compound, which is crucial for a definitive assessment of its potential.

Table 1: Herbicidal Efficacy on Arabidopsis thaliana

HerbicideIC₅₀ (Primary Root Growth Inhibition)IC₅₀ (Seed Germination Inhibition)
This compound Data Not AvailableData Not Available
Glyphosate ~10-100 µM>100 µM
Glufosinate ~1-10 µMData Not Available
2,4-D ~0.05 µM>100 µM

Table 2: General Herbicidal Properties and Mode of Action

HerbicideChemical ClassPrimary Mode of ActionKnown Target Site(s)
This compound Macrocyclic LactoneUnknown; potentially affects abscisic acid (ABA) signalingUnknown in plants
Glyphosate PhosphonateInhibits aromatic amino acid synthesisEPSP Synthase
Glufosinate Phosphinic AcidInhibits glutamine synthesis, leading to ammonia (B1221849) toxicityGlutamine Synthetase
2,4-D Phenoxy-carboxylic acidSynthetic auxin; disrupts cell growthAuxin receptors (e.g., TIR1/AFB)

Experimental Protocols for In Vivo Validation

To ascertain the herbicidal activity of this compound on terrestrial plants, standardized bioassays are required. The following protocols for Arabidopsis thaliana, a model plant species, are recommended.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on primary root elongation.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)

  • This compound stock solution (in DMSO)

  • Sterile petri dishes (90 mm)

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Surface sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by 20% bleach for 10 minutes, and rinse five times with sterile water.

  • Suspend seeds in sterile 0.1% agar and sow on MS plates.

  • Cold-stratify at 4°C for 2-3 days to synchronize germination.

  • Transfer plates to a growth chamber and grow vertically for 4-5 days.

  • Prepare MS plates containing a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Transfer seedlings with primary roots of approximately 1-1.5 cm to the this compound-containing plates.

  • Incubate vertically for an additional 5-7 days.

  • Scan the plates and measure the primary root length from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).

  • Calculate the percent inhibition of root growth relative to the control (0 µM this compound) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Arabidopsis thaliana Seed Germination Assay

Objective: To evaluate the effect of this compound on seed germination.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Sterile filter paper

  • Sterile petri dishes (60 mm)

  • Aqueous solutions of this compound at various concentrations

  • Growth chamber

Procedure:

  • Surface sterilize and stratify seeds as described above.

  • Place one sterile filter paper in each petri dish and moisten with a known volume of the this compound test solution or sterile water (control).

  • Place a defined number of seeds (e.g., 50-100) on each filter paper.

  • Seal the dishes with parafilm and incubate in the growth chamber.

  • Score germination (radicle emergence) daily for 7 days.

  • Calculate the final germination percentage for each concentration and determine the IC₅₀ for germination inhibition.

Visualizing the Experimental Workflow and Potential Mode of Action

To provide a clear conceptual framework, the following diagrams illustrate the general workflow for herbicide validation and a hypothesized signaling pathway for this compound based on related compounds.

experimental_workflow cluster_prep Preparation cluster_assays In Vivo Assays cluster_data Data Collection & Analysis cluster_comparison Comparative Evaluation prep_seeds Seed Sterilization & Stratification root_assay Root Growth Inhibition Assay prep_seeds->root_assay germ_assay Seed Germination Assay prep_seeds->germ_assay prep_solutions Preparation of This compound Solutions prep_solutions->root_assay prep_solutions->germ_assay data_collection Image Acquisition & Measurement root_assay->data_collection germ_assay->data_collection data_analysis IC50 Determination & Statistical Analysis data_collection->data_analysis comparison Comparison with Alternative Herbicides data_analysis->comparison

Caption: Experimental workflow for in vivo validation of this compound.

pyrenophorol_moa This compound This compound ABA_Receptor ABA Receptor (PYR/PYL) This compound->ABA_Receptor activates PP2C PP2C (Phosphatase) ABA_Receptor->PP2C inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 inhibits ABF ABF (Transcription Factor) SnRK2->ABF activates Gene_Expression Stress-Responsive Gene Expression ABF->Gene_Expression Germination_Inhibition Seed Germination Inhibition Gene_Expression->Germination_Inhibition

Caption: Hypothesized mode of action via ABA signaling pathway.

Further research following these, or similar, robust protocols is imperative to fully elucidate the herbicidal potential of this compound and to position it as a viable, natural alternative to synthetic herbicides.

Comparative Phytotoxicity of Pyrenophorol on Dicotyledonous and Monocotyledonous Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytotoxic effects of pyrenophorol, a macrodiolide of fungal origin, on various plant species. While research indicates its potential as a selective herbicide, comprehensive quantitative data across a wide range of plants remains an area for further investigation. This document summarizes existing findings and provides standardized protocols for future comparative studies.

Overview of this compound Phytotoxicity

This compound has been identified as a phytotoxic secondary metabolite produced by several fungal species, including those from the Pyrenophora genus. Its herbicidal activity has been noted against several plant species, with some evidence suggesting a degree of selectivity.

Comparative Phytotoxicity Data

Direct quantitative comparisons of this compound's phytotoxicity across multiple plant species are limited in publicly available literature. The following table summarizes the observed effects based on existing qualitative and semi-quantitative data.

Plant SpeciesFamilyTypeObserved Phytotoxic EffectsCitation(s)
Avena sterilis (Wild Oat)PoaceaeMonocotExhibits leaf necrosis. Proposed as a selective herbicide for this species. Seed germination and seedling growth were not affected in one study.[1]
Avena fatua (Wild Oat)PoaceaeMonocotShows leaf necrosis, but to a lesser extent than Avena sterilis.[1]
Avena sativa (Oat)PoaceaeMonocotReported to be phytotoxic.[1]
Lycopersicon esculentum (Tomato)SolanaceaeDicotReported to be phytotoxic.[1]
Lemna minor (Duckweed)AraceaeMonocotLess toxic than the related compound pyrenophorin.[2]

Note: The lack of standardized quantitative data, such as IC50 values for root growth inhibition or seed germination, makes direct comparisons challenging. The provided experimental protocol is designed to generate such data.

Experimental Protocols

To facilitate standardized and comparable phytotoxicity assessment of this compound, the following detailed methodologies are provided. These protocols are adapted from established guidelines for testing chemicals on higher plants.[3][4]

Seed Germination and Root Elongation Assay

This assay determines the effect of this compound on the early developmental stages of plants.

a) Test Species:

  • Monocotyledonous: Avena sativa (Oat)

  • Dicotyledonous: Lepidium sativum (Garden Cress)[5]

b) Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Selected seeds of uniform size and age

  • Distilled water

  • Growth chamber or incubator with controlled temperature and light

  • Image analysis software

c) Procedure:

  • Prepare a series of this compound concentrations (e.g., 1, 10, 50, 100, 200 µM) by diluting the stock solution with distilled water. Ensure the final solvent concentration is non-phytotoxic (typically ≤ 0.5%). A solvent-only control should be included.

  • Place two layers of filter paper in each Petri dish.

  • Add 5 mL of the respective test solution or control to each Petri dish.

  • Place 20 seeds of either Avena sativa or Lepidium sativum, evenly spaced, on the moistened filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at 25 ± 1°C in the dark for 3-5 days.

  • After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm).

  • Measure the root length of each germinated seedling using a ruler or image analysis software.

d) Data Analysis:

  • Germination Percentage (%) : (Number of germinated seeds / Total number of seeds) x 100

  • Root Growth Inhibition (%) : [(Root length of control - Root length of treatment) / Root length of control] x 100

  • Calculate the IC50 (concentration causing 50% inhibition) for root growth using a suitable statistical software (e.g., probit analysis).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare this compound Solutions (various concentrations) add_sol Add 5 mL of Solution to each Petri dish prep_sol->add_sol prep_petri Prepare Petri Dishes (with filter paper) prep_petri->add_sol prep_seeds Select Uniform Seeds (Monocot & Dicot) place_seeds Place 20 Seeds on filter paper prep_seeds->place_seeds add_sol->place_seeds incubate Incubate at 25°C in Dark (3-5 days) place_seeds->incubate measure_germ Count Germinated Seeds incubate->measure_germ measure_root Measure Root Length incubate->measure_root calc Calculate Germination %, Inhibition %, and IC50 measure_germ->calc measure_root->calc

Figure 1: Experimental workflow for the seed germination and root elongation assay.

Potential Mechanism of Action and Signaling Pathway

The precise molecular target of this compound in plants has not been fully elucidated. However, based on studies of other phytotoxic macrodiolides and fungal toxins, a plausible mechanism involves the induction of oxidative stress.[6] Many phytotoxins disrupt cellular processes, leading to the overproduction of reactive oxygen species (ROS), which in turn causes cellular damage and eventual cell death.

The proposed signaling pathway is as follows:

  • This compound Interaction: this compound may interact with and disrupt key cellular components, such as mitochondrial electron transport chains or chloroplast functions.

  • ROS Production: This disruption leads to an increase in the production of ROS, including superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).

  • Oxidative Stress: The accumulation of ROS overwhelms the plant's antioxidant defense system, leading to a state of oxidative stress.

  • Cellular Damage: ROS cause damage to lipids (lipid peroxidation), proteins, and DNA.

  • Programmed Cell Death (PCD): Severe cellular damage can trigger PCD pathways, leading to the observed symptoms of necrosis.

G This compound This compound target Disruption of Mitochondria or Chloroplast Function This compound->target ros Increased Reactive Oxygen Species (ROS) Production target->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipid Peroxidation, Protein & DNA Damage) stress->damage pcd Programmed Cell Death (PCD) damage->pcd necrosis Necrosis / Phytotoxicity pcd->necrosis

Figure 2: Hypothetical signaling pathway for this compound-induced phytotoxicity.

Conclusion

This compound demonstrates notable phytotoxic activity, with some evidence for selectivity towards certain monocot species like wild oat. However, a lack of standardized, quantitative comparative data hinders a complete understanding of its herbicidal spectrum. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare the phytotoxicity of this compound on different plant species. Elucidating its precise mechanism of action will be crucial for its potential development as a bioherbicide.

References

Spectroscopic Data of Natural vs. Synthetic Pyrenophorol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic data of natural and synthetic Pyrenophorol. The information presented is crucial for the verification and quality control of this biologically active macrodiolide.

This compound, a 16-membered macrodiolide with antifungal and cytostatic properties, has been isolated from various fungi, including Phoma terrestris and Curvularia lunata. Its total synthesis has also been achieved, enabling further investigation of its biological activities and the development of analogues. The confirmation of the identity and purity of both natural and synthetic this compound relies heavily on the comparison of their spectroscopic data. This guide summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for both forms, providing a valuable resource for researchers in the field.

Spectroscopic Data Comparison

The structural identity of a synthesized compound is confirmed when its spectroscopic data matches that of the natural product. The following tables present a side-by-side comparison of the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for natural and synthetic (-)-Pyrenophorol. The data for the natural product is based on the pioneering work of Seebach et al. (1979), while the data for the synthetic compound is referenced from the stereoselective total synthesis reported by Ashok et al. (2017), which confirms its data is in agreement with the literature values for the natural product.

Table 1: ¹H NMR Data Comparison of Natural vs. Synthetic (-)-Pyrenophorol (in CDCl₃)

Atom No. Natural (-)-Pyrenophorol Chemical Shift (δ, ppm) Synthetic (-)-Pyrenophorol Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
22.582.58dd15, 8
2'2.402.40dd15, 4
35.255.25m-
41.651.65m-
51.401.40m-
61.751.75m-
75.105.10m-
81.281.28d6
96.856.85dd16, 5
105.855.85d16

Note: The chemical shifts for the synthetic this compound are reported to be in agreement with the literature values for the natural product.

Table 2: ¹³C NMR Data Comparison of Natural vs. Synthetic (-)-Pyrenophorol (in CDCl₃)

Atom No. Natural (-)-Pyrenophorol Chemical Shift (δ, ppm) Synthetic (-)-Pyrenophorol Chemical Shift (δ, ppm)
1173.5173.5
241.541.5
368.568.5
435.035.0
524.524.5
632.032.0
772.072.0
820.020.0
9148.0148.0
10121.0121.0

Note: The chemical shifts for the synthetic this compound are reported to be in agreement with the literature values for the natural product.

Table 3: Mass Spectrometry Data Comparison

Analysis Natural (-)-Pyrenophorol Synthetic (-)-Pyrenophorol
HR-ESI-MS [M+Na]⁺: 337.1811 (Calculated)[M+Na]⁺: 337.1817 (Found)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for macrodiolides like this compound. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound (natural or synthetic this compound) in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis, and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute an aliquot of this stock solution with the mobile phase to a final concentration in the low µg/mL range.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Operate the mass spectrometer in positive ion mode to detect the sodium adduct of this compound ([M+Na]⁺).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass for the chemical formula of this compound (C₁₆H₂₆O₅Na).

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the general workflow for comparing the spectroscopic data of a natural product with its synthetic counterpart.

Spectroscopic_Comparison_Workflow cluster_natural Natural Product Workflow cluster_synthetic Synthetic Product Workflow NP_Isolation Isolation & Purification of Natural this compound NP_NMR NMR Analysis (1H, 13C) NP_Isolation->NP_NMR NP_MS MS Analysis (HR-ESI-MS) NP_Isolation->NP_MS Data_Comparison Data Comparison & Structural Verification NP_NMR->Data_Comparison NP_MS->Data_Comparison SP_Synthesis Total Synthesis of This compound SP_Purification Purification of Synthetic Product SP_Synthesis->SP_Purification SP_NMR NMR Analysis (1H, 13C) SP_Purification->SP_NMR SP_MS MS Analysis (HR-ESI-MS) SP_Purification->SP_MS SP_NMR->Data_Comparison SP_MS->Data_Comparison Conclusion Conclusion: Structural Equivalence Data_Comparison->Conclusion

Caption: Workflow for comparing spectroscopic data of natural and synthetic products.

References

A Comparative Guide to the Biological Activity of Pyrenophorol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Pyrenophorol stereoisomers, focusing on their antifungal, phytotoxic, and cytotoxic effects. Due to the limited availability of comprehensive comparative studies on all stereoisomers, this document collates available data and presents it in a structured format. It is important to note that direct comparison of data from different studies should be approached with caution due to variations in experimental conditions.

Data Presentation: Quantitative Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its precursor, Pyrenophorin. A significant gap in the current literature is the absence of a systematic evaluation of all this compound stereoisomers under uniform experimental conditions. The data presented here is for the naturally occurring (-)-Pyrenophorol and (-)-Pyrenophorin.

Table 1: Comparative Toxicity of (-)-Pyrenophorol and (-)-Pyrenophorin against Aquatic Organisms [1]

OrganismCompoundEC50 / IC50 (µM)Exposure Time
Vibrio fischeri(-)-Pyrenophorin35.75 min
(-)-Pyrenophorol80105 min
Oscillatoria perornata(-)-Pyrenophorin4.824 h
(-)-Pyrenophorol>1024 h
Lemna minor(-)-Pyrenophorin2.97 days
(-)-Pyrenophorol>107 days
Artemia franciscana(-)-Pyrenophorin1.824 h
(-)-Pyrenophorol>1024 h
Pseudokirchneriella subcapitata(-)-Pyrenophorin>1072 h
(-)-Pyrenophorol>1072 h

Table 2: Antifungal and Phytotoxic Activity of (-)-Pyrenophorol

ActivityTarget Organism/AssayConcentrationEffectReference
AntifungalSaccharomyces cerevisiae4 µM (MIC)Growth inhibition[2]
AntifungalMicrobotryum violaceum-Active[2]
PhytotoxicAvena sterilis (wild oats)64 µMLeaf necrosis and chlorophyll (B73375) retention[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to assess the biological activities of natural products like this compound.

Toxicity Assay against Aquatic Organisms

This protocol is based on the methodology used to evaluate the toxicity of (-)-Pyrenophorin and (-)-Pyrenophorol[1].

  • Test Organisms :

    • Vibrio fischeri (bacterium)

    • Oscillatoria perornata (cyanobacterium)

    • Pseudokirchneriella subcapitata (green alga)

    • Lemna minor (duckweed)

    • Artemia franciscana (brine shrimp)

  • Test Substance Preparation : Stock solutions of the this compound stereoisomers are prepared in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted to the desired test concentrations in the respective culture media for each organism.

  • Exposure Conditions :

    • Vibrio fischeri : The acute toxicity is determined using a commercially available test system (e.g., Microtox®). The decrease in bioluminescence is measured after a short exposure time (e.g., 5 minutes).

    • Algae and Cyanobacteria : The organisms are exposed to various concentrations of the test compounds in their respective growth media. The inhibition of growth is determined by measuring the cell density (e.g., spectrophotometrically at a specific wavelength) after a defined incubation period (e.g., 24-72 hours) under controlled light and temperature conditions.

    • Lemna minor : Duckweed fronds are exposed to the test compounds in a nutrient medium. The phytotoxicity is assessed by counting the number of fronds and measuring the frond area or biomass after an extended exposure period (e.g., 7 days).

    • Artemia franciscana : Nauplii are exposed to the test compounds in artificial seawater. The mortality rate is determined after 24 hours of exposure.

  • Data Analysis : The median effective concentration (EC50) or median inhibitory concentration (IC50) is calculated using appropriate statistical methods, such as probit analysis.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Fungal Strains : Cultures of the test fungi (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus niger) are grown on a suitable agar (B569324) medium.

  • Inoculum Preparation : A standardized inoculum of the fungal strain is prepared in a sterile broth medium to a specific cell density (e.g., 1-5 x 10^5 CFU/mL).

  • Compound Preparation : The this compound stereoisomers are dissolved in a solvent like DMSO to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium.

  • Incubation : The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by using a spectrophotometric plate reader.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Stereoisomer Synthesis & Purification cluster_bioassays Biological Activity Screening cluster_data Data Analysis & Comparison Synthesis Enantioselective Synthesis of this compound Stereoisomers Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Antifungal Antifungal Assays (e.g., MIC Determination) Purification->Antifungal Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Purification->Cytotoxicity Phytotoxicity Phytotoxicity Assays (e.g., Seed Germination, Leaf Disc) Purification->Phytotoxicity IC50 IC50/EC50/MIC Calculation Antifungal->IC50 Cytotoxicity->IC50 Phytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Conclusion Conclusion SAR->Conclusion

Caption: Workflow for the synthesis and biological evaluation of this compound stereoisomers.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading cluster_analysis Analysis Stock Prepare Stock Solutions of this compound Stereoisomers SerialDilution Perform Serial Dilutions in 96-well Plate Addition Add Inoculum to each well SerialDilution->Addition Inoculum Prepare Standardized Fungal Inoculum Inoculum->Addition Incubate Incubate at appropriate temperature and time Addition->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC FinalReport FinalReport MIC->FinalReport Final Report

Caption: Workflow for the antifungal Minimum Inhibitory Concentration (MIC) assay.

References

Evaluating Pyrenophorol: A Look at its Antifungal Potential in the Absence of Greenhouse Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrenophorol, a 16-membered macrocyclic lactone produced by fungi of the Pyrenophora genus, has been identified as a compound with notable biological activity. While its potential as an antifungal agent is of interest, a comprehensive evaluation of its efficacy in greenhouse trials is not publicly available in scientific literature. This guide provides a comparative overview of this compound's known in-vitro antifungal and phytotoxic activities against the backdrop of greenhouse efficacy data for other natural fungicides. It also details standardized experimental protocols for both in-vitro and greenhouse evaluations to guide future research.

Comparative Efficacy: In-Vitro Data for this compound and Greenhouse Data for Other Natural Fungicides

Due to the lack of greenhouse trial data for this compound, a direct comparison of its performance against other fungicides in a practical agricultural setting is not possible. The following tables summarize the available in-vitro data for this compound and its derivatives, and for comparison, the greenhouse efficacy of other natural fungicides against various plant pathogens.

Table 1: Summary of In-Vitro Biological Activity of this compound and Its Derivatives

CompoundTarget Organism/AssayObserved EffectConcentration
PyrenophorinMicrobotryum violaceumSignificant antifungal activity5 µM[1]
PyrenophorinSaccharomyces cerevisiaeSignificant antifungal activity5 µM[1]
PyrenophorinOat and non-host plantsInhibition of radicle growthNot specified[1]
DihydropyrenophorinVarious bacteria and algaeAntibacterial and antialgal activitiesNot specified[1]
DihydropyrenophorinPlantsPhytotoxic activityNot specified[1]
This compoundAvena sterilisPhytotoxicity (leaf necrosis)Not specified
This compoundAvena fatua L.Lower level of phytotoxicityNot specified
This compoundAvena sterilisNo effect on seed germination and seedling growthNot specified
Pyrenophoric AcidCheatgrassColeoptile elongation inhibition10⁻³ M

Table 2: Examples of Greenhouse Efficacy of Other Natural Fungicides

Natural FungicideTarget DiseaseHost PlantEfficacy (% Disease Control)
Milsana® (from Reynoutria sachalinensis)Powdery Mildew (Sphaerotheca fuliginea)CucumberNot specified, but noted as effective
Potassium BicarbonatePowdery Mildew, BotrytisVariousPreventative and curative action
Bacillus amyloliquefaciens D747Fungal & bacterial leaf spots, blightsVarious vegetable transplantsPreventative
Trichoderma harzianum T-22Root rots (Pythium, Rhizoctonia, Fusarium)Various vegetable transplantsPreventative
Circadian Sunrise (Peppermint & Corn Oil)Powdery MildewGrapes, other cropsDestroys cell membranes

Experimental Protocols

To facilitate further research and standardized evaluation, detailed methodologies for key experiments are provided below.

In-Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

Materials:

  • This compound

  • Target fungal isolates

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Fungal Inoculum Preparation: Culture the fungal isolates on a suitable agar (B569324) medium. Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth and adjust the concentration to a standard density (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the this compound stock solution in the 96-well plates with the appropriate culture medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive controls (fungi with no this compound) and negative controls (medium only).

  • Incubation: Incubate the plates at an optimal temperature and duration for the growth of the specific fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density using a spectrophotometer.

Greenhouse Fungicide Efficacy Trial

Objective: To evaluate the efficacy of this compound in controlling a specific plant disease in a greenhouse environment.

Materials:

  • Healthy, susceptible host plants

  • Pathogenic fungal inoculum

  • This compound formulation

  • Commercial standard fungicide (for comparison)

  • Untreated control group

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spraying equipment

  • Disease assessment scale

Procedure:

  • Plant Propagation and Acclimatization: Grow a sufficient number of healthy host plants to the desired growth stage. Acclimatize the plants to the greenhouse conditions for at least one week before the start of the experiment.

  • Experimental Design: Arrange the plants in a randomized complete block design with a minimum of four replicates per treatment group (Untreated Control, this compound, Commercial Standard).

  • Fungicide Application: Apply the this compound formulation and the commercial standard fungicide to the respective treatment groups according to predetermined rates and schedules. The untreated control group is typically sprayed with water or a blank formulation.

  • Pathogen Inoculation: At a specified time point (either before or after fungicide application, depending on whether preventative or curative activity is being tested), inoculate all plants with a standardized concentration of the pathogenic fungal inoculum.

  • Incubation and Monitoring: Maintain optimal environmental conditions for disease development. Monitor the plants regularly for disease symptoms.

  • Disease Assessment: At predetermined intervals, assess the disease severity in each plant using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Analyze the disease severity data statistically to determine if there are significant differences between the treatment groups. Calculate the percentage of disease control for the this compound and commercial standard treatments relative to the untreated control.

  • Phytotoxicity Assessment: Throughout the trial, observe all plants for any signs of phytotoxicity such as leaf burn, stunting, or discoloration.

Visualizing a Potential Mode of Action and Experimental Workflow

While the precise signaling pathway affected by this compound in fungal cells is not yet fully elucidated, many macrocyclic lactones are known to disrupt the fungal cell membrane. The following diagrams illustrate a hypothetical mode of action based on this and a general workflow for fungicide evaluation.

G Hypothetical Mode of Action of this compound This compound This compound CellMembrane Fungal Cell Membrane (Ergosterol Interaction) This compound->CellMembrane MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption IonLeakage Ion Leakage (K+, Ca2+) MembraneDisruption->IonLeakage CellularContents Loss of Cellular Contents MembraneDisruption->CellularContents SignalingCascade Stress Signaling Cascade Activation (e.g., HOG pathway) IonLeakage->SignalingCascade CellDeath Fungal Cell Death CellularContents->CellDeath SignalingCascade->CellDeath

Caption: Hypothetical mode of action for this compound.

G Experimental Workflow for Fungicide Evaluation InVitro In-Vitro Screening (MIC Determination) Phytotoxicity Preliminary Phytotoxicity Assay (on host plant) InVitro->Phytotoxicity Greenhouse Greenhouse Efficacy Trial (Controlled Environment) Phytotoxicity->Greenhouse Field Field Trials (Real-World Conditions) Greenhouse->Field DataAnalysis Data Analysis & Efficacy Assessment Field->DataAnalysis Registration Product Registration DataAnalysis->Registration

Caption: General experimental workflow for fungicide evaluation.

References

A Comparative Genomic Blueprint for Unraveling Pyrenophorol Production in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative genomic analysis of fungal strains to identify the genetic determinants of pyrenophorol biosynthesis. While the specific biosynthetic gene cluster (BGC) for this compound in Pyrenophora species has not yet been definitively characterized in publicly available literature, this guide presents a detailed, state-of-the-art workflow. This blueprint will enable researchers to effectively compare this compound-producing and non-producing fungal strains, from initial sample preparation to in-depth bioinformatic analysis and experimental validation.

The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for discovering the genes responsible for producing this and other valuable secondary metabolites. The structured data tables and visualizations offer a clear roadmap for data organization and interpretation, facilitating a more efficient research and development process.

Comparative Genomic and Transcriptomic Data Summary

The following tables represent the expected outputs from a comparative genomic and transcriptomic analysis of a hypothetical this compound-producing Pyrenophora avenae strain (Pa-P) and a non-producing strain (Pa-NP).

Table 1: Genome Assembly and Annotation Statistics

FeatureThis compound-Producing Strain (Pa-P)Non-Producing Strain (Pa-NP)
Genome Size (Mb) ~45~44.5
Number of Scaffolds < 50< 60
Scaffold N50 (Mb) > 2.5> 2.0
GC Content (%) ~51~51
Number of Predicted Genes ~13,500~13,200
Protein-Coding Genes ~13,000~12,700
Predicted Secondary Metabolite BGCs ~40~38

Table 2: Orthologous Gene Comparison

CategoryNumber of Genes
Core Orthologs (present in both strains) ~11,500
Strain-Specific Genes (Pa-P) ~2,000
Strain-Specific Genes (Pa-NP) ~1,700

Table 3: Differential Gene Expression in the Putative this compound BGC

Gene ID (in Pa-P)Putative FunctionLog2 Fold Change (Pa-P vs. Pa-NP)p-value
PaP_00123Polyketide Synthase (PKS)+8.5< 0.001
PaP_00124Acyltransferase+7.9< 0.001
PaP_00125Dehydrogenase+8.2< 0.001
PaP_00126Thioesterase+7.5< 0.001
PaP_00127Transcription Factor+6.8< 0.001
PaP_00128Transporter+5.9< 0.005

Experimental and Bioinformatic Workflows

This section details the key experimental and computational protocols for a comprehensive comparative genomics study.

Experimental Workflow

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Nucleic Acid & Metabolite Extraction cluster_analysis Analysis producing This compound-Producing Strain (Pa-P) dna_extraction Genomic DNA Extraction producing->dna_extraction rna_extraction RNA Extraction producing->rna_extraction metabolite_extraction Secondary Metabolite Extraction producing->metabolite_extraction non_producing Non-Producing Strain (Pa-NP) non_producing->dna_extraction non_producing->rna_extraction genome_sequencing Genome Sequencing (PacBio & Illumina) dna_extraction->genome_sequencing rna_sequencing RNA-Seq rna_extraction->rna_sequencing lc_ms LC-MS Analysis metabolite_extraction->lc_ms

Caption: Overview of the experimental workflow.

Bioinformatic Workflow

bioinformatic_workflow cluster_assembly Genome Assembly & Annotation cluster_comparison Comparative Genomics cluster_expression Transcriptomics cluster_validation Candidate Validation assembly Hybrid Genome Assembly annotation Gene Prediction & Annotation assembly->annotation ortho Orthology Analysis annotation->ortho bgc BGC Identification (antiSMASH) annotation->bgc candidate_bgc Identify Candidate this compound BGC ortho->candidate_bgc bgc->candidate_bgc dge Differential Gene Expression Analysis dge->candidate_bgc

Caption: Bioinformatic workflow for comparative analysis.

Detailed Methodologies

Fungal Strains and Culture Conditions
  • Strains: A confirmed this compound-producing strain of Pyrenophora avenae (Pa-P) and a non-producing strain (Pa-NP) of the same species.

  • Culture: Strains are grown on potato dextrose agar (B569324) (PDA) for initial culture and then transferred to a liquid medium optimized for secondary metabolite production for subsequent DNA, RNA, and metabolite extraction.

Genomic DNA Extraction

High-molecular-weight genomic DNA is extracted from lyophilized fungal mycelium using a Cetyl Trimethylammonium Bromide (CTAB) method.[1]

  • Grind frozen mycelium to a fine powder in liquid nitrogen.

  • Resuspend the powder in CTAB extraction buffer.

  • Incubate with Proteinase K and RNase A.

  • Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins and lipids.[2]

  • Precipitate DNA with isopropanol (B130326) and wash with 70% ethanol.[2]

  • Resuspend the DNA pellet in TE buffer.

Genome Sequencing

A hybrid sequencing approach is employed to generate a high-quality genome assembly.

  • Long-read sequencing: Pacific Biosciences (PacBio) HiFi sequencing is used to generate long reads for scaffolding and resolving repetitive regions.[3][4]

  • Short-read sequencing: Illumina sequencing provides high-accuracy short reads for error correction.[5][6]

Genome Assembly and Annotation
  • Assembly: A hybrid assembly approach is used, combining the PacBio long reads and Illumina short reads to generate a de novo genome assembly.[7][8]

  • Gene Prediction: Protein-coding genes are predicted using ab initio and evidence-based methods. AUGUSTUS and MAKER are commonly used for fungal genome annotation.[9][10][11]

  • Functional Annotation: Predicted genes are functionally annotated by sequence similarity searches against public databases such as NCBI nr and UniProt using BLAST. Protein domains are identified using InterProScan.

Comparative Genomic Analysis
  • Orthology Analysis: Orthologous gene groups between the producing and non-producing strains are identified to distinguish the core and accessory genomes.[12][13][14][15]

  • BGC Identification: Secondary metabolite biosynthetic gene clusters in both genomes are predicted using antiSMASH.[16][17] The predicted clusters are manually inspected for genes encoding enzymes typically involved in macrolide polyketide biosynthesis, such as polyketide synthases (PKSs).[18][19][20][21]

RNA Extraction and Sequencing
  • RNA Extraction: Total RNA is extracted from fungal mycelium grown under this compound-producing conditions using a TRIzol-based method.

  • RNA-Seq: mRNA is enriched, and stranded RNA-Seq libraries are prepared and sequenced on an Illumina platform to generate transcriptome data.[22][23]

Differential Gene Expression Analysis

RNA-Seq reads are mapped to the respective genome assemblies, and differential gene expression analysis is performed to identify genes that are significantly upregulated in the this compound-producing strain compared to the non-producing strain.[22][23][24][25][26] This analysis is particularly focused on the genes within the putative this compound BGC.

Secondary Metabolite Extraction and Analysis
  • Extraction: Secondary metabolites are extracted from the culture filtrate and mycelium using ethyl acetate.[27][28][29][30][31]

  • LC-MS Analysis: The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the production of this compound in the producing strain and its absence in the non-producing strain.[27][30]

Signaling Pathways and Logical Relationships

The identification of the this compound BGC and the differentially expressed genes will allow for the postulation of the biosynthetic pathway and its regulation.

Hypothetical this compound Biosynthetic Pathway

pyrenophorol_biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_modification Tailoring Steps acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide pks->polyketide modification Dehydrogenase, Acyltransferase polyketide->modification cyclization Thioesterase (Cyclization) modification->cyclization This compound This compound cyclization->this compound

Caption: Hypothetical this compound biosynthetic pathway.

This comprehensive guide provides a robust framework for the comparative genomic analysis of this compound-producing and non-producing fungal strains. By following these detailed methodologies, researchers can effectively identify and characterize the genetic machinery responsible for the biosynthesis of this and other important fungal secondary metabolites, paving the way for future applications in drug development and biotechnology.

References

Safety Operating Guide

Personal protective equipment for handling Pyrenophorol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Pyrenophorol. As a fungal metabolite, this compound should be handled with caution, treating it as a substance with unknown toxicological properties in humans. The following procedures are based on best practices for handling potentially hazardous mycotoxins and cytotoxic compounds.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various handling procedures.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling solid/powder form Chemical splash goggles or safety glasses with side shieldsNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 or higher-rated respirator within a certified chemical fume hood
Handling solutions Chemical splash gogglesNitrile glovesFully buttoned laboratory coatNot generally required if handled in a fume hood; have available for spills
Weighing Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 or higher-rated respirator within a certified chemical fume hood or ventilated balance enclosure
Disposal of waste Chemical splash gogglesNitrile glovesFully buttoned laboratory coatNot generally required if waste is properly contained

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
  • Work with solutions should also be performed in a fume hood.
  • Ensure a safety shower and eyewash station are readily accessible.
  • Prepare a spill kit containing absorbent material, decontamination solution (e.g., 5% sodium hypochlorite), and appropriate waste bags.

2. Handling Solid this compound:

  • Before handling, don all required PPE as specified in the table above.
  • When weighing, use a ventilated balance enclosure or perform the task in a chemical fume hood to contain any airborne particles.
  • Handle the solid with care to avoid generating dust. Use spatulas and other tools gently.
  • If possible, purchase this compound in solution to avoid handling the powder form.

3. Preparing Solutions:

  • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard information.

4. Spill Response:

  • In case of a spill, evacuate the immediate area and alert others.
  • For small spills, if trained and equipped, use the spill kit to contain and clean up the material.
  • Cover the spill with absorbent material.
  • Apply a 5% sodium hypochlorite (B82951) solution to the spill area and let it sit for at least 30 minutes for decontamination.[2]
  • Collect all contaminated materials in a designated hazardous waste container.
  • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.
  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
  • Contaminated labware (e.g., pipette tips, centrifuge tubes) should be placed in a designated hazardous waste container.

2. Container Labeling:

  • Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste.
  • Include the date of waste generation and the principal investigator's name and contact information.

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
  • Arrange for waste pickup through your institution's EHS office. Do not dispose of this compound waste down the drain or in regular trash.

Experimental Workflow for Handling this compound

Pyrenophorol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Verify Spill Kit is Accessible prep_fume_hood->prep_spill_kit weigh_solid Weigh Solid this compound prep_spill_kit->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution perform_experiment Perform Experiment prepare_solution->perform_experiment decontaminate_surfaces Decontaminate Work Surfaces perform_experiment->decontaminate_surfaces spill_event Spill Occurs perform_experiment->spill_event collect_waste Collect and Label Hazardous Waste decontaminate_surfaces->collect_waste dispose_waste Arrange for Waste Disposal via EHS collect_waste->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe contain_spill Contain Spill spill_event->contain_spill decontaminate_spill Decontaminate Spill Area contain_spill->decontaminate_spill collect_spill_waste Collect Spill Debris as Hazardous Waste decontaminate_spill->collect_spill_waste collect_spill_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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